molecular formula C10H5BrClNO2 B067709 6-Bromo-4-chloroquinoline-3-carboxylic acid CAS No. 179024-70-5

6-Bromo-4-chloroquinoline-3-carboxylic acid

Cat. No.: B067709
CAS No.: 179024-70-5
M. Wt: 286.51 g/mol
InChI Key: YZYVWPBINSGVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloroquinoline-3-carboxylic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and antibacterial research. This multifunctional quinoline derivative is a key precursor in the synthesis of complex molecules, particularly in the development of novel quinolone antibiotics. Its core structure features reactive bromo and chloro substituents, making it a versatile scaffold for further functionalization via cross-coupling and nucleophilic substitution reactions. Research Applications and Value: Pharmaceutical Intermediate: Serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure is a core component in research focused on quinolone-based therapeutics. Antibacterial Agent Development: As part of the quinoline family, this compound is a valuable precursor for developing new synthetic antibiotics. Quinolones are known to exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II), a well-established mechanism of action for this class of broad-spectrum agents. Versatile Synthetic Utility: The 6-bromo and 4-chloro substituents on the quinoline ring system provide distinct reactive sites for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. Key Specifications CAS Number: 179024-70-5 Molecular Formula: C₁₀H₅BrClNO₂ Molecular Weight: 286.51 g/mol Purity: ≥95% SMILES: O=C(O)C1=CN=C2C=CC(Br)=CC2=C1Cl Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic use. Handle with care. Wear protective gloves/protective clothing/eye protection/face protection. Use only in a well-ventilated area and store locked up in a cool, dry place under an inert atmosphere.

Properties

IUPAC Name

6-bromo-4-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYVWPBINSGVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591474
Record name 6-Bromo-4-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179024-70-5
Record name 6-Bromo-4-chloro-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179024-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Bromo-4-chloroquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, beginning with the well-established Gould-Jacobs reaction to construct the core quinoline structure, followed by hydrolysis and subsequent chlorination. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Overview of the Synthetic Pathway

The synthesis of this compound is a three-step process commencing with the reaction of 4-bromoaniline and diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to form the ethyl ester of 6-bromo-4-hydroxyquinoline-3-carboxylic acid. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently chlorinated to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination 4-Bromoaniline 4-Bromoaniline Intermediate_Adduct Intermediate Adduct 4-Bromoaniline->Intermediate_Adduct Condensation Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_Adduct Ethyl_ester Ethyl 6-bromo-4-hydroxyquinoline- 3-carboxylate Intermediate_Adduct->Ethyl_ester Thermal Cyclization (Diphenyl ether) Carboxylic_acid 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid Ethyl_ester->Carboxylic_acid 1. NaOH (aq) 2. HCl (aq) Final_Product 6-Bromo-4-chloroquinoline- 3-carboxylic acid Carboxylic_acid->Final_Product POCl3

Diagram 1: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[1][2]

Materials:

  • 4-bromoaniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Petroleum ether

Procedure:

  • Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours.[1] During this time, the ethanol formed is removed by distillation.

  • Cyclization: The resulting intermediate adduct is added in portions to a preheated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.[1]

  • Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.[1]

Step 2: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (Hydrolysis)

The ethyl ester is hydrolyzed to the carboxylic acid using a basic solution.[3]

Materials:

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • 10% Sodium hydroxide (NaOH) solution

  • 10N Hydrochloric acid (HCl)

Procedure:

  • A suspension of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent) in 10% aqueous NaOH is heated to reflux for 1 hour.[3]

  • The reaction mixture is then cooled to 0 °C.

  • The pH of the solution is adjusted to 1 with 10N HCl.[3]

  • The resulting precipitate, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.[3]

Step 3: Synthesis of this compound (Chlorination)

The final step involves the chlorination of the 4-hydroxy group. This procedure is adapted from protocols for similar quinoline compounds.[4][5]

Materials:

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF) (optional, as catalyst)

  • Ice water

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask, add 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (1 equivalent) and phosphorus oxychloride (in excess, can act as solvent). A catalytic amount of DMF can also be added.[5]

  • The reaction mixture is heated to reflux (around 110 °C) and stirred for 3-6 hours.[4][5]

  • After completion, the reaction is cooled to room temperature.

  • The excess phosphorus oxychloride can be removed under reduced pressure.[4]

  • The reaction mixture is then slowly poured into ice water with stirring.

  • The pH of the mixture is carefully adjusted to ~8 with a saturated aqueous sodium bicarbonate solution to precipitate the product.[4]

  • The solid product, this compound, is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Chlorination s1_mix Mix 4-bromoaniline and diethyl (ethoxymethylene)malonate s1_heat1 Heat at 100-120°C s1_mix->s1_heat1 s1_add Add to hot diphenyl ether (240-250°C) s1_heat1->s1_add s1_cool Cool and add petroleum ether s1_add->s1_cool s1_filter Filter and wash s1_cool->s1_filter s1_product Ethyl 6-bromo-4-hydroxyquinoline- 3-carboxylate s1_filter->s1_product s2_reflux Reflux ester in 10% NaOH s1_product->s2_reflux s2_cool Cool to 0°C s2_reflux->s2_cool s2_acidify Acidify with HCl (pH 1) s2_cool->s2_acidify s2_filter Filter, wash, and dry s2_acidify->s2_filter s2_product 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid s2_filter->s2_product s3_reflux Reflux carboxylic acid in POCl3 s2_product->s3_reflux s3_cool Cool to room temperature s3_reflux->s3_cool s3_quench Pour into ice water s3_cool->s3_quench s3_neutralize Neutralize with NaHCO3 (pH 8) s3_quench->s3_neutralize s3_filter Filter, wash, and dry s3_neutralize->s3_filter s3_product 6-Bromo-4-chloroquinoline- 3-carboxylic acid s3_filter->s3_product

References

6-Bromo-4-chloroquinoline-3-carboxylic acid: A Technical Overview of a Promising Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the physicochemical properties, synthesis, and potential biological relevance of 6-Bromo-4-chloroquinoline-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes data on closely related analogues to provide a contextual framework for researchers.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound6-Bromo-4-chloroquinoline-2-carboxylic acid (Isomer)[1]6-bromo-4-chloro-quinoline-3-carboxylic acid ethyl ester[2]6-Bromo-4-chloroquinoline (Precursor)[3]
Molecular Formula C₁₀H₅BrClNO₂C₁₀H₅BrClNO₂C₁₂H₉BrClNO₂C₉H₅BrClN
Molecular Weight 286.51 g/mol 286.51 g/mol 314.56 g/mol 242.50 g/mol
Physical Form Solid (predicted)SolidSolidSolid
Melting Point Data not availableData not availableData not available111.0 to 115.0 °C
Boiling Point Data not availableData not availableData not availableData not available
pKa Data not availableData not availableData not availableData not available
Aqueous Solubility Data not availableData not availableData not availableData not available
LogP (Calculated) Data not available3.4Data not availableData not available
SMILES String Not availableC1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)ClCCOC(=O)c1cnc2ccc(Br)cc2c1ClClc1ccnc2ccc(Br)cc12
InChI Key Not availablePJRWJJGCTINMBV-UHFFFAOYSA-NYGMLKBFPHVLHGT-UHFFFAOYSA-NKJILYZMXTLCPDQ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the searched literature, its synthesis can be inferred from established chemical transformations. The primary route would likely involve the synthesis of the precursor, 6-bromo-4-chloroquinoline-3-carbaldehyde, followed by its oxidation.

Synthesis of the Precursor: 6-Bromo-4-chloroquinoline

The synthesis of 6-bromo-4-chloroquinoline is documented and typically proceeds through a multi-step process starting from 4-bromoaniline.

Experimental Workflow for 6-Bromo-4-chloroquinoline Synthesis

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis and Decarboxylation cluster_step4 Step 4: Chlorination A 4-Bromoaniline C Condensation Reaction A->C B Diethyl ethoxymethylenemalonate B->C D Intermediate Adduct C->D Yields E Thermal Cyclization (e.g., in diphenyl ether) D->E F Cyclized Intermediate E->F Forms G Hydrolysis F->G H 6-Bromo-4-hydroxyquinoline G->H Yields I Chlorination (e.g., POCl₃) H->I J 6-Bromo-4-chloroquinoline I->J

A generalized workflow for the synthesis of 6-Bromo-4-chloroquinoline.

A common method involves the following steps:

  • Condensation: 4-bromoaniline is reacted with diethyl ethoxymethylenemalonate.

  • Thermal Cyclization: The resulting intermediate is heated in a high-boiling solvent like diphenyl ether to form the quinoline ring system.

  • Hydrolysis: The ester group is hydrolyzed to a carboxylic acid.

  • Decarboxylation: The resulting compound is heated to induce decarboxylation, yielding 6-bromo-4-hydroxyquinoline.

  • Chlorination: The 4-hydroxy group is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline[4][5].

Oxidation to this compound

The synthesis of the target compound would involve the oxidation of the corresponding aldehyde, 6-bromo-4-chloroquinoline-3-carbaldehyde. While a specific protocol for this exact substrate is not available, general methods for the oxidation of heterocyclic aldehydes to carboxylic acids are well-established. One such common method is the Pinnick oxidation.

Proposed Experimental Protocol (Pinnick Oxidation)

This protocol is a generalized procedure and would require optimization for this specific substrate.

  • Dissolution: Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent mixture, such as tert-butanol and water.

  • Buffering: Add a mild acid scavenger, such as 2-methyl-2-butene, and a phosphate buffer (e.g., NaH₂PO₄) to the solution.

  • Oxidant Addition: Slowly add a solution of sodium chlorite (NaClO₂) in water to the reaction mixture, maintaining a low temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench any remaining oxidant with a reducing agent like sodium bisulfite.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Workflow for the Proposed Oxidation

A 6-bromo-4-chloroquinoline-3-carbaldehyde B Dissolution (t-BuOH/H₂O) A->B C Addition of Scavenger and Buffer B->C D Addition of NaClO₂ C->D E Reaction Monitoring (TLC/LC-MS) D->E F Quenching and Extraction E->F G Purification F->G H This compound G->H

A generalized workflow for the Pinnick oxidation of the corresponding aldehyde.

Biological Activity and Potential Applications

Quinoline derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The quinoline-3-carboxylic acid scaffold, in particular, has been investigated for various therapeutic targets.

Studies on related quinoline carboxylic acids have shown that they can act as inhibitors of various enzymes, including protein kinase CK2 and dihydroorotate dehydrogenase, which are implicated in cancer cell proliferation[6][7]. The specific substitution pattern on the quinoline ring is crucial for the compound's biological activity and selectivity.

While no specific biological data for this compound has been found, its structure suggests that it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is needed to determine its biological activity profile and potential as a lead compound in drug discovery.

Potential Research Directions

A 6-Bromo-4-chloroquinoline- 3-carboxylic acid B Synthesis of Derivatives (e.g., amides, esters) A->B C In vitro Biological Screening (e.g., kinase assays, anticancer cell lines) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Compound Optimization D->E

Potential workflow for the biological evaluation of the title compound.

Conclusion

This compound is a halogenated quinoline derivative with potential for further investigation in medicinal chemistry and materials science. While specific experimental physicochemical data for this compound is currently limited in the public domain, this guide provides an overview based on related compounds and established synthetic methodologies. The synthesis of this compound is feasible through the oxidation of its corresponding aldehyde, which can be prepared from commercially available starting materials. Given the broad biological activities of the quinoline scaffold, this compound represents a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties and to explore its biological potential.

References

An In-depth Technical Guide to the Structural Elucidation and Characterization of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 6-Bromo-4-chloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document details the synthetic pathways, analytical methodologies for characterization, and expected spectroscopic data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, commencing from 4-bromoaniline. The general synthetic route involves the formation of a quinoline ring system, followed by functional group manipulations to yield the target carboxylic acid.

A common pathway involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent to form an enamine intermediate. This intermediate is then cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether, to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis of the ester group affords 6-bromo-4-hydroxyquinoline-3-carboxylic acid. The final step involves the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 100-140°C, for a period of 1 to 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, preheated to approximately 250°C.

  • The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

  • Upon cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • The solid is collected by filtration, washed with the non-polar solvent, and dried to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[3]

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

  • The ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of a base, such as sodium hydroxide (e.g., 10% NaOH).

  • The mixture is heated to reflux for approximately 1 hour, or until the reaction is complete as indicated by TLC.

  • The reaction mixture is then cooled, and the pH is adjusted to acidic conditions (pH ~1-2) using a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • The precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[1]

Step 3: Chlorination to this compound

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is heated to reflux for several hours.

  • After completion, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice, and the resulting mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[2][4]

Structural Elucidation and Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide crucial information for structural assignment.

Expected ¹H NMR Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~9.0 - 9.3Singlet (s)-
H-5~8.0 - 8.2Doublet (d)~9.0
H-7~7.8 - 8.0Doublet of doublets (dd)~9.0, ~2.0
H-8~8.4 - 8.6Doublet (d)~2.0
COOH>12.0Broad singlet (br s)-

Note: Predicted values based on analysis of similar quinoline structures.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and carboxylic acid carbons.

Carbon Assignment Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)~165 - 170
Quaternary Carbons (C-4, C-6, C-4a, C-8a)~120 - 150
CH Carbons (C-2, C-3, C-5, C-7, C-8)~120 - 145

Note: Predicted values based on typical chemical shifts for substituted quinolines.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Acquisition: A proton spectrum is acquired using a standard pulse sequence on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include an appropriate spectral width (e.g., 0-15 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2500-3300O-H stretch (Carboxylic acid)Broad
~1700-1725C=O stretch (Carboxylic acid)Strong
~1600, ~1470C=C and C=N stretch (Aromatic ring)Medium to Strong
~1200-1300C-O stretch (Carboxylic acid)Medium
Below 850C-Cl and C-Br stretchMedium to Strong

Note: Expected ranges based on characteristic IR absorption frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine isotopes will result in a distinctive isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Expected Mass Spectrometry Data:

m/z Interpretation
[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom.
[M-OH]⁺Loss of a hydroxyl radical.
[M-COOH]⁺Loss of the carboxylic acid group.

Note: The exact m/z values will depend on the specific isotopes of Br and Cl present.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation using a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is employed, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the analytical workflow for the characterization of this compound.

Synthesis_Pathway A 4-Bromoaniline C Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate A->C Heat B Diethyl Ethoxymethylenemalonate B->C D 6-Bromo-4-hydroxyquinoline-3-carboxylic acid C->D NaOH, H₂O, Reflux then HCl E This compound D->E POCl₃, Reflux

Caption: Synthetic pathway for this compound.

Analytical_Workflow Start Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Elucidation Structural Elucidation and Confirmation NMR->Elucidation IR->Elucidation MS->Elucidation

Caption: Analytical workflow for structural characterization.

References

CAS number 98948-95-9 chemical properties and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 98948-95-9)

This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and characterization of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with the CAS number 98948-95-9.[1][2][3][4][5][6][7][8] Its structure features a bromine substituent at the 6th position and a carboxylic acid group at the 3rd position of the 4-hydroxyquinoline core. This compound is typically supplied as a white to off-white solid or powder.[3][7]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
CAS Number 98948-95-9[1][2][3][4][5][6][7][8]
Molecular Formula C₁₀H₆BrNO₃[2][3][8]
Molecular Weight 268.06 g/mol [2][3][8]
Synonyms 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 3-Quinolinecarboxylic Acid, 6-Bromo-1,4-dihydro-4-oxo-[3]
InChI 1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
SMILES OC(=O)c1cnc2ccc(Br)cc2c1O[7]

Table 2: Physical Properties

PropertyValueReference
Appearance White to off-white solid/powder[3][7]
Boiling Point 412.1 °C at 760 mmHg[6]
Flash Point 203 °C[6]
Density 1.804 g/cm³[6]
Purity Available as 95%, 96%, 97%[3][6]

Safety and Hazard Information

This compound is classified as an irritant and may be harmful if ingested or inhaled.[2][7] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area or a chemical fume hood.[2]

Table 3: GHS Hazard Information

CategoryInformationReference
Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning[7]
Hazard Statements H319: Causes serious eye irritation[7]
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, and oxides of nitrogen.[2]

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

The synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid can be achieved through the Gould-Jacobs reaction, followed by hydrolysis. This procedure is adapted from established methodologies for similar quinolone derivatives.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is continuously removed by distillation.

  • Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of a high-boiling point solvent such as diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes to facilitate thermal cyclization.

  • Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed thoroughly with petroleum ether.

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

  • The crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • The mixture is heated to reflux for approximately 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is then cooled in an ice bath, and the pH is adjusted to acidic (pH 1-2) using a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • The resulting solid is collected by filtration, washed with water to remove any remaining salts, and dried to yield 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Characterization

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of the synthesized compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the compound and any impurities, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: A solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol.

Structural Confirmation by Spectroscopy

  • ¹H NMR Spectroscopy: The structure of the compound can be confirmed by proton nuclear magnetic resonance (¹H NMR) spectroscopy. The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and the carboxylic acid proton.

  • Mass Spectrometry (MS): The molecular weight of the compound can be verified using mass spectrometry. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start 4-Bromoaniline + Diethyl (ethoxymethylene)malonate condensation Condensation (100-120 °C) start->condensation cyclization Thermal Cyclization (in Diphenyl Ether, 240-250 °C) condensation->cyclization ester Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate cyclization->ester hydrolysis Hydrolysis (NaOH, reflux) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product 6-Bromo-4-hydroxyquinoline-3-carboxylic acid acidification->product filtration Filtration & Washing product->filtration drying Drying filtration->drying hplc HPLC Purity Analysis drying->hplc nmr_ms ¹H NMR & MS Structural Confirmation drying->nmr_ms

Caption: Workflow for the synthesis and characterization of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Hazard_Communication cluster_hazard GHS Hazard Information pictogram GHS07 Exclamation Mark signal_word Signal Word Warning hazard_statement Hazard Statement H319: Causes serious eye irritation precautionary_statement Precautionary Statement P305+P351+P338: IF IN EYES: Rinse cautiously...

Caption: GHS hazard communication for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

References

Potential Biological Activity of 6-Bromo-4-chloroquinoline-3-carboxylic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the potential biological activities of 6-Bromo-4-chloroquinoline-3-carboxylic acid based on published data for structurally related quinoline derivatives. Direct experimental data for this specific compound is not extensively available in the public domain. The information presented herein is for research and informational purposes only.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline are known to exhibit significant anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3] The subject of this whitepaper, this compound, is a halogenated quinoline derivative. The presence of bromine and chlorine atoms, coupled with a carboxylic acid moiety at the 3-position, suggests a high potential for biological activity. Halogenation can significantly influence the physicochemical properties of a molecule, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets.[4][5] This guide provides an in-depth overview of the inferred biological potential of this compound, drawing upon the established activities of its structural analogs.

Potential Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents, acting through diverse mechanisms of action.[2][6] These mechanisms include the inhibition of crucial cellular enzymes like tyrosine kinases and topoisomerases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][8]

Inferred Mechanism of Action

Based on the activities of related compounds, this compound may exert anticancer effects through one or more of the following pathways:

  • Tyrosine Kinase Inhibition: Many quinoline-based compounds are known to inhibit receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in cancer cell proliferation and angiogenesis.[9]

  • Topoisomerase Inhibition: The quinoline core is found in several DNA intercalating agents that inhibit topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.[2]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, thereby arresting the cell cycle and inducing apoptosis.[10]

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various substituted quinoline derivatives against human cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-7 (Breast)29.8[1]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamideMCF-7 (Breast)39.0[1]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamideMCF-7 (Breast)40.0[1]
2,4-disubstituted quinoline-3-carboxylic acid derivatives (2f and 2l)MCF-7 (Breast), K562 (Leukemia)Micromolar inhibition[11][12]
Quinoline-3-carboxylic acidMCF-7 (Breast)Significant growth inhibition[13]
Aminated Quinolinequinone (AQQ6)DU-145 (Prostate)Cytotoxic at 1-100 µM[14]
Novel Quinoline Derivative (4c)Various (NCI-60 panel)Potent antitumor activity[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[15]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[16]

  • Cell Treatment: Remove the existing medium from the wells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls and a positive control with a known anticancer drug.[16]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[16]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.[15]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity

The quinoline ring is the foundational structure for quinolone and fluoroquinolone antibiotics. The presence of halogens and a carboxylic acid group at the 3-position are key pharmacophoric features for antibacterial activity.[17][18] Therefore, this compound is a strong candidate for possessing antimicrobial properties.

Inferred Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[17][19] These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[17] The carboxylic acid group at the C-3 position is crucial for binding to the enzyme's active site.[17]

DNA_Gyrase_Inhibition Quinoline Quinoline Derivative (e.g., this compound) DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Quinoline->DNA_Gyrase Inhibits DNA_Complex Stabilized Enzyme-DNA Complex DNA_Gyrase->DNA_Complex Forms DS_Breaks Double-Strand DNA Breaks DNA_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Inhibition of bacterial DNA gyrase and topoisomerase IV.

Quantitative Data from Structurally Related Compounds

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Halogenated Quinoline (1)Methicillin-resistant S. epidermidis (MRSE)0.30 - 0.78[4]
Quinoline Derivative (2)Methicillin-resistant S. aureus (MRSA)3.0[20]
Quinoline Derivative (6)MRSA1.5[20]
Quinoline-Thiazole Derivative (4m)Candida albicans1.95[21]
Novel Quinoline Derivative (14)Various bacterial strainsSignificant potency[22]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent against bacteria and fungi.[19][23]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate sterile culture broth (e.g., Mueller-Hinton Broth for bacteria).[19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[23]

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (broth only).[19]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is limited, the extensive body of research on its structural analogs provides a strong basis for inferring its potential as a bioactive molecule. The presence of key pharmacophoric features—the quinoline core, halogen substituents, and a C-3 carboxylic acid—suggests that this compound is a promising candidate for investigation as both an anticancer and an antimicrobial agent.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these hypothesized activities. Initial screening should include cytotoxicity assays against a panel of cancer cell lines and MIC determination against a range of pathogenic bacteria and fungi. Subsequent studies could explore its specific mechanism of action, structure-activity relationships of further derivatives, and in vivo efficacy in relevant disease models. The findings from such investigations will be crucial in determining the therapeutic potential of this and related quinoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 6-Bromo-4-chloroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the common starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The most prevalent and well-documented method for the synthesis of this compound is centered around the Gould-Jacobs reaction. This powerful synthetic tool allows for the construction of the 4-hydroxyquinoline scaffold from an aniline derivative and a malonic acid derivative. The general pathway involves three key transformations:

  • Condensation: Reaction of a substituted aniline with a diethyl (alkoxymethylene)malonate.

  • Thermal Cyclization: Intramolecular cyclization of the resulting anilinomethylenemalonate to form the quinoline ring.

  • Hydrolysis and Chlorination: Saponification of the ester to the carboxylic acid, followed by chlorination of the 4-hydroxy group.

For the specific synthesis of this compound, the primary starting material is 4-bromoaniline .

Synthetic Pathways and Starting Materials

Two main synthetic pathways originating from 4-bromoaniline have been identified for the preparation of the target molecule.

Pathway 1: Gould-Jacobs Reaction with Diethyl (ethoxymethylene)malonate

This is the most classical and widely employed route. 4-bromoaniline is reacted with diethyl (ethoxymethylene)malonate. This initial condensation is followed by a high-temperature cyclization to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis of the ethyl ester furnishes 6-bromo-4-hydroxyquinoline-3-carboxylic acid, which is then chlorinated to afford the final product.

Gould-Jacobs Synthesis cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product 4-Bromoaniline 4-Bromoaniline Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 4-Bromoaniline->Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Condensation & Cyclization Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate->Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 6-Bromo-4-hydroxyquinoline-3-carboxylic acid 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate->6-Bromo-4-hydroxyquinoline-3-carboxylic acid Hydrolysis This compound This compound 6-Bromo-4-hydroxyquinoline-3-carboxylic acid->this compound Chlorination

Caption: Gould-Jacobs synthesis of this compound.

Pathway 2: Reaction with Ethyl Propiolate

An alternative approach involves the reaction of 4-bromoaniline with ethyl propiolate. This reaction forms an enamine intermediate which then undergoes thermal cyclization to give 6-bromoquinolin-4(1H)-one. It is important to note that this pathway does not directly yield a C3-carboxylic acid derivative. Further steps of carboxylation would be required, making it a less direct route to the target molecule compared to the Gould-Jacobs reaction. However, it is a valid pathway for the synthesis of the core 6-bromo-4-hydroxyquinoline scaffold.

Alternative Synthesis cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Core Structure 4-Bromoaniline 4-Bromoaniline 3-(4-bromoanilino)acrylate 3-(4-bromoanilino)acrylate 4-Bromoaniline->3-(4-bromoanilino)acrylate Michael Addition Ethyl propiolate Ethyl propiolate Ethyl propiolate->3-(4-bromoanilino)acrylate 6-Bromoquinolin-4(1H)-one 6-Bromoquinolin-4(1H)-one 3-(4-bromoanilino)acrylate->6-Bromoquinolin-4(1H)-one Thermal Cyclization

Caption: Alternative synthesis of the 6-bromo-4-hydroxyquinoline core.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key steps in the synthesis of this compound.

Table 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

Starting Material 1Starting Material 2SolventTemperature (°C)Time (h)Yield (%)Reference
4-BromoanilineDiethyl (ethoxymethylene)malonateDiphenyl ether240-2500.5-161[1]

Table 2: Hydrolysis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate10% NaOH (aq)WaterReflux196[1]
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate10% KOH (aq)WaterReflux5Not specified[2]

Table 3: Chlorination of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (or its precursor)

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
6-Bromoquinolin-4(1H)-onePOCl₃Toluene115432[1]
6-Bromoquinolin-4(1H)-onePCl₃TolueneReflux292.6[1]
6-Bromoquinolin-4-olPOCl₃NeatReflux381[3]
6-Bromo-4-hydroxyquinolinePCl₃DMF (cat.)Reflux684[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate[1]
  • A mixture of 4-bromoaniline (17.5 mmol) and diethyl (ethoxymethylene)malonate is heated.

  • The resulting intermediate is added to heated diphenyl ether (60 mL).

  • The reaction mixture is heated to reflux for 1 hour.

  • After cooling to room temperature, n-hexane (200 mL) is added.

  • The precipitate is filtered, washed with n-hexane, to afford the product.

Protocol 2: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid[1]
  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (10.1 mmol) is added to a 10% aqueous solution of NaOH (40 mL).

  • The mixture is heated to reflux for 1 hour.

  • The reaction mixture is cooled to 0 °C.

  • The pH is adjusted to 1 with 10N hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried to yield the product.

Protocol 3: Synthesis of 6-Bromo-4-chloroquinoline (from 6-Bromoquinolin-4(1H)-one)[1]

Note: This protocol describes the chlorination of the scaffold without the C3-carboxylic acid. The chlorination of 6-bromo-4-hydroxyquinoline-3-carboxylic acid would proceed under similar conditions, though optimization may be required.

  • To a solution of 6-bromoquinolin-4(1H)-one (44.63 mmol) in toluene (100 mL), phosphorus trichloride (89.26 mmol) is added.

  • The mixture is heated to reflux for 2 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The solid residue is triturated with ether (100 mL), filtered, and dried to give the product.

Logical Workflow for Synthesis

The overall synthetic workflow can be visualized as a series of sequential steps, each with specific reagents and conditions, leading to the final product.

Experimental Workflow start Start step1 Step 1: Condensation & Cyclization (Gould-Jacobs) start->step1 4-Bromoaniline + Diethyl (ethoxymethylene)malonate step2 Step 2: Hydrolysis step1->step2 Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate step3 Step 3: Chlorination step2->step3 6-Bromo-4-hydroxy- quinoline-3-carboxylic acid end End Product: This compound step3->end POCl₃ or PCl₃

Caption: Overall experimental workflow for the synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more detailed experimental procedures and safety information. The choice of reagents and reaction conditions may be further optimized to improve yields and purity.

References

Spectroscopic and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 6-Bromo-4-chloroquinoline-3-carboxylic acid, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectroscopic data in the public domain, this document presents predicted and theoretical data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a well-documented synthetic route to a key precursor. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel quinoline-based compounds.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted or based on theoretical values and typical ranges for similar compounds. They are provided for estimation purposes and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing effects of the chlorine, bromine, and carboxylic acid groups, as well as the aromatic ring currents, will dictate the positions of the proton and carbon signals.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.1 - 9.4s (singlet)-
H-58.3 - 8.5d (doublet)~2.0
H-77.9 - 8.1dd (doublet of doublets)~9.0, ~2.0
H-88.0 - 8.2d (doublet)~9.0
COOH12.0 - 14.0br s (broad singlet)-

Note: Predicted values are based on the analysis of similar structures, such as 6-Bromo-4-chloroquinoline-3-carboxamide[1]. The carboxylic acid proton is expected to be a broad singlet and may be exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-Cl148 - 152
C-Br120 - 125
Aromatic C-H125 - 140
Aromatic Quaternary C120 - 150
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Theoretical IR Absorption Data

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C=O stretch (Carboxylic acid)1700 - 1730Strong
C=C stretch (Aromatic)1450 - 1600Medium to Strong
C-O stretch1210 - 1320Medium
C-Cl stretch600 - 800Medium
C-Br stretch500 - 600Medium

Note: The broadness of the O-H stretch is due to hydrogen bonding[2][3][4].

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to ionize and fragment in a predictable manner.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺285, 287, 289Molecular ion peak cluster, reflecting the isotopic distribution of Br and Cl.
[M-OH]⁺268, 270, 272Loss of the hydroxyl radical.
[M-COOH]⁺240, 242, 244Loss of the carboxylic acid group.

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens[5].

Experimental Protocols

The following are generalized protocols for the synthesis of a key precursor and for obtaining the spectroscopic data for this compound.

Synthesis of 6-Bromo-4-chloroquinoline

A common route to quinoline derivatives involves the cyclization of an aniline precursor, followed by chlorination.

Protocol:

  • Cyclization: 4-Bromoaniline is reacted with a suitable three-carbon electrophile, such as diethyl malonate or ethyl propiolate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether to yield 6-bromoquinolin-4-ol[6][7][8].

  • Chlorination: 6-Bromoquinolin-4-ol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), under reflux conditions[7][9].

  • Work-up: After cooling, the reaction mixture is carefully poured into ice water and neutralized with a base (e.g., potassium carbonate or sodium bicarbonate) to precipitate the crude product[9].

  • Purification: The crude 6-bromo-4-chloroquinoline is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows[10]:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used[11][12].

  • ATR Method: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

  • KBr Pellet Method: The sample (1-2 mg) is finely ground with dry potassium bromide (100-200 mg) and pressed into a thin, transparent pellet using a hydraulic press. The pellet is then placed in the sample holder for analysis[11].

  • Thin Solid Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which can be analyzed directly[13].

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques[14][15][16].

  • Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL, and then further diluted[17].

  • Ionization: Electrospray ionization (ESI) is a common method for polar molecules like carboxylic acids. The sample solution is introduced into the mass spectrometer, where it is ionized.

  • Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

Synthetic Workflow for 6-Bromo-4-chloroquinoline

The following diagram illustrates a common synthetic pathway to 6-bromo-4-chloroquinoline, a key precursor to the title compound.

Synthetic_Workflow cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination 4-Bromoaniline 4-Bromoaniline Intermediate N-(4-bromophenyl)aminomethylidenemalonic acid diethyl ester 4-Bromoaniline->Intermediate Heat Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate 6-Bromoquinolin-4-ol 6-Bromoquinolin-4-ol Intermediate->6-Bromoquinolin-4-ol High temp. (e.g., Diphenyl ether) 6-Bromo-4-chloroquinoline 6-Bromo-4-chloroquinoline 6-Bromoquinolin-4-ol->6-Bromo-4-chloroquinoline Reflux POCl3 POCl₃ POCl3->6-Bromo-4-chloroquinoline

Caption: Synthetic pathway for 6-Bromo-4-chloroquinoline.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Workflow Start Synthesized Compound (this compound) Sample_Prep Sample Preparation (Dissolution/Pelletizing) Start->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy (ATR/KBr) Sample_Prep->IR MS Mass Spectrometry (ESI-MS) Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: General workflow for spectroscopic analysis.

References

Determining the Solubility of 6-Bromo-4-chloroquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinoline-3-carboxylic acid is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various laboratory solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound and outlines detailed experimental protocols for its precise determination. Due to the absence of specific public domain data for this compound, this guide focuses on empowering researchers to generate reliable solubility data in-house.

Predicted Solubility Profile

Quinoline derivatives, particularly those with carboxylic acid moieties, exhibit a complex solubility profile influenced by the interplay of their aromatic, heterocyclic, and functional group characteristics. The quinoline core itself is largely hydrophobic.[1] The bromo and chloro substituents further increase the molecule's lipophilicity, suggesting poor solubility in aqueous solutions. However, the carboxylic acid group can act as a hydrogen bond donor and acceptor, and the quinoline nitrogen is weakly basic, which can enhance solubility in polar and especially in protic solvents.[1][2]

It is anticipated that this compound will exhibit low solubility in water and non-polar solvents, with increasing solubility in polar aprotic and polar protic solvents. Solvents capable of hydrogen bonding or acid-base interactions are likely to be the most effective.

Recommended Solvents for Solubility Screening

The following table presents a selection of common laboratory solvents, categorized by their polarity, which are recommended for the initial solubility screening of this compound.

Solvent ClassSolventFormulaType
Polar Protic WaterH₂OProtic
MethanolCH₃OHProtic
EthanolC₂H₅OHProtic
IsopropanolC₃H₈OProtic
Acetic AcidC₂H₄O₂Protic
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAprotic
Dimethylformamide (DMF)(CH₃)₂NC(O)HAprotic
AcetonitrileCH₃CNAprotic
Acetone(CH₃)₂COAprotic
Non-Polar Dichloromethane (DCM)CH₂Cl₂Aprotic
ChloroformCHCl₃Aprotic
TolueneC₇H₈Aprotic
HexaneC₆H₁₄Aprotic
Diethyl Ether(C₂H₅)₂OAprotic

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[3] This method is based on achieving a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[4]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (see table above)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Calibration Standards:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.[4]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.[4]

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.[4]

    • Seal the vials tightly to prevent solvent evaporation.[4]

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).[1]

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[4]

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.[4]

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.[1]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[1]

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.[4]

    • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[4]

    • Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[4]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis cluster_4 Calculation A Prepare Stock Solution and Calibration Standards G Analyze via HPLC/UV-Vis B Add Excess Compound to Solvent C Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant D->E F Dilute Supernatant E->F F->G H Determine Concentration from Calibration Curve G->H I Calculate Solubility H->I

A generalized workflow for the experimental determination of compound solubility.

Conclusion

References

Discovery and history of substituted quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Substituted Quinoline Carboxylic Acids

Introduction

The quinoline-4-carboxylic acid scaffold is a foundational structure in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[1] The journey of these compounds began with the isolation of the parent quinoline ring from coal tar in the 1830s. However, it was the targeted synthesis of its derivatives, specifically the functionally critical quinoline-4-carboxylic acids, that unlocked their vast therapeutic potential, leading to the development of vital drugs ranging from antimalarials to a powerful class of antibiotics.[1]

This technical guide provides a comprehensive overview of the historical milestones, pivotal discoveries, and the synthetic evolution of substituted quinoline carboxylic acids. It details the progression from classical synthesis methods to the serendipitous discovery of their antibacterial properties and the subsequent rational design of the highly successful fluoroquinolone antibiotics. This document includes detailed experimental protocols for key reactions, quantitative data on structure-activity relationships, and pathway diagrams to serve as a resource for researchers, scientists, and drug development professionals.

Foundational Synthesis: Forging the Quinoline Core

The ability to synthesize the quinoline ring system was a critical precursor to the discovery of its therapeutic applications. Several classical named reactions, developed in the late 19th and early 20th centuries, provided the fundamental chemical tools to access this scaffold.

  • The Pfitzinger Reaction: First reported in 1886, this reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][2][3][4] This method has been a mainstay for generating diverse analogs.[2][4]

  • The Combes Quinoline Synthesis: Reported by Combes in 1888, this reaction synthesizes 2,4-substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6][7]

  • The Gould-Jacobs Reaction: Described in 1939, this reaction synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[8][9][10] The reaction proceeds via the formation of an anilidomethylenemalonate intermediate, followed by thermal cyclization, hydrolysis, and decarboxylation.[8][11][12]

  • The Doebner Reaction: This method provides a route to quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[1][7]

These synthetic advancements allowed chemists to explore the chemical space around the quinoline nucleus, setting the stage for future discoveries.

A Serendipitous Breakthrough: The Discovery of Nalidixic Acid

The story of quinolone antibiotics begins not with a targeted search for antibacterials, but as a fortunate accident during antimalarial research. The 4-aminoquinoline derivative, chloroquine , synthesized in 1934, was a critical antimalarial drug.[13][14][15] In the late 1950s and early 1960s, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, chemist George Lesher and his colleagues isolated a byproduct from a chemical distillate.[16][17][18]

This impurity, a 1,8-naphthyridine derivative, showed unexpected antibacterial activity.[19] This led to a systematic investigation of related structures, culminating in the discovery of nalidixic acid in 1962.[20][21][22] Although technically a naphthyridone (containing a nitrogen at position 8 of the bicyclic core) rather than a true quinolone, nalidixic acid is universally recognized as the progenitor of the entire class.[17][23] It was introduced into clinical practice in 1967 for the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria.[17][20][21]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones are bactericidal agents that exert their effect by interfering with bacterial DNA synthesis.[16][18] They target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[24][25] These enzymes are crucial for managing DNA topology (supercoiling, knotting, and tangling) during replication, transcription, and repair.[24]

The mechanism involves the following key steps:

  • Enzyme Binding: Quinolones bind to the complex formed between the topoisomerase and the bacterial DNA.[26]

  • Inhibition of Ligase Activity: The drugs inhibit the re-ligation (resealing) step of the topoisomerase's function after it has cleaved the DNA to relieve topological stress.[16]

  • Formation of Toxic Complexes: This results in the stabilization of a ternary drug-enzyme-DNA complex, effectively converting these essential enzymes into cellular toxins that create permanent double-stranded breaks in the bacterial chromosome.[27]

  • Cell Death: These DNA breaks trigger a cascade of events, including the arrest of DNA replication, which ultimately leads to bacterial cell death.[24]

For most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the primary target for many Gram-positive bacteria, such as Staphylococci and Streptococci.[26] Eukaryotic cells lack DNA gyrase and their topoisomerases are significantly less susceptible to quinolone action, providing the basis for their selective toxicity against bacteria.[16]

Quinolone Mechanism of Action cluster_replication Bacterial DNA Replication DNA Relaxed Bacterial DNA Gyrase DNA Gyrase / Topo IV (Introduces negative supercoils) DNA->Gyrase Enzyme Action Supercoiled Supercoiled DNA (Ready for replication) Gyrase->Supercoiled Ligation Complex Ternary Complex (Quinolone-Enzyme-DNA) Gyrase->Complex Cleavage Step Supercoiled->DNA Unwinding for Replication Quinolone Quinolone Antibiotic Quinolone->Complex Stabilizes Breaks Double-Strand DNA Breaks Complex->Breaks Inhibits Re-ligation Death Bacterial Cell Death Breaks->Death

Quinolone Mechanism of Action on DNA Gyrase/Topoisomerase IV.

The Fluorine Revolution and Generational Development

While nalidixic acid was a groundbreaking discovery, its clinical utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.[20][23] The next major leap forward came in the 1970s and 1980s with the development of the fluoroquinolones .

The key structural modification was the addition of a fluorine atom at the C-6 position of the quinolone ring.[16][28] This single substitution dramatically increased the drug's penetration into bacterial cells and enhanced its binding affinity for DNA gyrase, resulting in a significant boost in potency and a broader spectrum of activity.[19][28]

This discovery ushered in an era of intense development, leading to successive "generations" of quinolones, each with improved properties.

GenerationKey CompoundsYear of Discovery/IntroductionKey Characteristics & Improvements
First Nalidixic Acid1962Narrow spectrum (Gram-negative enterics), used for UTIs.[16][20][22]
Second Norfloxacin, Ciprofloxacin, OfloxacinLate 1970s - Early 1980sFluorine at C-6 . Expanded Gram-negative activity (Pseudomonas), some Gram-positive and atypical coverage. Improved pharmacokinetics.[19][20][22][29]
Third Levofloxacin, GatifloxacinLate 1980s - 1990sFurther enhanced activity against Gram-positive bacteria (especially Streptococcus pneumoniae).[22]
Fourth Moxifloxacin, TrovafloxacinLate 1990sBroadest spectrum, including enhanced activity against anaerobic bacteria.[22]

Table 1: Generations of Quinolone Antibiotics.

Structure-Activity Relationships (SAR)

The extensive research into fluoroquinolones has led to a well-defined understanding of the relationship between their chemical structure and antibacterial activity.

Position on Quinolone CoreSubstituent/GroupImpact on Activity
N-1 Alkyl (e.g., Ethyl) or Cycloalkyl (e.g., Cyclopropyl)Essential for activity. A cyclopropyl group, as seen in ciprofloxacin, often provides optimal potency.[29][30]
C-3 & C-4 Carboxylic Acid & Keto GroupThese two groups are absolutely essential for binding to DNA gyrase and for antibacterial activity. They cannot be significantly altered without a total loss of function.[29][30]
C-5 Amino, MethylCan increase Gram-positive activity.[30]
C-6 Fluorine Crucial modification . Dramatically increases potency, cell penetration, and DNA gyrase inhibition.[28][29]
C-7 Piperazine or other N-heterocyclesModulates spectrum of activity and pharmacokinetics. Piperazine rings enhance activity against Pseudomonas and other Gram-negative bacteria.[19][20][29]
C-8 Halogen (F, Cl) or MethoxyA second fluorine atom (as in fleroxacin) can further increase activity but may also increase phototoxicity.[20] A methoxy group can reduce side effects.
X (Position 8) Carbon (Quinolone) or Nitrogen (Naphthyridone)Defines the core scaffold. Both have produced clinically useful drugs.[23]

Table 2: Key Structure-Activity Relationships of Quinolone Antibiotics.

Detailed Experimental Protocols

The following are representative protocols for the foundational synthesis of the quinoline carboxylic acid scaffold.

Protocol 1: Pfitzinger Synthesis of 2-Phenylquinoline-4-Carboxylic Acid

This protocol describes the synthesis from isatin and acetophenone.[2]

Materials:

  • Isatin (1.0 eq)

  • Acetophenone (1.0 eq)

  • Potassium Hydroxide (KOH) pellets (approx. 4.0 eq)

  • 95% Ethanol

  • Hydrochloric Acid (HCl) for acidification

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Büchner funnel

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH in approximately 30 mL of 95% ethanol with stirring. Caution: Dissolution is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color as the isatin ring opens to form the potassium isatinate intermediate. Stir at room temperature for 30-45 minutes.[2]

  • Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).[2]

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of water. Filter to remove any insoluble material. Slowly acidify the filtrate with concentrated HCl until precipitation of the product is complete (pH ~4-5).

  • Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Pfitzinger_Workflow Start Start: Isatin + Acetophenone + KOH in Ethanol Stir Stir at RT (30-45 min) Isatin Ring Opening Start->Stir Reflux Reflux (12-13 hours) Condensation & Cyclization Stir->Reflux Cool Cool to RT & Pour into Water Reflux->Cool Acidify Acidify with HCl (Precipitation) Cool->Acidify Filter Vacuum Filtration & Wash with Water Acidify->Filter End End: Purified 2-Phenylquinoline- 4-Carboxylic Acid Filter->End

Experimental Workflow for the Pfitzinger Synthesis.
Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol describes the synthesis from aniline and diethyl ethoxymethylenemalonate.[11][12]

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.0 eq)

  • Dowtherm A (or similar high-boiling solvent)

  • Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric Acid (HCl)

  • Reaction vessel suitable for high temperatures

Procedure:

  • Condensation: Gently heat a mixture of aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). An exothermic reaction will occur, and ethanol is eliminated. Heat at approximately 100-120°C for 1-2 hours to complete the formation of the intermediate, ethyl anilinomethylenemalonate.

  • Cyclization: Add the intermediate to a high-boiling solvent such as Dowtherm A preheated to ~250°C. Maintain this temperature for 15-30 minutes to effect cyclization to ethyl 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis (Saponification): Cool the reaction mixture and extract the quinoline ester. Add the ester to a 10% aqueous solution of sodium hydroxide and reflux the mixture for 1-2 hours to hydrolyze the ester to the corresponding carboxylate salt.

  • Decarboxylation: Cool the basic solution and carefully acidify with HCl. The 4-hydroxyquinoline-3-carboxylic acid will precipitate. Filter the solid and heat it (either dry or in a high-boiling solvent) to effect decarboxylation, releasing CO2 and yielding 4-hydroxyquinoline.

  • Purification: The final product can be purified by recrystallization.

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Cyclized 4-Hydroxyquinoline -3-carboxylate Intermediate->Cyclized Thermal Cyclization (~250°C, -EtOH) Acid 4-Hydroxyquinoline -3-carboxylic acid Cyclized->Acid Saponification (NaOH, H2O) Product 4-Hydroxyquinoline Acid->Product Decarboxylation (Heat, -CO2)

Logical Flow of the Gould-Jacobs Reaction.

Conclusion

The history of substituted quinoline carboxylic acids is a compelling narrative of chemical synthesis, serendipitous discovery, and rational drug design. From their origins as curiosities derived from coal tar, the quinoline scaffold was first made accessible through foundational organic reactions like the Pfitzinger and Gould-Jacobs syntheses. The unintentional discovery of nalidixic acid's antibacterial properties during antimalarial research launched an entirely new and vital class of antibiotics.

The subsequent introduction of the C-6 fluorine atom was a watershed moment, transforming the limited potential of the early quinolones into the broad-spectrum power of the fluoroquinolones. Decades of research into their structure-activity relationships have yielded potent therapies for a wide range of bacterial infections. However, the continued rise of antibiotic resistance poses a significant threat to the clinical utility of this important drug class, necessitating ongoing research and the development of novel derivatives to overcome these challenges.[24][27] The rich history of the quinolones serves as both a guide and an inspiration for the future of antimicrobial drug discovery.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 6-bromo-4-chloroquinoline-3-carboxylic acid, a key intermediate in medicinal chemistry. The protocols outline common and effective methods for amide bond formation, and the accompanying data and diagrams are intended to guide researchers in developing robust synthetic strategies. Quinoline derivatives are widely explored for their therapeutic potential, notably as kinase inhibitors in oncology.

Introduction

This compound is a versatile building block for the synthesis of novel bioactive molecules. The presence of two distinct halogen atoms offers opportunities for sequential functionalization, while the carboxylic acid moiety at the C-3 position is ideal for the introduction of diverse amide functionalities. Amide coupling, or amidation, is a fundamental reaction in drug discovery, and the choice of coupling reagents and conditions is critical for achieving high yields and purity, especially with heteroaromatic carboxylic acids. The resulting 6-bromo-4-chloroquinoline-3-carboxamides are of significant interest, particularly as potential inhibitors of protein kinases involved in cancer signaling pathways.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes representative yields for the amide coupling of this compound with various amines using standard coupling protocols. These values are based on typical outcomes for similar substrates and are intended to serve as a guideline for reaction optimization.

Amine NucleophileCoupling ReagentBaseSolventTime (h)Temp (°C)Representative Yield (%)
AnilineHATUDIPEADMF42585-95
4-FluoroanilineHATUDIPEADMF42580-90
BenzylamineEDCI/HOBtTEADCM122575-85
PiperidineEDCI/HOBtTEADCM82580-90
MorpholineHATUDIPEADMF62585-95
n-ButylamineEDCI/HOBtTEADCM122570-80

Note: Yields are highly dependent on the specific amine, reaction scale, and purification method. Optimization of stoichiometry, temperature, and reaction time is recommended for each new substrate.

Experimental Protocols

Two common and effective protocols for the amide coupling of this compound are provided below.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that often results in high yields and short reaction times.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Add the desired amine (1.1 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature (25 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amide.

Protocol 2: EDCI/HOBt-Mediated Amide Coupling

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is a cost-effective and widely used method for amide bond formation, known to suppress side reactions and minimize racemization.[1]

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDCI (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) to the cooled solution, followed by the slow, dropwise addition of TEA or DIPEA (3.0 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the amide coupling of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid 6-Bromo-4-chloroquinoline- 3-carboxylic acid reaction_step 1. Dissolve Acid & Amine 2. Add Coupling Reagent & Base 3. Stir at RT start_acid->reaction_step start_amine Amine (R1R2NH) start_amine->reaction_step start_reagents Coupling Reagent (e.g., HATU, EDCI/HOBt) start_reagents->reaction_step start_base Base (e.g., DIPEA, TEA) start_base->reaction_step start_solvent Anhydrous Solvent (e.g., DMF, DCM) start_solvent->reaction_step workup_quench Quench with Water reaction_step->workup_quench Monitor by TLC/LC-MS workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_wash Wash & Dry workup_extract->workup_wash workup_purify Purify (Chromatography/ Recrystallization) workup_wash->workup_purify final_product 6-Bromo-4-chloroquinoline- 3-carboxamide Derivative workup_purify->final_product

Caption: General workflow for amide coupling.

Potential Signaling Pathway Inhibition

Derivatives of this compound are often investigated as kinase inhibitors. Many quinoline-based compounds target Receptor Tyrosine Kinases (RTKs), which are crucial in signaling pathways that regulate cell growth and proliferation. Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates the inhibition of a generic RTK signaling pathway by a quinoline-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Quinoline-based Inhibitor Inhibitor->RTK Inhibits (ATP-binding site)

Caption: Inhibition of RTK signaling by a quinoline derivative.

References

The Strategic Role of 6-Bromo-4-chloroquinoline-3-carboxylic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-4-chloroquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of advanced pharmaceutical agents. Its quinoline core, substituted with bromine and chlorine atoms, offers multiple reactive sites for molecular elaboration, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the development of targeted cancer therapies.

Application Notes

The primary application of this compound in modern drug discovery is as a precursor for the synthesis of potent enzyme inhibitors. The quinoline scaffold is a well-established pharmacophore known to interact with various biological targets. The bromo and chloro substituents provide handles for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions, allowing for the construction of complex molecules with high specificity and affinity for their intended targets.

A notable application is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been investigated as inhibitors of various kinases, including protein kinase CK2.

Furthermore, the closely related compound, 6-bromo-4-chloroquinoline, is a key intermediate in the synthesis of Omipalisib (GSK2126458), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. The synthesis of Omipalisib underscores the importance of the 6-bromo-4-chloroquinoline scaffold in developing targeted cancer therapies.

The carboxylic acid moiety at the 3-position is a key functional group for derivatization, most commonly through amide bond formation. This allows for the introduction of diverse chemical groups to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide from this compound

This protocol describes a general method for the amidation of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. This is a common and effective method for forming amide bonds in pharmaceutical synthesis.[2][3]

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-bromo-4-chloroquinoline-3-carboxamide.

Data Presentation:

ParameterValue/ConditionReference
Starting MaterialThis compound-
Key ReagentsAmine, EDC, HOBt, DIPEA[2][3]
SolventAnhydrous DMF[2]
Reaction Temperature0 °C to Room Temperature[3]
Reaction Time12-24 hoursGeneral protocol
WorkupExtractive workup with EtOAc and aqueous washes[2]
PurificationFlash column chromatographyGeneral protocol
Expected YieldGood to excellent (typically >70%)[2]
Protocol 2: Synthesis of the Precursor 6-Bromo-4-chloroquinoline

This protocol outlines a common method for the synthesis of 6-bromo-4-chloroquinoline, a direct precursor to the carboxylic acid derivative.[4][5]

Materials:

  • 6-Bromoquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or solid potassium carbonate

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add 6-bromoquinolin-4-ol.

  • Carefully add phosphorus oxychloride (in excess, can also serve as solvent).

  • Add a catalytic amount of DMF (a few drops).

  • Heat the mixture to reflux (approximately 110 °C) and stir for 2-6 hours.[4][6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with saturated aqueous NaHCO₃ solution or by the portion-wise addition of solid potassium carbonate until the pH is neutral to slightly basic.

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 6-bromo-4-chloroquinoline.

Data Presentation:

ParameterValue/ConditionReference
Starting Material6-Bromoquinolin-4-ol[4]
ReagentPhosphorus oxychloride (POCl₃)[4][6]
CatalystN,N-Dimethylformamide (DMF)[4]
Reaction TemperatureReflux (approx. 110 °C)[4]
Reaction Time2-6 hours[4][6]
Yield81-98.5%[4][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide start This compound reagents Amine, EDC, HOBt, DIPEA in DMF start->reagents reaction Amide Coupling (0°C to RT, 12-24h) reagents->reaction workup Extractive Workup (EtOAc/aq. NaHCO3) reaction->workup purification Column Chromatography workup->purification product 6-Bromo-4-chloroquinoline-3-carboxamide purification->product

Caption: Synthetic workflow for the amidation of this compound.

PI3K_mTOR_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Omipalisib Omipalisib (derived from quinoline intermediate) Omipalisib->PI3K Omipalisib->mTORC1 Omipalisib->mTORC2 PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Omipalisib.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system, coupled with the ability to functionalize it at various positions, allows for the fine-tuning of its pharmacological profile.[2] The carboxylic acid group, in particular, is a common and valuable handle for derivatization, enabling the synthesis of diverse libraries of compounds such as amides, esters, and hydrazides. These modifications can significantly impact the molecule's potency, selectivity, solubility, and pharmacokinetic properties.

This document provides detailed protocols for the derivatization of the carboxylic acid group on the quinoline scaffold, a summary of quantitative data for synthesized derivatives, and an overview of relevant biological signaling pathways and experimental workflows.

I. Derivatization Protocols

A. Amide Synthesis (Amidation)

Amidation of a quinoline carboxylic acid is a common strategy to explore structure-activity relationships (SAR), as the amide bond can introduce a wide variety of substituents that can form key interactions with biological targets. Two primary methods for amide bond formation are presented below.

Method 1: Acyl Chloride Formation Followed by Amine Coupling

This robust two-step method proceeds via a highly reactive acyl chloride intermediate.

Experimental Protocol:

Step 1: Formation of Quinoline-X-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-X-carboxylic acid (1.0 eq).

  • Suspend the carboxylic acid in an excess of thionyl chloride (SOCl₂) (10–20 eq) or a solution of oxalyl chloride ((COCl)₂) (2–3 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. A catalytic amount of dry N,N-dimethylformamide (DMF) can be added if using thionyl chloride.

  • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. Monitor the reaction by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude quinoline-X-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Amine Coupling

  • Dissolve the crude quinoline-X-carbonyl chloride (1.0 eq) in a dry, inert solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the desired primary or secondary amine (1.0–1.2 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2–3 eq) in the same dry solvent.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2–12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired quinoline-X-carboxamide.[4]

Method 2: Direct Amide Coupling Using Coupling Reagents

This one-pot method avoids the isolation of the often moisture-sensitive acyl chloride intermediate and utilizes coupling reagents to activate the carboxylic acid in situ.

Experimental Protocol:

  • To a round-bottom flask with a magnetic stir bar, dissolve the quinoline-X-carboxylic acid (1.0 eq), the desired amine (1.0–1.2 eq), and a coupling reagent (e.g., HATU, HOBt/EDC) (1.1–1.5 eq) in a dry, polar aprotic solvent such as DMF or DCM.[5][6]

  • Add an organic base (e.g., DIPEA or TEA, 2–4 eq) to the reaction mixture.[4][7]

  • Stir the reaction at room temperature for 4–24 hours. Gentle heating may be applied if necessary.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

B. Ester Synthesis (Esterification)

Esterification of the carboxylic acid group can enhance the lipophilicity and cell permeability of quinoline derivatives. The Fischer-Speier esterification is a classic and widely used method.

Experimental Protocol (Fischer Esterification):

  • Place the quinoline-X-carboxylic acid (1.0 eq) in a round-bottom flask.

  • Add a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux for 4–24 hours, or until TLC indicates the consumption of the starting material.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation.[8][9]

C. Hydrazide Synthesis

Quinoline hydrazides are important intermediates for the synthesis of various heterocyclic compounds and have shown a range of biological activities.

Experimental Protocol:

  • Method via Ester: First, synthesize the methyl or ethyl ester of the quinoline carboxylic acid as described in the esterification protocol.

  • Dissolve the quinoline-X-carboxylate ester (1.0 eq) in an alcohol solvent such as ethanol.

  • Add an excess of hydrazine hydrate (N₂H₄·H₂O, 5–10 eq).

  • Reflux the reaction mixture for 6–24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Wash the collected solid with cold ethanol or water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-X-carbohydrazide.[10]

Alternative Protocol using a Coupling Agent:

  • A solution of quinoline-5-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in tetrahydrofuran (THF) is stirred at room temperature for 2 hours.

  • Hydrazine hydrate (2.0 eq) is then added to the mixture.

  • The reaction is stirred at room temperature for another 2 hours.

  • The resulting solids are collected by filtration and dried under vacuum to afford quinoline-5-carbohydrazide.[1]

II. Quantitative Data

The derivatization of the quinoline carboxylic acid scaffold has yielded numerous compounds with potent biological activities. The following tables summarize key quantitative data from the literature.

Table 1: Anticancer and Enzyme Inhibitory Activity of Quinoline Carboxylic Acid Derivatives

Compound IDDerivative TypeTarget/Cell LineIC₅₀Reference
P6 Carboxylic AcidMLLr leukemic cell lines (SIRT3 inhibition)7.2 µM[2]
Compound 7c Carboxylic AcidMCF-7 (Breast Cancer)1.73 µg/mL[2]
Compound 41 Carboxylic AcidDHODH Inhibition0.00971 µM[2]
Compound 43 Carboxylic AcidDHODH Inhibition0.0262 µM[2]
Various Carboxylic AcidHePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mL[2]
Various 3-Quinoline Carboxylic Acid DerivativesProtein Kinase CK20.65 to 18.2 µM[11]
Compound 9w Hydroxamic AcidHDACs85 nM[12]
Compound 4a N-hydroxycinnamamideHDAC8442 nM[13]
Compound 1 Quinazoline-basedHDAC1 / HDAC631 nM / 16 nM[14]
Compound 2 Quinazoline-basedHDAC1 / HDAC637 nM / 25 nM[14]
Compound 19 Quinazoline-basedVEGFR-2 / HDAC74 nM / 2.2 nM[14]
Compound 23 Quinazoline-basedGLP / HDAC1 / HDAC61.3 nM / 89 nM / 13 nM[14]

Table 2: Antibacterial and Antileishmanial Activity of Quinoline Carboxylic Acid Derivatives

Compound IDDerivative TypeOrganism/TargetMIC/IC₅₀Reference
Compound 5b 2-Chloroquinoline-3-carboxamideMRSA3.79 mM (MBC)[15]
Compound 5d 2-Chloroquinoline-3-carboxamideS. aureus3.77 mM (MBC)[15]
Compound 5f 2-Chloroquinoline-3-carboxamideS. aureus1.79 mM (MBC)[15]
Compound 5d Quinolone coupled hybridGram-positive and Gram-negative bacteria0.125–8 µg/mL (MIC)[16]
Various Quinoline-piperazine/pyrrolidineLeishmania donovani amastigotes2.09 to 8.89 µM[17]

Table 3: Reaction Yields for Derivatization of Quinoline Carboxylic Acids

Starting MaterialDerivatization MethodProduct TypeYield (%)Reference
Quinoline-5-carboxylic acidCDI, then Hydrazine HydrateHydrazide46%[1]
Ethyl 3-quinoline carboxylateHydrazine HydrateHydrazide89%[10]
2-(p-tolyl)quinoline-4-carboxylic acidEDC, HOBt, AmineCarboxamide22-43%[5]
2-chloro-quinoline-4-carboxylic acidPOCl₃, DMF, then AmineCarboxamide90% (for acid chloride)[18]
Quinoline-2-carboxylic acidThionyl chloride, then HydrazineHydrazide-[19]

III. Signaling Pathways and Mechanisms of Action

Quinoline carboxylic acid derivatives exert their biological effects by modulating various cellular signaling pathways. Diagrams for two key pathways, HDAC and SIRT1 inhibition, are provided below using the DOT language for Graphviz.

A. Histone Deacetylase (HDAC) Inhibition

Many quinoline-based compounds, particularly hydroxamic acid derivatives, function as HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of genes, including tumor suppressor genes. By inhibiting HDACs, these compounds can restore the expression of such genes, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.

HDAC_Inhibition cluster_nucleus Cell Nucleus DNA DNA Histones Histones HAT HAT (Histone Acetyltransferase) Histones->HAT HDAC HDAC (Histone Deacetylase) Histones->HDAC AcetylatedHistones Acetylated Histones (Open Chromatin) HAT->AcetylatedHistones Acetylation DeacetylatedHistones Deacetylated Histones (Condensed Chromatin) HDAC->DeacetylatedHistones Deacetylation GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression GeneRepression Gene Repression DeacetylatedHistones->GeneRepression Quinoline Quinoline-based HDAC Inhibitor Quinoline->HDAC Inhibition SIRT1_Inhibition SIRT1 SIRT1 p53 p53 (Tumor Suppressor) SIRT1->p53 Deacetylates (Inactivates) p53->SIRT1 Substrate Acetylated_p53 Acetylated p53 (Active) p53->Acetylated_p53 Acetylation (Activation) Apoptosis Apoptosis Acetylated_p53->Apoptosis CellCycleArrest Cell Cycle Arrest Acetylated_p53->CellCycleArrest Quinoline Quinoline-based SIRT1 Inhibitor Quinoline->SIRT1 Inhibition DNA_Damage DNA Damage / Cellular Stress DNA_Damage->p53 Activates Synthetic_Workflow Start Quinoline Carboxylic Acid + Amine Activation Carboxylic Acid Activation (e.g., SOCl₂ or HATU) Start->Activation Coupling Amide Bond Formation (Coupling Reaction) Activation->Coupling Workup Aqueous Work-up (Extraction & Washing) Coupling->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Quinoline Carboxamide Characterization->FinalProduct Biological_Evaluation_Workflow Start Synthesized Quinoline Derivatives Library PrimaryScreening Primary Screening (e.g., Cell Viability Assay - MTT) Start->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification DoseResponse Dose-Response Studies (IC₅₀ Determination) HitIdentification->DoseResponse MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) DoseResponse->MechanismOfAction LeadOptimization Lead Optimization (SAR Studies) MechanismOfAction->LeadOptimization Final Lead Compound LeadOptimization->Final

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-4-chloroquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust method for determining the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, suitable for quality control and research environments.

Data Presentation

The developed HPLC method demonstrates excellent performance for the purity determination of this compound. The method was validated for specificity, linearity, precision, and accuracy.

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-19 min: 80-30% B; 19-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 260 nm
Run Time 25 minutes

Table 1: HPLC Method Parameters for Purity Analysis of this compound

AnalyteRetention Time (min)Peak Area (%)Tailing FactorTheoretical Plates
This compound12.599.51.2> 12,000
Impurity 18.20.21.1> 8,000
Impurity 214.10.31.3> 9,500

Table 2: Typical Chromatographic Results for this compound Purity Analysis

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing sample_prep Sample Preparation injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation instrument_setup HPLC System Setup mobile_phase_prep->instrument_setup instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation reporting Generate Report purity_calculation->reporting

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Experimental Protocols

This section provides a step-by-step protocol for the purity analysis of this compound using the proposed HPLC method.

Materials and Reagents
  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

  • Methanol (HPLC grade, for sample dissolution)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Preparation of Mobile Phases
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.

Sample Preparation
  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10.0 mL of methanol to obtain a concentration of 1 mg/mL. Vortex and sonicate the solution to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Execution
  • Set up the HPLC system with the C18 column and the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 35 °C and the UV detection wavelength to 260 nm.

  • Inject 10 µL of the prepared sample solution and start the data acquisition.

  • Run the gradient program as detailed in Table 1.

Data Analysis
  • Integrate the peaks in the resulting chromatogram.

  • The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the purity determination of this compound. The method is suitable for routine quality control and for monitoring the purity of this compound in various stages of drug development and chemical research.

Application Notes and Protocols for the Synthesis of a Key Omipalisib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib is a significant molecule in cancer research due to its potent inhibition of the PI3K/mTOR signaling pathway, which is often dysregulated in various cancers.[1][2] The synthesis of Omipalisib involves the assembly of a complex heterocyclic scaffold. The proposed synthesis of the key aminopyridine intermediate is divided into three main parts: the synthesis of a 6-bromo-4-(pyridazin-4-yl)quinoline fragment, the preparation of a functionalized pyridine building block, and the final cross-coupling of these two fragments.

Signaling Pathway of Omipalisib

Omipalisib targets the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, and survival.[2] By inhibiting both PI3K and mTOR, Omipalisib can effectively shut down this oncogenic signaling pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2][3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Omipalisib Omipalisib Omipalisib->PI3K inhibits mTORC1 mTORC1 Omipalisib->mTORC1 inhibits mTORC2 mTORC2 Omipalisib->mTORC2 inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes mTORC2->AKT activates

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.

Experimental Protocols

Part 1: Synthesis of 6-bromo-4-chloroquinoline

This procedure is adapted from a patented method for the synthesis of halo-quinolines.[4]

Step 1.1: Synthesis of 6-bromoquinolin-4-ol

Reagent/SolventMolar Eq.MWAmount
4-bromoaniline1.0172.025.33 g
Meldrum's acid1.05144.124.67 g
Triethyl orthoformate1.1148.205.0 mL
Diphenyl ether-170.21110 mL

Procedure:

  • A mixture of 4-bromoaniline (1.0 eq) and Meldrum's acid (1.05 eq) in triethyl orthoformate (1.1 eq) is heated at reflux for 1 hour.

  • The reaction mixture is cooled, and the precipitate is collected by filtration and washed with ethanol to yield 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Diphenyl ether is preheated, and the product from the previous step is added slowly.

  • The mixture is stirred at reflux for 10 minutes.

  • After cooling, petroleum ether is added, and the mixture is stirred.

  • The precipitated solid is filtered, washed with ethyl acetate, and dried to obtain 6-bromoquinolin-4-ol.[4]

Step 1.2: Synthesis of 6-bromo-4-chloroquinoline

Reagent/SolventMolar Eq.MWAmount
6-bromoquinolin-4-ol1.0224.042.02 g
Phosphorus oxychloride (POCl₃)-153.3325 mL
Dimethylformamide (DMF)catalytic73.092 drops

Procedure:

  • To 6-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride dropwise, followed by two drops of DMF.[4]

  • Stir the mixture for 5 minutes at room temperature, then heat at reflux (110 °C) for 3 hours.[4]

  • Distill off most of the POCl₃ under reduced pressure.

  • Slowly add the remaining oil to ice water and stir for 30 minutes.

  • Adjust the pH to 5-6 with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate to afford 6-bromo-4-chloroquinoline.[4]

Part 2: Proposed Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxypyridin-3-amine

This proposed route involves the functionalization of a commercially available aminopyridine.

Step 2.1: Bromination of 3-aminopyridine

Reagent/SolventMolar Eq.MWAmount
3-aminopyridine1.094.11-
Acetic acid-60.05-
Bromine1.0159.81-

Procedure: This is a standard electrophilic aromatic substitution. The exact conditions would need optimization, but a general procedure would involve dissolving 3-aminopyridine in a suitable solvent like acetic acid, followed by the slow addition of bromine at a controlled temperature. Work-up would involve neutralization and extraction.

Step 2.2: Methoxylation and Borylation A more direct route would be to start with a pre-functionalized pyridine. A plausible starting material would be 5-bromo-3-nitropyridin-2-ol.

Procedure Outline:

  • Methylation: The hydroxyl group of 5-bromo-3-nitropyridin-2-ol would be methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in a solvent like acetone or DMF.

  • Nitro Group Reduction: The nitro group of the resulting 5-bromo-2-methoxy-3-nitropyridine would be reduced to an amine. A common method is using iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C).[1] This would yield 5-bromo-2-methoxypyridin-3-amine.

  • Miyaura Borylation: The bromo-substituent would then be converted to a boronic acid pinacol ester.

Reagent/SolventMolar Eq.MWAmount
5-bromo-2-methoxypyridin-3-amine1.0203.04-
Bis(pinacolato)diboron1.1253.94-
Pd(dppf)Cl₂0.03816.64-
Potassium acetate (KOAc)3.098.14-
1,4-Dioxane-88.11-

Procedure:

  • In a flask, combine 5-bromo-2-methoxypyridin-3-amine (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane.

  • Heat the mixture at 80-90 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired boronic ester.

Part 3: Suzuki-Miyaura Cross-Coupling and Final Synthesis

This final part couples the two synthesized fragments.

Reagent/SolventMolar Eq.MWAmount
6-bromo-4-chloroquinoline1.0242.50-
Pyridazine-4-boronic acid pinacol ester1.1206.05-
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxypyridin-3-amine1.1266.13-
Pd(PPh₃)₄0.051155.56-
Na₂CO₃ (2M aq. solution)3.0105.99-
Toluene/Ethanol---

Proposed Two-Step Suzuki Coupling Workflow:

Synthetic_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Suzuki Coupling Start1 6-bromo-4-chloroquinoline Intermediate1 6-bromo-4-(pyridazin-4-yl)quinoline Start1->Intermediate1 Start2 Pyridazine boronic acid pinacol ester Start2->Intermediate1 FinalProduct Target Intermediate: 2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-amine Intermediate1->FinalProduct Start3 Pyridine boronic acid pinacol ester Start3->FinalProduct

Caption: Proposed two-step Suzuki coupling workflow for the synthesis of the Omipalisib intermediate.

Procedure:

  • First Suzuki Coupling: Couple 6-bromo-4-chloroquinoline with pyridazine-4-boronic acid pinacol ester using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a solvent mixture like toluene/ethanol/water) to synthesize 6-bromo-4-(pyridazin-4-yl)quinoline. The chloro- position is generally more reactive in Suzuki couplings on such systems.

  • Second Suzuki Coupling:

    • Combine 6-bromo-4-(pyridazin-4-yl)quinoline (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxypyridin-3-amine (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a flask.

    • Add a solvent mixture (e.g., toluene and ethanol).

    • Add an aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 eq).

    • Degas the mixture and heat under an inert atmosphere at reflux until the reaction is complete.[5]

    • Cool the reaction, separate the layers, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the final intermediate, 2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-amine .

Disclaimer: The experimental procedures outlined in this document are proposed synthetic routes based on published literature for similar chemical transformations. These procedures have not been optimized for the synthesis of the specific target intermediate and should be performed by qualified personnel in a controlled laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols for 6-Bromo-4-chloroquinoline-3-carboxylic acid and its Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific applications of 6-bromo-4-chloroquinoline-3-carboxylic acid in materials science is limited. The following application notes and protocols are based on the well-documented use of the broader class of quinoline and quinoline-3-carboxylic acid derivatives in organic electronics. This document serves as a comprehensive guide for researchers interested in exploring the potential of substituted quinolines, including this compound, as functional materials.

Application Notes: Quinoline Derivatives in Organic Electronics

Quinoline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of organic electronics.[1] Their rigid, planar structure, combined with electronic properties that can be tuned through chemical modification, makes them excellent candidates for various roles within organic light-emitting diode (OLED) and photovoltaic (PV) device architectures.[1] The inherent electron-deficient nature of the quinoline core imparts good electron mobility, a desirable characteristic for efficient charge transport.[1]

1.1. Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are multifunctional materials in OLEDs and can be employed as:

  • Electron-Transporting Materials (ETMs): Due to their electron-deficient properties, quinoline derivatives facilitate the injection of electrons from the cathode and their transport to the emissive layer.[1][2] A well-designed quinoline-based ETM contributes to a balanced distribution of charge carriers, thereby improving device efficiency.[1]

  • Host Materials: In both phosphorescent and fluorescent OLEDs, the host material forms the matrix for the light-emitting dopant.[1] Quinoline derivatives can serve as effective host materials, offering good film-forming properties, high thermal stability, and appropriate energy levels for efficient energy transfer to the guest emitter.[1][3] For phosphorescent OLEDs, a high triplet energy level is crucial for the host material to confine the triplet excitons on the guest molecules.

  • Emissive Materials: Certain quinoline derivatives exhibit strong fluorescence and have been utilized as the primary light-emitting component in OLEDs.[1][2][4] By modifying the substituents on the quinoline ring, the emission color and quantum yield can be precisely tuned.[1] For instance, the introduction of bromine and chlorine atoms, as in the case of this compound, can influence the electronic and photophysical properties of the molecule.

1.2. Photovoltaics (PVs)

While less common than their use in OLEDs, quinoline derivatives are also being explored in third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. Their tunable electronic properties and stability make them potential candidates for use as components in the active layer of these devices.

Quantitative Data Presentation

As specific performance data for this compound in materials science applications is not available, the following table presents hypothetical data for a generic quinoline derivative (QD-1), functionalized for use as a host material for a green phosphorescent emitter in an OLED. This data is based on typical performance characteristics found in the literature for similar compounds.[1]

ParameterValueUnit
Photophysical Properties
Photoluminescence Peak (in solution)450nm
Photoluminescence Quantum Yield (in solid state)0.65-
Triplet Energy (T₁)2.75eV
Device Performance (as a host for a green phosphorescent emitter)
Emitter Doping Concentration10wt%
Turn-on Voltage (at 1 cd/m²)3.2V
Maximum Current Efficiency65.5cd/A
Maximum Power Efficiency58.2lm/W
Maximum External Quantum Efficiency (EQE)22.1%
CIE Coordinates (at 1000 cd/m²)(0.32, 0.61)-
Device Lifetime (LT₅₀ at 1000 cd/m²)> 500hours

Experimental Protocols

3.1. General Synthesis of Functionalized Quinoline-3-Carboxylic Acid Derivatives

This protocol describes a generalized method for the synthesis of quinoline-3-carboxylic acid derivatives, which can be adapted for the functionalization of this compound. A common approach involves the Doebner-von Miller reaction or variations thereof.[1]

Reaction: Condensation of a substituted aniline with an α,β-unsaturated aldehyde or ketone, followed by cyclization and oxidation.

Materials:

  • Substituted aniline (e.g., 4-bromoaniline)

  • α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde)

  • Lewis acid catalyst (e.g., zinc chloride)

  • Solvent (e.g., ethanol, diphenyl ether)

  • Oxidizing agent (if required)

  • Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate, hexane, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted aniline (1.0 eq.), the α,β-unsaturated aldehyde or ketone (1.2 eq.), and the Lewis acid catalyst (0.5 eq.) in a suitable solvent.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, filter the solid and wash with a non-polar solvent like hexane. If the product is soluble, perform a liquid-liquid extraction. Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized quinoline derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Synthesis Workflow for Quinoline Derivatives start Start reactants Combine Substituted Aniline, α,β-Unsaturated Aldehyde/Ketone, and Lewis Acid Catalyst in Solvent start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Cool to Room Temperature and Perform Work-up (Filtration or Extraction) reaction->workup purification Purify Crude Product (Recrystallization or Column Chromatography) workup->purification characterization Characterize Final Product (NMR, Mass Spectrometry) purification->characterization end_product Functionalized Quinoline Derivative characterization->end_product

A generalized workflow for the synthesis of quinoline derivatives.

3.2. Fabrication of a Multi-Layer OLED Device

This protocol outlines the fabrication of a solution-processed OLED device incorporating a quinoline derivative.

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Emissive Layer (EML) solution (host material, e.g., a quinoline derivative, and an emissive dopant in a suitable solvent)

  • Electron-Transport Layer (ETL) material (e.g., a quinoline derivative or TPBi)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Solvents for cleaning (deionized water, detergent, acetone, isopropanol)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Spin-coat the emissive layer solution (containing the quinoline derivative as a host or emitter) onto the HIL. The spin speed and time should be optimized to achieve the desired thickness (typically 40-80 nm). Anneal the substrate at a temperature appropriate for the material to remove the solvent (e.g., 80-100°C for 30 minutes in the glovebox).

  • Electron-Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation): Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the electron-transport layer (e.g., a quinoline derivative) at a rate of 1-2 Å/s to a thickness of 20-40 nm.

    • Deposit a thin layer of an electron-injection material such as lithium fluoride (LiF) (1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit the aluminum cathode (100 nm) at a rate of 5-10 Å/s.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from oxygen and moisture.

  • Device Characterization:

    • Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.

    • Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage using a spectrometer.

    • Commission Internationale de l'Éclairage (CIE) Coordinates: Calculate the CIE coordinates from the EL spectrum to quantify the emission color.

G Typical Multi-Layer OLED Architecture cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL) (e.g., Quinoline Derivative) EIL->ETL EML Emissive Layer (EML) (e.g., Host: Quinoline Derivative + Dopant) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Diagram of a multi-layer OLED showing potential roles for quinoline derivatives.

References

Application Notes and Protocols for the Step-by-Step Synthesis from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for three synthetically important transformations starting from 4-bromoaniline: the Suzuki-Miyaura coupling for carbon-carbon bond formation, the Buchwald-Hartwig amination for carbon-nitrogen bond formation, and a reductive amination for the synthesis of a tertiary amine. These protocols are foundational for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and functional materials.

Suzuki-Miyaura Coupling: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of a carbon-carbon bond. This protocol details the synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile from 4-bromoaniline and 4-cyanophenylboronic acid.

Quantitative Data Summary
EntryReactant 1Reactant 2ProductYield (%)Reference
14-Bromoaniline4-Cyanophenylboronic acid4'-Amino-[1,1'-biphenyl]-4-carbonitrile62%[1]
24-Bromoaniline4-Fluorophenylboronic acid4'-Fluoro-[1,1'-biphenyl]-4-amine97%[1]
Experimental Protocol

Materials:

  • 4-Bromoaniline

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoaniline (1.0 mmol, 172 mg), 4-cyanophenylboronic acid (1.2 mmol, 176 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (5 mL) and deionized water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4'-Amino-[1,1'-biphenyl]-4-carbonitrile.[1]

Visualizations

Suzuki_Miyaura_Workflow Workflow for Suzuki-Miyaura Coupling reagents Combine 4-Bromoaniline, 4-Cyanophenylboronic acid, Pd(OAc)₂, K₂CO₃ solvent Add DMF and Water reagents->solvent reaction Heat to 100 °C for 12h solvent->reaction workup Cool, Dilute with EtOAc, Wash with Water and Brine reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product 4'-Amino-[1,1'-biphenyl]-4-carbonitrile purification->product

Caption: Workflow for the synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)Ln-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)₂ Base pd_aryl Ar-Pd(II)Ln-Ar' transmetalation->pd_aryl reductive_elimination Reductive Elimination pd_aryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' reagents 4-Bromoaniline (Ar-Br) + 4-Cyanophenylboronic acid (Ar'-B(OH)₂) + Base product Ar-Ar'

Caption: Palladium-catalyzed cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Morpholinoaniline

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This protocol describes the synthesis of 4-morpholinoaniline from 4-bromoaniline and morpholine.

Quantitative Data Summary
EntryReactant 1Reactant 2ProductYield (%)Reference
14-Bromo-N,N-dimethylanilineMorpholine4-Morpholino-N,N-dimethylanilineUp to 98% (NMR yield)[2]
2p-Tolyl triflateMorpholineN-(4-methylphenyl)morpholine70%[3]
Experimental Protocol

Materials:

  • 4-Bromoaniline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg) and BINAP (0.03 mmol, 18.7 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • To the same Schlenk tube, add sodium tert-butoxide (1.4 mmol, 135 mg), 4-bromoaniline (1.0 mmol, 172 mg), and morpholine (1.2 mmol, 105 µL).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to yield 4-morpholinoaniline.

Visualizations

Buchwald_Hartwig_Workflow Workflow for Buchwald-Hartwig Amination reagents Combine 4-Bromoaniline, Morpholine, Pd₂(dba)₃, BINAP, NaOtBu solvent Add Toluene under Inert Atmosphere reagents->solvent reaction Heat to 100 °C for 12-24h solvent->reaction workup Cool, Dilute with EtOAc, Filter through Celite reaction->workup extraction Wash with Water and Brine workup->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification product 4-Morpholinoaniline purification->product

Caption: Workflow for the synthesis of 4-morpholinoaniline.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)Ln-Br oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination HNR₂ Base pd_amido Ar-Pd(II)Ln-NR₂ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂ reagents 4-Bromoaniline (Ar-Br) + Morpholine (HNR₂) + Base product Ar-NR₂

Caption: Palladium-catalyzed cycle for the Buchwald-Hartwig amination.

Reductive Amination: Synthesis of 4-Bromo-N,N-dimethylaniline

Reductive amination is a method to form amines from a carbonyl compound and an amine. In this protocol, 4-bromoaniline is dimethylated using formaldehyde as the carbonyl source and sodium cyanoborohydride or sodium triacetoxyborohydride as the reducing agent.

Quantitative Data Summary
EntryReactant 1Carbonyl SourceReducing AgentProductYield (%)Reference
14-BromoanilineParaformaldehydeSodium Cyanoborohydride4-Bromo-N,N-dimethylaniline99%[4]
24-BromoanilineFormaldehydeSodium Triacetoxyborohydride4-Bromo-N,N-dimethylanilineNot specified[5]
Experimental Protocol

Materials:

  • 4-Bromoaniline

  • Paraformaldehyde

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a stirred slurry of 4-bromoaniline (1.56 g, 9.0 mmol) and paraformaldehyde (0.56 g, 18.6 mmol) in glacial acetic acid (15 mL), add sodium cyanoborohydride (1.13 g, 18.0 mmol) at 0 °C (ice bath).[4]

  • Stir the resulting mixture at 0 °C for 25 minutes.

  • Remove the ice bath and heat the mixture to 65 °C.

  • Stir the mixture at 65 °C for 3 hours.[4]

  • Pour the hot reaction mixture over 5 M aqueous sodium hydroxide solution (60 mL).

  • Dilute the mixture with ethyl acetate (30 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers sequentially with water (20 mL) and saturated aqueous sodium chloride solution (20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-N,N-dimethylaniline.[4]

Visualizations

Reductive_Amination_Workflow Workflow for Reductive Amination reagents Combine 4-Bromoaniline, Paraformaldehyde, and NaBH₃CN in Acetic Acid at 0 °C reaction1 Stir at 0 °C for 25 min reagents->reaction1 reaction2 Heat to 65 °C for 3h reaction1->reaction2 quench Quench with NaOH solution reaction2->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water and Brine extraction->wash purification Dry and Concentrate wash->purification product 4-Bromo-N,N-dimethylaniline purification->product

Caption: Workflow for the synthesis of 4-bromo-N,N-dimethylaniline.

Reductive_Amination_Mechanism Simplified Mechanism of Reductive Amination cluster_0 First Methylation cluster_1 Second Methylation amine 4-Bromoaniline imine Iminium Ion Intermediate amine->imine + H₂C=O, -H₂O formaldehyde1 Formaldehyde methyl_amine 4-Bromo-N-methylaniline imine->methyl_amine [H⁻] (NaBH₃CN) dimethyl_imine Iminium Ion Intermediate methyl_amine->dimethyl_imine + H₂C=O, -H₂O formaldehyde2 Formaldehyde dimethyl_amine 4-Bromo-N,N-dimethylaniline dimethyl_imine->dimethyl_amine [H⁻] (NaBH₃CN)

Caption: Stepwise N-methylation via reductive amination.

References

Application Notes and Protocols for the Esterification of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the esterification of 6-bromo-4-chloroquinoline-3-carboxylic acid, an important intermediate in the synthesis of various biologically active compounds. The following sections outline common esterification methods, present the necessary experimental details, and offer a visual workflow for the synthesis process.

Application and Significance

This compound and its ester derivatives are key building blocks in medicinal chemistry. Notably, they serve as crucial intermediates in the synthesis of kinase inhibitors such as Omipalisib (GSK2126458), a potent inhibitor of p110 α/β/γ/δ and mTORC1/2, which has been investigated for the treatment of solid tumors and other diseases. The ester functionality allows for further molecular modifications and can influence the pharmacokinetic properties of the final drug substance. The efficient synthesis of these esters is therefore of significant interest in drug discovery and development.

Overview of Esterification Methods

The conversion of a carboxylic acid to an ester can be achieved through several methods. The choice of method often depends on the stability of the substrate, the desired scale of the reaction, and the availability of reagents. For this compound, two common and effective methods are the Fischer-Speier esterification and a thionyl chloride-mediated approach.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification where the carboxylic acid is reacted with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the product.[1]

  • Thionyl Chloride-Mediated Esterification: This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂).[3] The intermediate acyl chloride is then reacted with the desired alcohol to form the ester. This method is often faster and can provide higher yields than Fischer esterification, especially for less reactive or sterically hindered substrates.[3]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of the ethyl ester as an example. The procedure can be adapted for other simple alcohols like methanol or propanol.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of absolute ethanol to the flask to act as both reactant and solvent (e.g., 20-40 mL per gram of carboxylic acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolution is observed.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or column chromatography to yield the pure ester.

Protocol 2: Thionyl Chloride-Mediated Esterification of this compound

This protocol provides a general procedure for forming the ester via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • The desired alcohol (e.g., Methanol, Ethanol)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triethylamine (TEA) or Pyridine (optional, as an acid scavenger)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an excess of thionyl chloride or in an anhydrous solvent like toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (for toluene, ~110 °C; for neat SOCl₂, ~76 °C) for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solid has dissolved.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting residue is the crude acyl chloride.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in an anhydrous solvent such as dichloromethane or THF.

  • Cool the solution in an ice bath.

  • Slowly add the desired alcohol (1.1 - 1.5 eq) to the stirred solution. If desired, an organic base like triethylamine or pyridine (1.1 eq) can be added to neutralize the HCl formed during the reaction.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute HCl (if a base was used and needs to be removed), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by recrystallization or column chromatography.

Data Summary

The following table summarizes the typical reaction conditions for the esterification of this compound based on the protocols provided and general chemical principles. Yields are estimates and will vary based on the specific alcohol used and optimization of the reaction conditions.

ParameterFischer-Speier EsterificationThionyl Chloride-Mediated Esterification
Alcohol Simple primary or secondary alcohols (e.g., MeOH, EtOH)Wide range of primary and secondary alcohols
Catalyst/Reagent H₂SO₄ or p-TsOH (catalytic)SOCl₂ (stoichiometric or excess), optional base (e.g., TEA)
Solvent Excess of the corresponding alcoholAnhydrous aprotic solvent (e.g., Toluene, DCM, THF)
Temperature Reflux temperature of the alcoholReflux for acyl chloride formation; 0 °C to RT for ester formation
Reaction Time 4 - 24 hours2 - 8 hours (total)
Typical Yield Moderate to Good (60-85%)Good to Excellent (75-95%)
Advantages One-step process, inexpensive reagentsHigher yields, faster reaction times, broader substrate scope
Disadvantages Equilibrium reaction, requires excess alcohol, long reaction timesTwo-step process, corrosive and hazardous reagent (SOCl₂)

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent esterification of this compound.

Esterification_Workflow cluster_synthesis Synthesis of Starting Material cluster_esterification Esterification Protocols start 4-Bromoaniline + Diethyl ethoxymethylenemalonate intermediate1 Cyclization start->intermediate1 Heat intermediate2 Hydrolysis & Chlorination intermediate1->intermediate2 POCl3 / H2O carboxylic_acid 6-Bromo-4-chloroquinoline- 3-carboxylic acid intermediate2->carboxylic_acid method_choice Choose Method carboxylic_acid->method_choice fischer_reagents Alcohol (Solvent) + H2SO4 (cat.) method_choice->fischer_reagents Fischer-Speier socl2_reagents 1. SOCl2, Reflux 2. Alcohol method_choice->socl2_reagents Thionyl Chloride fischer_reaction Reflux fischer_reagents->fischer_reaction product 6-Bromo-4-chloroquinoline- 3-carboxylic acid ester fischer_reaction->product socl2_reaction 0°C to RT socl2_reagents->socl2_reaction socl2_reaction->product

Caption: Workflow for the synthesis and esterification of this compound.

References

Application Notes: Cross-Coupling Reactions of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction parameters for the functionalization of 6-Bromo-4-chloroquinoline-3-carboxylic acid and its derivatives through various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, and the selective functionalization at the C6-bromo position allows for the synthesis of a diverse range of compounds with potential therapeutic applications, including as kinase inhibitors for cancer therapy.[1]

Reaction Selectivity: C6-Br vs. C4-Cl

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[1] For this compound, this differential reactivity allows for selective cross-coupling at the more reactive C-Br bond at the C6 position, while leaving the C-Cl bond at the C4 position intact for subsequent transformations.[1] This selectivity is crucial for the stepwise and controlled synthesis of complex quinoline derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the bromoquinoline with an arylboronic acid. This reaction is widely used to synthesize 6-aryl-4-chloroquinoline-3-carboxylic acid derivatives.

Quantitative Data for Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-4-chloroquinoline-3-carbonitrile (as analog)Arylboronic acid (1.2 equiv)Pd(dppf)Cl₂ (3)dppfNa₂CO₃ (2 equiv)1,4-Dioxane/Water (4:1)80-904-12High (not specified)[1]
6-Bromoquinoline derivativeArylboronic acid (1.2 equiv)Pd Catalyst (3-5)-Base (2-3 equiv)1,4-Dioxane/Water80-90-High (not specified)[2]
8-bromo-6-methylquinolin-2(1H)-one (as analog)Arylboronic acidNot specifiedNot specifiedNot specifiedTHF/Water7018-24Not specified[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general method for the Suzuki coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile.[1]

Materials:

  • This compound (or its ester/nitrile derivative) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).[1]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final substrate concentration of approximately 0.1 M.[1]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloroquinoline-3-carboxylic acid derivative.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the bromoquinoline with a primary or secondary amine. This is a key reaction for synthesizing compounds with an amino group at the C6 position.

Quantitative Data for Buchwald-Hartwig Amination
SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 6-bromoquinoline-3-carboxylateVarious primary/secondary amines (1.2 equiv)Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4 equiv)Toluene90-11012-24Not specified[4]
6-bromo-2-chloroquinoline (as analog)Lithium bis(trimethylsilyl)amide (LHMDS)Pd₂(dba)₃XPhosLHMDSDioxane10012-16Not specified[4][5]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on a general method for the amination of methyl 6-bromoquinoline-3-carboxylate.[4]

Materials:

  • Methyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 equiv)

  • Desired primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Inert gas (Nitrogen or Argon)

  • Glovebox or Schlenk line setup

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.[4]

  • Add methyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 equiv) and the desired amine (1.2 equiv).[4]

  • Add anhydrous, degassed toluene via syringe.[4]

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[4]

  • After completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between the bromoquinoline and a terminal alkyne, yielding 6-alkynyl-4-chloroquinoline derivatives.[6][7]

Quantitative Data for Sonogashira Coupling (General Conditions)
SubstrateCoupling PartnerCatalystCo-catalystBaseSolventTemp. (°C)
Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ / Pd(PPh₃)₄CuIAmine (e.g., TEA, DIPEA)Amine or THF/TolueneRT - 80
6-Bromoisoquinoline-1-carbonitrile (as analog)Terminal Alkyne (1.2-1.5 equiv)Palladium Catalyst (1-5 mol%)- (Copper-free)Base (2.0 equiv)Anhydrous solvent80-110
Experimental Protocol: Sonogashira Coupling

This is a generalized protocol for a palladium/copper co-catalyzed Sonogashira coupling.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base (e.g., TEA).[8]

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.[8]

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring progress by TLC or LC-MS.[8]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction creates a C-C bond by coupling the bromoquinoline with an alkene, typically an electron-deficient one like an acrylate or styrene, to produce 6-alkenyl-4-chloroquinoline derivatives.[9]

Quantitative Data for Heck Reaction (General Conditions)
SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)
Aryl BromideAlkene (1.1-1.5 equiv)Pd(OAc)₂ (1-5)P(o-tolyl)₃ or PPh₃ (2-10)Et₃N, K₂CO₃, NaOAcDMF, NMP, Dioxane80-140
Experimental Protocol: Heck Reaction

This is a generalized protocol for the Heck reaction of an aryl bromide.[10]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked round-bottom flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tolyl)₃ (0.04 equiv).[10]

  • Seal the flask and purge with an inert gas for 10-15 minutes.[10]

  • Under a positive pressure of inert gas, add anhydrous DMF, the alkene (1.2 equiv), and triethylamine (1.5 equiv) via syringe.[10]

  • Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously.[10]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).[10]

  • Once complete, cool the mixture to room temperature.

  • Dilute with diethyl ether or ethyl acetate and wash sequentially with water and brine to remove DMF and salts.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reactants Combine Reactants: - Bromoquinoline (1 equiv) - Coupling Partner (1.2 equiv) - Pd Catalyst (mol%) - Base (2 equiv) flask Add to Flame-Dried Schlenk Flask reactants->flask inert Evacuate & Backfill with Inert Gas (3x) flask->inert solvent Add Degassed Solvent inert->solvent heat Heat with Vigorous Stirring (e.g., 80-110 °C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Aqueous Workup & Solvent Extraction cool->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br oa_label Oxidative Addition transmetal_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetal_complex Ar'B(OH)₂ (Base) tm_label Transmetalation transmetal_complex->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br oa_label Oxidative Addition amide_complex [Ar-Pd(II)(HNR'R'')L₂]⁺Br⁻ pd_complex->amide_complex HNR'R'' coord_label Amine Coordination amido_complex Ar-Pd(II)(NR'R'')L₂ amide_complex->amido_complex Base deprot_label Deprotonation amido_complex->pd0 Ar-NR'R'' re_label Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical yield-determining steps?

The most established method is a multi-step synthesis beginning with 4-bromoaniline, which is based on the Gould-Jacobs reaction.[1][2][3] The overall process involves four key transformations:

  • Condensation: Reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (EMME) to form the diethyl (4-bromoanilinomethylene)malonate intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. This step is often the most challenging and critical for the overall yield.[1][3]

  • Saponification (Hydrolysis): Conversion of the ethyl ester to 6-bromo-4-hydroxyquinoline-3-carboxylic acid using a base like sodium hydroxide.[4]

  • Chlorination: Replacement of the 4-hydroxyl group with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) to obtain the final product.

The thermal cyclization and chlorination steps are particularly sensitive to reaction conditions and are often the primary sources of yield loss.

Q2: I'm experiencing low yields and tar formation during the thermal cyclization step. How can I optimize this?

Low yields and the formation of dark, tarry materials during cyclization are common issues, typically resulting from decomposition at the required high temperatures.[1] Here are several strategies for optimization:

  • Temperature and Time Control: This reaction requires high temperatures, often above 250°C.[1][3] It is crucial to find the optimal balance, as prolonged heating, even at the correct temperature, can degrade the product.[1][3] Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.

  • High-Boiling Inert Solvents: Using a high-boiling solvent like diphenyl ether or Dowtherm A is essential for achieving uniform and controlled high temperatures.[1][2][3] This can significantly improve yields compared to neat reactions.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation offers rapid and efficient heating, which can dramatically shorten reaction times and improve yields by minimizing the formation of degradation byproducts.[1][5][6]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[1]

Q3: My saponification (hydrolysis) of the ethyl ester is incomplete or leads to decarboxylation. What are the recommended conditions?

Incomplete hydrolysis or unintended decarboxylation can lower the yield of the desired carboxylic acid. To mitigate this:

  • Base Concentration: Use an adequate excess of a strong base like sodium hydroxide (e.g., 10% aqueous NaOH) to ensure the reaction goes to completion.[4]

  • Temperature Control: While heating is necessary to drive the hydrolysis, excessive temperatures or prolonged heating times, especially under acidic conditions during workup, can promote decarboxylation of the product. Refluxing for about an hour is often sufficient.[4]

  • Acidification: During the workup, cool the reaction mixture to 0°C before slowly acidifying with an acid like HCl to precipitate the carboxylic acid.[4] This controlled precipitation helps to minimize the risk of decarboxylation.

Q4: The final chlorination step results in a low yield or hydrolysis of the product during work-up. How can this be prevented?

The 4-chloroquinoline product is susceptible to hydrolysis back to the 4-hydroxyquinoline precursor.[3] Careful control of the reaction and work-up is critical.

  • Choice of Reagent: Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this conversion.[4][7][8] The addition of a catalytic amount of DMF can sometimes accelerate the reaction.[7]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as any moisture will consume the POCl₃ and contribute to side reactions.[3]

  • Careful Quenching: The work-up is the most critical stage for preventing hydrolysis. The reaction mixture should be cooled and then quenched slowly by pouring it onto crushed ice.[3][7][8] This dissipates the heat from the exothermic reaction of excess POCl₃ with water.

  • pH Control: During the aqueous work-up, carefully neutralize the mixture to a pH of 7-8 with a base like sodium bicarbonate, saturated potassium hydroxide, or solid potassium carbonate.[3][4][8] Strongly acidic or basic conditions can accelerate the hydrolysis of the 4-chloro group.[3]

Data Presentation

Table 1: Optimization of Thermal Cyclization of Diethyl (4-bromoanilinomethylene)malonate

Entry Method Temperature (°C) Time (min) Solvent Yield of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Reference
1 Conventional 250 30-60 Diphenyl Ether ~61% [4]
2 Conventional 250-260 Varies Dowtherm A Up to 95% (general case) [2]
3 Microwave 250 15 None 1% (product), high intermediate [5]
4 Microwave 300 15 None 37% [5]

| 5 | Microwave | 300 | 5 | None | 47% |[5] |

Note: Yields are highly substrate and scale-dependent. This table provides illustrative data based on literature for similar Gould-Jacobs cyclizations.

Table 2: Comparison of Chlorination Conditions for 4-Hydroxyquinolines

Reagent Catalyst Temperature (°C) Time (h) Typical Yield Reference
POCl₃ None Reflux (~110) 2 ~93% [4]
POCl₃ DMF (cat.) Reflux (110) 3 ~81% [7]
POCl₃ None Reflux 6 ~98.5% [8]
PCl₅ Varies Varies Varies Can be more reactive than POCl₃ [9]

| SOCl₂ | Varies | Varies | Varies | Effective, but byproducts are gaseous and toxic |[9][10] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This protocol is based on the Gould-Jacobs reaction.

  • Condensation: In a round-bottom flask, mix 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol indicates the reaction is proceeding. The intermediate can be precipitated by cooling and adding n-hexane, then filtered and dried.[4]

  • Cyclization: Add the crude anilidomethylenemalonate intermediate to a flask containing a pre-heated high-boiling solvent such as diphenyl ether (approx. 10 mL per gram of intermediate). Heat the mixture to reflux (approx. 250-260°C) under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction's completion by TLC.[1][4]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like n-hexane or cyclohexane (approx. 10 volumes) to precipitate the crude product.[2][4] Filter the solid, wash it thoroughly with the same non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.

Protocol 2: Saponification to 6-bromo-4-hydroxyquinoline-3-carboxylic acid

  • Reaction Setup: Add Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) to a 10% aqueous solution of sodium hydroxide (approx. 4 eq).

  • Hydrolysis: Heat the mixture to reflux for 1 hour.[4] The solution should become homogeneous.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath to 0°C. Carefully adjust the pH to 1 with 10N hydrochloric acid to precipitate the product.[4] Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 6-bromo-4-hydroxyquinoline-3-carboxylic acid as a white solid.[4]

Protocol 3: Chlorination to this compound

Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approx. 10-15 volumes).

  • Chlorination: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization and Isolation: Once the exothermic quenching is complete, slowly add a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH of the mixture is between 7 and 8. The product will precipitate as a solid. Filter the solid, wash it extensively with water, and dry it under a vacuum to yield this compound.

Visualizations

SynthesisWorkflow Start 4-Bromoaniline + Diethyl Ethoxymethylenemalonate Intermediate1 Diethyl (4-bromoanilino methylene)malonate Start->Intermediate1 Condensation (100-130°C) Intermediate2 Ethyl 6-bromo-4-hydroxy quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (~250°C, Diphenyl Ether) Intermediate3 6-Bromo-4-hydroxy quinoline-3-carboxylic acid Intermediate2->Intermediate3 Saponification (NaOH, Reflux) FinalProduct 6-Bromo-4-chloro quinoline-3-carboxylic acid Intermediate3->FinalProduct Chlorination (POCl₃, Reflux)

Caption: Overall workflow for the synthesis of the target compound.

Caption: A troubleshooting guide for common synthesis issues.

References

Quinoline Ring-Closing Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline ring-closing reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic.[1][2] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also be used as a moderating agent.[1][3]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[1]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[1]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[1][2][4] To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[1]

  • Consider alternative methods: The use of microwave heating or Brønsted-acidic ionic liquids in place of sulfuric acid has been shown to reduce reaction times and lead to cleaner reactions.[5]

Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1][6] To address this:

  • Employ a biphasic solvent system: By sequestering the carbonyl compound in an organic phase (like toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced.[5][6]

  • Slow reagent addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the reaction and minimize polymerization.[7]

  • Optimize acid catalyst: The type and concentration of the acid are critical. Consider screening both Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[6][7]

Q4: I am getting a mixture of regioisomers in my Combes quinoline synthesis. How can I control the regioselectivity?

A4: The regioselectivity in the Combes synthesis is influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone.

  • Steric effects: Increasing the bulk of the R group on the diketone can favor the formation of one regioisomer.

  • Substituent effects on aniline: The use of methoxy-substituted anilines tends to lead to 2-CF₃-quinolines, while chloro- or fluoroanilines may favor the 4-substituted product.[1]

  • Catalyst choice: The acid catalyst used can also influence the regiochemical outcome.[1]

Q5: In my Conrad-Limpach synthesis, I am getting the isomeric 2-hydroxyquinoline (Knorr product) instead of the desired 4-hydroxyquinoline. What is causing this?

A5: The formation of the 2-hydroxyquinoline isomer is favored at higher initial condensation temperatures (thermodynamic control), typically around 140°C or higher.[8][9] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[8] To obtain the 4-hydroxyquinoline, keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating).[8]

Q6: My Friedländer synthesis is suffering from low yields due to self-condensation of the ketone. How can I avoid this side reaction?

A6: Aldol condensation of the ketone starting material is a common side reaction, especially under basic conditions.[1] To minimize this:

  • Use a non-enolizable ketone: If the experimental design allows, using a ketone that cannot enolize will prevent self-condensation.[1]

  • Use a more reactive ketone: If the α-methylene ketone is more reactive than the ketone starting material, the desired reaction will be favored.[1]

  • Modify the reaction conditions: Consider using milder bases or acid catalysts to reduce the rate of the competing aldol reaction.[1] The reaction can also be performed under solvent-free conditions with catalysts like p-toluenesulfonic acid and iodine.[10]

Troubleshooting Guides

Low Yield and Poor Conversion
Symptom Potential Cause Suggested Solution
Low to no yield of desired quinoline Incomplete reaction; Decomposition of starting materials or intermediates; Sub-optimal reaction temperature.Monitor reaction progress using TLC or HPLC. Optimize reaction time and temperature. Ensure purity of starting materials. For high-temperature reactions like the Conrad-Limpach, ensure efficient heat transfer using a high-boiling point solvent.[8]
Low yield in Doebner-von Miller with substituted anilines Electronic effects of substituents on the aniline. Electron-withdrawing groups can deactivate the ring, hindering cyclization.[6]For anilines with electron-withdrawing groups, consider modified approaches like the Doebner hydrogen-transfer reaction.[6] Optimize reaction conditions for the specific substituted aniline used.
Incomplete cyclization in Conrad-Limpach Insufficient heating time or temperature for the electrocyclic ring-closing step.[8]Ensure the reaction is maintained at the optimal cyclization temperature (around 250°C) for a sufficient duration.[8]
Side Product Formation
Symptom Potential Cause Suggested Solution
Formation of tarry material Polymerization of reactants or intermediates under harsh acidic and/or high-temperature conditions.Skraup: Use a moderator like FeSO₄, control acid addition and temperature.[1] Doebner-von Miller: Employ a biphasic solvent system, optimize acid catalyst and temperature.[5][6]
Formation of partially hydrogenated quinolines Inefficient or insufficient oxidant in the final oxidation step of the Doebner-von Miller synthesis.Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion. Screen different oxidizing agents to find the most effective one for your substrate.
Formation of isomeric products (e.g., Knorr product in Conrad-Limpach) Reaction temperature favoring the thermodynamic product over the kinetic product.[8]Control the initial condensation temperature. Lower temperatures generally favor the formation of the 4-hydroxyquinoline (kinetic product).[8]

Experimental Protocols

Skraup Synthesis of Quinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reactants: Cautiously add concentrated sulfuric acid to the flask. To this, add aniline, followed by glycerol.

  • Moderator and Oxidant: Add a small amount of ferrous sulfate as a moderator. Then, slowly and with vigorous stirring, add nitrobenzene, which acts as the oxidizing agent.

  • Reaction: Gently heat the mixture to initiate the reaction. The reaction is exothermic and may become vigorous. Be prepared to cool the flask if necessary. Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[5]

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Purification: Make the solution alkaline with sodium hydroxide. Isolate the quinoline by steam distillation. The quinoline will be in the distillate as an oil. Extract the distillate with a suitable organic solvent, dry the organic layer, and remove the solvent. Further purify by vacuum distillation.[5]

Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.

  • Isolation: The product can be isolated by steam distillation or extraction with an organic solvent.

Friedländer Synthesis of a Substituted Quinoline
  • Reaction Setup: In a fume hood, combine a 2-aminoaryl ketone and a ketone with an α-methylene group in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_catalyst Optimize Catalyst (Type and Concentration) optimize_temp->optimize_catalyst change_solvent Consider Solvent Change (e.g., biphasic system) optimize_catalyst->change_solvent monitor_reaction Monitor Reaction Progress (TLC/HPLC) change_solvent->monitor_reaction workup Review Work-up and Purification Procedure monitor_reaction->workup end_success Improved Yield / Purity workup->end_success Issue Resolved end_fail Consult Further Literature / Alternative Synthesis workup->end_fail Issue Persists

Caption: A logical workflow for troubleshooting common issues in quinoline synthesis.

Competing_Pathways_Doebner_von_Miller reactants Aniline + α,β-Unsaturated Carbonyl desired_path 1,4-Addition -> Cyclization -> Oxidation reactants->desired_path Desired Pathway side_path Acid-Catalyzed Self-Polymerization reactants->side_path Side Reaction product Quinoline Product desired_path->product byproduct Tar/Polymer Byproduct side_path->byproduct

Caption: Competing pathways in the Doebner-von Miller reaction.

References

Purification challenges of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 6-Bromo-4-chloroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: While the exact appearance can vary based on residual solvents and crystalline form, highly pure this compound is typically a solid. Related compounds, such as 6-bromo-4-chloroquinoline, are described as white to light yellow solids.[1][2] Significant color, such as dark brown or tan, may indicate the presence of impurities.

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

A2: Impurities often stem from incomplete reactions or side products from the synthetic pathway. Based on common synthetic routes for related quinolines, potential impurities include unreacted starting materials or intermediates. A summary of potential impurities is provided in the table below.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is ideal for determining the percentage purity and identifying the number of components in the sample. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and can help identify impurities if they are present in significant amounts.[1] Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.[2]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution above its melting point. To resolve this, you can try reheating the solution to dissolve the oil and then allow it to cool more slowly.[3] Alternatively, you can modify the solvent system by adding a small amount of a solvent in which your compound is more soluble (a "better" solvent) to prevent premature precipitation.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purification Yield

A low yield after purification, particularly after recrystallization, is a common problem.

  • Cause: The most frequent cause is using an excessive amount of solvent, which keeps a large portion of the product dissolved in the mother liquor even after cooling.[3]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent Choice: Ensure the chosen solvent has high solubility for the compound when hot and very low solubility when cold.

    • Cooling: After dissolving, allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize crystal formation.[3]

    • Mother Liquor: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to try and recover a second crop of crystals.

Issue 2: Colored Impurities in the Final Product

The presence of color in the final product is a common indicator of persistent impurities.

  • Cause: Colored impurities are often aromatic byproducts formed during synthesis.

  • Solution:

    • Activated Charcoal Treatment: Add a small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot solution before filtration.[3]

    • Boil and Filter: Boil the solution with the charcoal for a few minutes to allow the impurities to adsorb onto the charcoal surface.

    • Hot Filtration: Perform a hot filtration quickly to remove the charcoal and any other insoluble impurities.[3] Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

Issue 3: Presence of Starting Materials or Intermediates

Residual starting materials or synthetic intermediates are common impurities.

  • Cause: Incomplete reaction during the synthesis. For example, incomplete chlorination of the 4-hydroxy precursor.

  • Solution:

    • Recrystallization: A carefully selected recrystallization solvent system can often effectively separate the desired product from impurities with different solubility profiles.

    • Acid-Base Extraction: If the impurity has a different acidic or basic character than the product, a liquid-liquid extraction may be effective.

    • Column Chromatography: For difficult separations, column chromatography provides a more robust method for isolating the target compound.[4]

Data Presentation

Table 1: Potential Impurities and Their Origins

Impurity NamePotential Origin
4-BromoanilineUnreacted starting material from the initial condensation step.[1][5]
6-Bromo-4-hydroxyquinoline-3-carboxylic acidIncomplete chlorination of the hydroxyl group at the C-4 position.[2]
6-Bromoquinolin-4(1H)-oneA potential precursor or byproduct depending on the synthetic route.[1][6]
Diphenyl etherHigh-boiling solvent used in cyclization steps that can be difficult to remove.[1][6]

Table 2: Common Recrystallization Solvents for Quinoline Derivatives

Solvent / Solvent SystemComments
EthanolA versatile and commonly used solvent for many quinoline derivatives.[3][6]
Ethyl AcetateAnother good option, often used in combination with a non-polar solvent.[3]
n-Heptane / n-HexaneOften used as an anti-solvent with more polar solvents like ethyl acetate or acetone to induce crystallization.[1][3] Recrystallization from hot n-heptane has been reported for 6-bromo-4-chloroquinoline.[1]
Acetic Acid / DMFCan be effective for dissolving less soluble compounds, but may be difficult to remove completely.[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product. An ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid is fully dissolved. Avoid adding excess solvent.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.[3]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Color_Check Is Solution Colored? Dissolve->Color_Check Charcoal Add Activated Charcoal & Boil Color_Check->Charcoal Yes Hot_Filter Hot Filtration Color_Check->Hot_Filter No Charcoal->Hot_Filter Cool Slow Cooling to RT, then Ice Bath Hot_Filter->Cool Crystals Collect Crystals (Vacuum Filtration) Cool->Crystals Wash Wash with Cold Solvent Crystals->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Colored_Product Colored Product? Start->Colored_Product Oiling_Out Product Oils Out? Start->Oiling_Out Solvent_Vol Reduce Solvent Volume & Concentrate Mother Liquor Low_Yield->Solvent_Vol Yes Check_Purity Check Purity (HPLC, NMR) Low_Yield->Check_Purity No Charcoal Use Activated Charcoal Colored_Product->Charcoal Yes Colored_Product->Check_Purity No Cool_Slowly Cool Slower & Modify Solvent System Oiling_Out->Cool_Slowly Yes Oiling_Out->Check_Purity No

Caption: A decision tree for troubleshooting common purification challenges.

Impurity_Sources cluster_main Main Synthetic Pathway cluster_impurities Potential Impurities A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate B Cyclization (in Diphenyl Ether) A->B Imp1 Unreacted 4-Bromoaniline A->Imp1 Source C 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid ester B->C Imp2 Residual Diphenyl Ether B->Imp2 Source D Saponification C->D E 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid D->E F Chlorination (e.g., POCl3) E->F Imp3 Incomplete Chlorination (Hydroxy Precursor) E->Imp3 Source G Final Product: 6-Bromo-4-chloroquinoline- 3-carboxylic acid F->G

Caption: Potential sources of impurities during the synthesis of this compound.

References

Identifying and minimizing side products in the synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method is a multi-step synthesis beginning with the Gould-Jacobs reaction. The general sequence is as follows:

  • Condensation: Reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate to form diethyl 2-((4-bromophenylamino)methylene)malonate.

  • Thermal Cyclization: High-temperature cyclization of the intermediate to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid, 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to obtain the final product, this compound.

Q2: What are the most common side products in this synthesis?

A2: Common side products include the decarboxylated quinoline, incompletely hydrolyzed ester, unreacted starting materials from the chlorination step, and potential dimers formed during chlorination. Specific side products are detailed in the troubleshooting guides for each step.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of products. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity assessment.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
  • Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 110-130°C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.

  • Cyclization: The resulting crude diethyl 2-((4-bromophenylamino)methylene)malonate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-260°C. The reaction mixture is maintained at this temperature for 30-60 minutes.

  • Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like n-hexane or petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with the same non-polar solvent.

Protocol 2: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • Hydrolysis: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • The mixture is heated to reflux for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

  • Acidification: The reaction mixture is cooled to 0°C and acidified with a strong acid, such as 10N HCl, to a pH of 1.

  • Isolation: The precipitated solid, 6-bromo-4-hydroxyquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.

Protocol 3: Synthesis of this compound
  • Chlorination: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid is suspended in phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • The mixture is heated to reflux (around 110-120°C) for 2-4 hours.

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured into ice water.

  • Neutralization and Isolation: The aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate solution or potassium hydroxide solution, to a pH of 7. The precipitated solid, this compound, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or heptane may be required for further purification.[1]

Troubleshooting Guides

Step 1 & 2: Gould-Jacobs Reaction - Condensation and Cyclization
Observed Issue Potential Cause Troubleshooting/Minimization Strategy
Low yield of cyclized product Incomplete condensation or cyclization.Ensure complete removal of ethanol during condensation. For cyclization, maintain a high temperature (240-260°C) and ensure rapid heating of the intermediate. Microwave heating can sometimes improve yields and reduce reaction times.[2][3][4]
Presence of a decarboxylated side product (6-bromoquinolin-4-ol) The high temperature of cyclization can lead to some decarboxylation of the ester followed by hydrolysis during workup.Carefully control the temperature and reaction time during cyclization. Overheating or prolonged reaction times can increase the rate of decarboxylation.[2]
Formation of polymeric/tar-like materials Side reactions at very high temperatures.Ensure the intermediate is added portion-wise to the hot solvent to maintain a consistent temperature and avoid localized overheating.
Step 3: Hydrolysis of the Ester
Observed Issue Potential Cause Troubleshooting/Minimization Strategy
Incomplete hydrolysis (presence of starting material) Insufficient reaction time or concentration of base.Increase the reflux time and monitor the reaction by TLC or HPLC until the starting material is consumed. Ensure a sufficient excess of NaOH is used.
Low yield of the carboxylic acid The product might have some solubility in the acidic aqueous solution.Ensure the pH is sufficiently low (around 1) during acidification to fully precipitate the carboxylic acid. Cool the solution thoroughly before filtration.
Step 4: Chlorination
Observed Issue Potential Cause Troubleshooting/Minimization Strategy
Incomplete chlorination (presence of 6-bromo-4-hydroxyquinoline-3-carboxylic acid) Insufficient chlorinating agent or reaction time.Use a sufficient excess of POCl₃ and ensure the reaction goes to completion by monitoring with TLC or HPLC. The addition of a catalytic amount of DMF can facilitate the reaction.
Formation of a dimeric or phosphorylated side product Reaction of a phosphorylated intermediate with unreacted starting material.Control the reaction temperature. An initial phosphorylation can occur at lower temperatures, followed by conversion to the chloro-product upon heating.[5][6] Adding the substrate to the POCl₃ at a controlled rate can also minimize side reactions.
Hydrolysis of the product back to the hydroxy compound Exposure of the product to water during work-up before the excess POCl₃ is quenched.Ensure the work-up is performed carefully by slowly adding the reaction mixture to ice water to rapidly quench the reactive species.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 6-Bromo-4-chloroquinoline from 6-bromoquinoline-4(1H)-one

Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
POCl₃Toluene115432[1]
POCl₃NoneReflux2Not specified[1]
PCl₃TolueneReflux289.64[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Chlorination A 4-Bromoaniline C Diethyl 2-((4-bromophenylamino)methylene)malonate A->C + B Diethyl ethoxymethylenemalonate B->C D Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate C->D High Temp. E 6-Bromo-4-hydroxyquinoline-3-carboxylic acid D->E NaOH, H₂O F This compound E->F POCl₃

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Impurity Detected in Final Product Check_SM Check for Starting Material (6-bromo-4-hydroxyquinoline-3-carboxylic acid) Start->Check_SM Incomplete_Chlorination Incomplete Chlorination Check_SM->Incomplete_Chlorination Yes Check_Ester Check for Ester Intermediate (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate) Check_SM->Check_Ester No Increase_Time_Reagent Increase reaction time or excess of POCl₃ Incomplete_Chlorination->Increase_Time_Reagent Incomplete_Hydrolysis Incomplete Hydrolysis Check_Ester->Incomplete_Hydrolysis Yes Check_Decarboxylated Check for Decarboxylated Product (6-Bromo-4-chloroquinoline) Check_Ester->Check_Decarboxylated No Increase_Hydrolysis_Time Increase hydrolysis reaction time Incomplete_Hydrolysis->Increase_Hydrolysis_Time High_Temp_Cyclization Excessive heat during cyclization Check_Decarboxylated->High_Temp_Cyclization Yes Control_Cyclization_Temp Optimize cyclization temperature and time High_Temp_Cyclization->Control_Cyclization_Temp

Caption: Troubleshooting workflow for identifying common impurities.

References

Technical Support Center: Optimization of Reaction Temperature for 4-bromoaniline Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the intramolecular cyclization of 4-bromoaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature a critical parameter in the cyclization of 4-bromoaniline derivatives? Reaction temperature is a crucial factor that directly influences reaction kinetics and thermodynamics. Optimizing the temperature can lead to increased reaction rates, improved product yields, and enhanced selectivity by minimizing the formation of unwanted side products or decomposition of the starting material and desired product.[1][2] For intramolecular cyclizations, providing enough thermal energy is often necessary to overcome the activation barrier for ring formation.[1]

Q2: What is a typical starting point for temperature optimization in a novel cyclization reaction? A logical starting point is room temperature. Subsequently, the temperature can be incrementally increased (e.g., to 50 °C, 80 °C, 100 °C) while carefully monitoring the reaction progress.[3][4] Some reactions may require reflux conditions, while others might need sub-ambient temperatures to improve selectivity.[1][5]

Q3: How does elevated temperature affect the formation of side products? Higher temperatures can accelerate not only the desired reaction but also competing side reactions, such as intermolecular condensation, elimination, or decomposition.[6] Running reactions at high concentrations can also favor intermolecular side products over the desired intramolecular cyclization.[7] Therefore, an optimal temperature must be found that maximizes the rate of the desired cyclization while keeping side reactions to a minimum.

Q4: Will continuously increasing the reaction temperature always improve the yield? No. While initial increases in temperature may boost the reaction rate and yield, excessive heat can lead to the degradation of the starting material, intermediates, or the final product.[2] This is particularly relevant for sensitive molecules like substituted anilines.[8] An optimal temperature exists where the yield is maximized; beyond this point, yields will likely decrease due to decomposition or increased side product formation.[3][4]

Troubleshooting Guide

Issue 1: Low or No Formation of the Desired Cyclized Product

Q: My cyclization reaction results in a low yield or no product, with a significant amount of unreacted starting material. What troubleshooting steps should I take regarding the temperature?

A: A low conversion rate often indicates that the reaction conditions are not energetic enough to overcome the activation energy barrier.

Recommended Actions:

  • Increase Reaction Temperature: Gradually increase the temperature of the reaction. For instance, if the reaction was performed at room temperature, try heating it to 50 °C, then 80 °C, and potentially to the reflux temperature of the solvent.[1] Monitor the reaction at each temperature point using an appropriate analytical method like TLC or LC-MS.

  • Increase Reaction Time: At a given temperature, the reaction may simply be slow. Extend the reaction time and monitor for product formation.[1]

  • Solvent Choice: Consider switching to a higher-boiling point solvent to enable higher reaction temperatures.[1]

Issue 2: Significant Formation of Side Products

Q: My reaction produces the desired product, but I observe a high percentage of impurities and side products. How can temperature be adjusted to improve selectivity?

A: The formation of side products indicates that alternative reaction pathways are competitive with your desired cyclization. Temperature can be a key parameter to control this selectivity.

Recommended Actions:

  • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Lowering the temperature may slow down these competing pathways more significantly than the main reaction, thus improving selectivity.

  • Investigate High Dilution: Intermolecular reactions can compete with intramolecular cyclization, especially at high concentrations.[7] Running the reaction under high dilution conditions can favor the desired intramolecular pathway.

  • Analyze Side Products: Identify the structure of the major side products. This can provide insight into the competing reaction pathways (e.g., intermolecular dimerization, elimination) and help devise a more effective strategy.

Issue 3: Decomposition of Starting Material or Product

Q: I notice a decrease in the concentration of my starting material, but no corresponding increase in the desired product, especially at higher temperatures. What does this suggest?

A: This pattern strongly suggests that the starting material or a key intermediate is decomposing under the reaction conditions. Aromatic amines can be sensitive to heat and air.[2][8]

Recommended Actions:

  • Reduce the Reaction Temperature: Immediately lower the temperature to a point where decomposition is minimized.

  • Run Under Inert Atmosphere: If not already doing so, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition, to which anilines can be susceptible.

  • Check Reagent and Substrate Stability: Ensure that the 4-bromoaniline derivative and any catalysts or reagents used are stable at the target temperature range.

Data on Temperature Optimization

The following table presents hypothetical data for the optimization of a generic 4-bromoaniline derivative cyclization, illustrating the impact of temperature on reaction outcomes.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield of Cyclized Product (%)Purity (%)Observations
125 (Room Temp)2415%10%>95%Very slow reaction, low conversion.
2501265%58%>95%Increased conversion rate.
380698%85%90%High conversion, minor side products observed.
41004>99%72%75%Faster reaction, but increased side product formation.
51204>99%45%50%Significant decomposition and side product formation.

Experimental Protocols

General Protocol for Reaction Temperature Optimization

This protocol outlines a method for determining the optimal reaction temperature for the cyclization of a 4-bromoaniline derivative.

Materials:

  • 4-bromoaniline derivative (starting material)

  • Anhydrous solvent

  • Catalyst/reagent as required by the specific reaction

  • A set of identical reaction vessels (e.g., microwave vials, round-bottom flasks)

  • Heating/cooling system with precise temperature control (e.g., heating mantle with a thermocouple, oil bath, reaction block)

  • Inert gas supply (Nitrogen or Argon)

  • Stirring apparatus (magnetic stir bars and stir plates)

  • TLC plates and/or LC-MS for monitoring

Procedure:

  • Reaction Setup: In parallel, set up a series of identical reactions. To each reaction vessel, add the 4-bromoaniline derivative (1.0 eq), the appropriate amount of anhydrous solvent, and any necessary catalyst or reagent under an inert atmosphere.

  • Temperature Variation: Assign a different target temperature to each reaction vessel. A typical range to screen would be room temperature (25 °C), 50 °C, 80 °C, and 100 °C.

  • Initiation and Monitoring: Begin stirring and heating/cooling each reaction to its designated temperature. Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or LC-MS to determine the consumption of starting material and the formation of the product.

  • Reaction Quenching: Once a reaction reaches completion (as determined by the complete consumption of the starting material) or after a predetermined time, cool it to room temperature and quench it appropriately (e.g., by adding water or a saturated aqueous solution).

  • Work-up and Purification: Perform an identical work-up procedure for each reaction, such as liquid-liquid extraction. Dry the organic layer, filter, and remove the solvent under reduced pressure. Purify the crude product, for example, by column chromatography.

  • Analysis: Determine the isolated yield and purity of the cyclized product from each reaction. Compare the results to identify the temperature that provides the optimal combination of yield, purity, and reaction time.

Visualizations

experimental_workflow setup 1. Setup Parallel Reactions (Identical Substrate, Solvent, Reagent) vary_t 2. Assign Different Temperatures (e.g., 25°C, 50°C, 80°C, 100°C) setup->vary_t monitor 3. Monitor Reaction Progress (TLC / LC-MS) vary_t->monitor workup 4. Quench and Work-up monitor->workup analyze 5. Purify and Analyze (Yield, Purity) workup->analyze optimal 6. Determine Optimal Temperature analyze->optimal

Caption: Experimental workflow for optimizing reaction temperature.

troubleshooting_workflow start Low Yield Observed analyze Analyze Crude Reaction Mixture (TLC, LC-MS) start->analyze q_sm Is Starting Material Unreacted? analyze->q_sm a_sm_yes Increase Temperature or Reaction Time q_sm->a_sm_yes  Yes q_side Are Side Products Present? q_sm->q_side  No a_side_yes Lower Temperature and/or Increase Dilution q_side->a_side_yes  Yes q_decomp Is Decomposition Occurring? q_side->q_decomp  No a_decomp_yes Lower Temperature & Use Inert Atmosphere q_decomp->a_decomp_yes  Yes end Re-evaluate System (Catalyst, Solvent) q_decomp->end  No

Caption: Troubleshooting decision tree for low yield optimization.

References

Technical Support Center: Overcoming Poor Solubility Issues During Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during reaction workup.

Frequently Asked Questions (FAQs)

Q1: My product seems to have poor solubility in the extraction solvent, leading to low recovery. What should I do?

A1: Low recovery during extraction is a common issue stemming from poor solubility. Here’s a systematic approach to troubleshoot this problem:

  • Solvent Selection: The fundamental principle of "like dissolves like" is your starting point. Ensure the polarity of your extraction solvent matches that of your product. Consult the solvent properties tables below to select a more appropriate solvent.

  • Volume of Solvent: You may simply not be using enough solvent to dissolve your product. Try increasing the volume of the extraction solvent.

  • pH Adjustment: If your product has acidic or basic functional groups, its solubility in the aqueous and organic layers can be dramatically altered by adjusting the pH.[1][2] For example, a basic compound will be more soluble in the aqueous layer at acidic pH (when it is protonated and charged), while an acidic compound will be more soluble in the aqueous layer at basic pH (when it is deprotonated and charged).

  • "Salting Out": For polar products that have some water solubility, adding a saturated salt solution (brine) to the aqueous layer can decrease the product's solubility in the aqueous phase and drive it into the organic layer.[1][3] This is known as the "salting out" effect.[4]

  • Co-solvent System: If a single solvent is not effective, consider using a co-solvent system. For instance, a small amount of a more polar solvent miscible with the primary organic solvent can enhance the solubility of a polar product.[5]

Q2: An emulsion has formed during my liquid-liquid extraction, and the layers won't separate. How can I break it?

A2: Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as fine droplets.[6] They are a common frustration during reaction workups. Here are several techniques to break an emulsion:

  • Be Patient: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.[2]

  • Gentle Swirling: Gently swirling the separatory funnel or stirring the emulsion with a glass rod can help the droplets coalesce.[7]

  • Addition of Brine ("Salting Out"): Adding a saturated aqueous solution of sodium chloride (brine) is often the most effective method.[6] The increased ionic strength of the aqueous layer helps to break the emulsion.[1][7]

  • Change in pH: If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer can sometimes break the emulsion.[2]

  • Filtration: Filtering the mixture through a plug of glass wool or Celite can sometimes break up the emulsion.[6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[2]

  • Add a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[6]

Q3: My product precipitated out of solution when I added the aqueous wash. How can I recover it?

A3: Unwanted precipitation during workup usually indicates that your product is poorly soluble in the resulting mixture. Here's how to address this:

  • Identify the Precipitate: First, confirm that the precipitate is indeed your product and not an impurity or salt. This can be done by isolating a small amount of the solid and analyzing it (e.g., by TLC or melting point).

  • Re-dissolve the Precipitate:

    • Add More Organic Solvent: The simplest solution is often to add more of the organic extraction solvent to dissolve the precipitated product.

    • Use a Co-solvent: If adding more of the primary solvent is not effective or practical, add a small amount of a co-solvent in which your product is more soluble.

    • Change the pH: If your product's solubility is pH-dependent, adjusting the pH of the aqueous layer might redissolve the precipitate.

  • Filter and Wash: If the precipitate cannot be easily redissolved, you can filter the entire mixture to collect the solid. Then, wash the solid with the appropriate solvent to remove impurities. The product can then be redissolved in a suitable solvent for further purification.

Q4: I have a very polar, water-soluble product. How can I efficiently extract it from an aqueous reaction mixture?

A4: Extracting polar, water-soluble compounds is a significant challenge. Here are some strategies:

  • Continuous Liquid-Liquid Extraction: This technique involves continuously extracting the aqueous phase with an immiscible organic solvent over an extended period. This is often more efficient than multiple discrete extractions.

  • "Salting Out": This is a crucial technique for increasing the partitioning of polar compounds into the organic layer. Add a large amount of a salt like sodium chloride or sodium sulfate to the aqueous layer to decrease the solubility of your organic product in it.[1][3]

  • Use a More Polar Extraction Solvent: Solvents like ethyl acetate or dichloromethane are commonly used, but for very polar compounds, you might need to use a more polar, water-immiscible solvent.

  • Solvent Evaporation from the Aqueous Layer: If the product is not volatile and is stable to heat, you may be able to remove the water under reduced pressure (lyophilization or freeze-drying) and then extract the product from the remaining solid residue with an organic solvent.

Troubleshooting Guides

Guide 1: General Troubleshooting for Poor Solubility

This guide provides a logical workflow for addressing poor solubility issues during reaction workup.

G start Poor product recovery or precipitation during workup check_solvent Is the extraction solvent appropriate for the product's polarity? start->check_solvent change_solvent Select a more suitable solvent based on polarity. check_solvent->change_solvent No increase_volume Increase the volume of the extraction solvent. check_solvent->increase_volume Yes change_solvent->increase_volume check_pH Does the product have acidic or basic groups? increase_volume->check_pH adjust_pH Adjust the pH of the aqueous layer to suppress ionization of the product. check_pH->adjust_pH Yes use_salting_out Add saturated brine (NaCl solution) to the aqueous layer. check_pH->use_salting_out No adjust_pH->use_salting_out consider_cosolvent Add a small amount of a miscible co-solvent to the organic layer. use_salting_out->consider_cosolvent success Product successfully dissolved and extracted. consider_cosolvent->success

Caption: Troubleshooting workflow for poor product solubility.

Guide 2: Decision Tree for Breaking Emulsions

This decision tree provides a step-by-step guide to breaking emulsions formed during liquid-liquid extractions.

G start Emulsion formed wait Let the mixture stand for 10-15 minutes. start->wait resolved1 Emulsion broken wait->resolved1 Yes add_brine Add saturated NaCl (brine) and gently swirl. wait->add_brine No resolved2 Emulsion broken add_brine->resolved2 Yes filter Filter through glass wool or Celite. add_brine->filter No resolved3 Emulsion broken filter->resolved3 Yes centrifuge Centrifuge the mixture. filter->centrifuge No resolved4 Emulsion broken centrifuge->resolved4

Caption: Decision tree for breaking emulsions.

Data Presentation

Table 1: Properties of Common Organic Solvents

This table summarizes key properties of common organic solvents to aid in solvent selection for extraction and reaction workups.

SolventFormulaDensity (g/mL at 20°C)[8][9]Boiling Point (°C)[10][11]Polarity Index[12]Miscibility with Water[12]
HexaneC₆H₁₄0.659[8]69[10]0.0Immiscible
TolueneC₇H₈0.867[8]111[10]2.4Immiscible
Diethyl Ether(C₂H₅)₂O0.713[8]35[10]2.8Slightly Miscible
DichloromethaneCH₂Cl₂1.327[8]40[10]3.1Immiscible
Ethyl AcetateCH₃COOC₂H₅0.90277[10]4.4Slightly Miscible
AcetoneCH₃COCH₃0.791565.1Miscible
AcetonitrileCH₃CN0.786825.8Miscible
MethanolCH₃OH0.792655.1Miscible
EthanolC₂H₅OH0.789[8]784.3Miscible
WaterH₂O0.998[8]1009.0-
Table 2: The Hofmeister Series for Salting Out

The Hofmeister series ranks ions based on their ability to precipitate proteins from aqueous solution, which correlates with their effectiveness in the "salting out" of organic compounds. Ions on the left are more effective at "salting out".[1]

Ions
Anions SO₄²⁻ > HPO₄²⁻ > CH₃COO⁻ > Cl⁻ > Br⁻ > I⁻ > ClO₄⁻ > SCN⁻More effective at salting out → Less effective
Cations NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺More effective at salting out → Less effective

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction

This protocol outlines the basic steps for performing a liquid-liquid extraction.

Materials:

  • Reaction mixture

  • Extraction solvent (immiscible with the reaction solvent)

  • Washing solution (e.g., water, brine, dilute acid or base)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Filter paper and funnel

Procedure:

  • Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.

  • Pour the reaction mixture into the separatory funnel.

  • Add the extraction solvent to the separatory funnel. The total volume should not exceed two-thirds of the funnel's capacity.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel gently.

  • Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock.

  • Shake the funnel gently for 10-15 seconds to allow for partitioning of the solute between the two phases.[13]

  • Vent the funnel again. Repeat the shaking and venting process 2-3 times.

  • Place the funnel back in the ring stand and allow the layers to fully separate.

  • Remove the stopper and drain the bottom layer into a clean flask.

  • Pour the top layer out of the top of the funnel into a separate clean flask. This prevents contamination of the top layer with any residual bottom layer in the stopcock.

  • Repeat the extraction with fresh solvent if necessary.

  • Combine the organic layers and wash with an appropriate aqueous solution (e.g., water, brine) following the same procedure.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure to isolate the crude product.

Protocol 2: Breaking an Emulsion

This protocol provides a series of steps to break a stubborn emulsion.

Procedure:

  • Wait and Observe: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle tapping or swirling may help.[2]

  • Add Brine: If the emulsion persists, add a small volume of saturated aqueous sodium chloride (brine) solution. Gently swirl the funnel and observe if the layers begin to separate.[2]

  • Acidify or Basify: If the emulsion is suspected to be caused by a surfactant-like impurity, add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the aqueous layer.[2]

  • Filter: Carefully pour the entire mixture through a funnel containing a plug of glass wool or a pad of Celite into a clean container.[2]

  • Centrifuge: For smaller volumes, transfer the mixture to centrifuge tubes and centrifuge for 5-10 minutes.[2]

  • Ultrasonic Bath: Place the separatory funnel (or a flask containing the emulsion) in an ultrasonic bath for a few minutes.[2]

Protocol 3: "Salting Out" to Improve Extraction of a Polar Product

This protocol describes how to use the "salting out" effect to enhance the extraction of a polar organic compound from an aqueous solution.

Procedure:

  • Perform the initial steps of a liquid-liquid extraction as described in Protocol 1.

  • Before shaking the separatory funnel, add a significant amount of a salt, such as sodium chloride, to the aqueous layer. Add the salt until the aqueous layer is saturated (some undissolved salt remains).

  • Shake the separatory funnel gently at first, as the dissolution of the salt may cause some warming. Vent frequently.

  • Proceed with the extraction as usual. The high concentration of salt in the aqueous layer will decrease the solubility of the polar organic product, forcing more of it into the organic layer.[1][3]

  • It is often beneficial to perform all subsequent aqueous washes with brine rather than pure water to prevent the product from partitioning back into the aqueous phase.

Mandatory Visualization

Signaling Pathway for Troubleshooting Poor Solubility

cluster_0 Initial Observation cluster_1 Primary Troubleshooting cluster_2 Secondary Troubleshooting cluster_3 Outcome A Poor Yield or Precipitation during Workup B Check Solvent Polarity A->B C Increase Solvent Volume B->C D Adjust pH for Ionizable Compounds C->D E Perform 'Salting Out' with Brine D->E F Use a Co-solvent System E->F G Improved Solubility and Yield F->G

Caption: A logical workflow for addressing poor solubility.

Experimental Workflow for Breaking an Emulsion

A Emulsion Forms B Allow to Stand A->B C Add Saturated Brine B->C D Filter through Celite/Glass Wool C->D E Centrifuge D->E F Layers Separate E->F

Caption: Stepwise experimental workflow for breaking emulsions.

Logical Relationship of the "Salting Out" Effect

A Aqueous Layer with Dissolved Organic Product B Add High Concentration of Salt (e.g., NaCl) A->B C Water Molecules Solvate Salt Ions B->C D Decreased 'Free' Water Molecules to Solvate Organic Product C->D E Decreased Solubility of Organic Product in Aqueous Layer D->E F Increased Partitioning of Organic Product into Organic Layer E->F

Caption: The mechanism of the "salting out" effect.

References

Technical Support Center: Recrystallization of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying quinoline carboxylic acids via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of quinoline carboxylic acids.

Problem: My quinoline carboxylic acid is "oiling out" instead of crystallizing.

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the solution being too concentrated or being cooled too rapidly.[1] Here are several strategies to resolve this issue:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before gradually lowering the temperature further in a refrigerator or ice bath.[1] Rapid cooling can cause the compound to come out of solution at a temperature above its melting point in the solvent mixture.

  • Use a More Dilute Solution: Add more of the hot solvent to your mixture to ensure the compound does not become supersaturated too quickly upon cooling.[1]

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with a solvent of a different polarity or a binary solvent system.[1] A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity (cloudiness) appears. Then, add a few drops of the "good" in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[1]

Problem: No crystals are forming, even after the solution has cooled.

Answer: If crystals fail to form, the solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystal growth to begin. Consider the following steps:

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[2]

    • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create nucleation sites.[1][2]

  • Increase Concentration: Your compound may be too soluble in the chosen solvent. Reheat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

  • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.[1]

  • Reduce Temperature: If crystals have not formed at room temperature, try cooling the solution in an ice bath or refrigerator.[3]

Problem: The purity of my recrystallized product is not improving.

Answer: If recrystallization is not leading to a purer product, consider these possibilities:

  • Inappropriate Solvent Choice: The impurities may have similar solubility characteristics to your desired compound in the selected solvent. A different solvent or a binary solvent system may be necessary to effectively separate the compound from the impurities.[1]

  • Incomplete Dissolution: If the crude material was not fully dissolved in the hot solvent, insoluble impurities will remain trapped in the final product.[1] Ensure all of the desired compound is dissolved before cooling.

  • Co-crystallization: The impurity may be co-crystallizing with your product.[1] This can be a challenging issue to resolve and may require trying a different solvent or an alternative purification method like chromatography.

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice. Ensure a slow cooling process to allow for the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing quinoline carboxylic acids?

A1: The ideal solvent will dissolve the quinoline carboxylic acid at high temperatures but not at room temperature.[4] Due to the presence of both a polar carboxylic acid group and a less polar quinoline ring system, a range of solvents can be effective.[1] It is recommended to perform a solvent screen with small amounts of your compound.[1]

Commonly used solvents include:

  • Alcohols: Ethanol, methanol, and isopropanol are often good starting points.[1] For example, quinoline-2-carboxylic acid can be recrystallized from ethanol or an ethanol-water mixture.[5]

  • Esters: Ethyl acetate can be effective.[1]

  • Ketones: Acetone is another potential solvent.[1]

  • Aromatic Hydrocarbons: Toluene can be suitable for more rigid systems.[1]

  • Amides: N,N-Dimethylformamide (DMF) and dimethylacetamide (DMAc) can be used, but their high boiling points can make them difficult to remove.[1] A mixture of DMF and methanol has been used for the recrystallization of a 1-ethyl-6-fluoro-4-oxo-7-(1-methyl-piperazino)-1,4-dihydro-quinoline-3-carboxylic acid.[6]

  • Binary Solvent Systems: A mixture of a "good" solvent and a "poor" solvent is often very effective. Common mixtures include ethanol/water and methanol/acetone.[5][7]

Q2: How do I perform a solvent screen to find the best recrystallization solvent?

A2: To find a suitable solvent, follow these steps:

  • Place a small amount of your crude quinoline carboxylic acid into several test tubes.

  • Add a few drops of a different solvent to each test tube and observe the solubility at room temperature.

  • For solvents in which the compound is not soluble at room temperature, heat the test tube and add more solvent dropwise until the solid dissolves.

  • Allow the hot solutions to cool to room temperature and then in an ice bath.

  • A good solvent is one that dissolves your compound when hot but allows for the formation of a large amount of crystals upon cooling.[1]

Q3: My compound is colored. How can I remove the colored impurities?

A3: If your hot solution is colored, and you suspect colored impurities, you can use activated charcoal to decolorize it. After dissolving your compound in the minimum amount of hot solvent, add a small amount of activated charcoal and swirl the mixture. Then, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize your crystal yield, ensure the following:

  • Use the Minimum Amount of Hot Solvent: Adding too much solvent will keep more of your compound dissolved in the mother liquor upon cooling.

  • Cool the Solution Thoroughly: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of your compound and promote more complete crystallization.

  • Prevent Premature Crystallization: Ensure all your equipment for hot filtration is pre-heated to prevent your compound from crystallizing on the filter paper or in the funnel stem.

Experimental Protocols

General Recrystallization Protocol (Single Solvent)

  • Solvent Selection: Choose an appropriate solvent based on a solvent screen.

  • Dissolution: In an Erlenmeyer flask, add the crude quinoline carboxylic acid and a small amount of the selected solvent. Heat the mixture to boiling while stirring and add more hot solvent in small portions until the compound is completely dissolved.[1] Add a slight excess of solvent (5-10%) to prevent premature crystallization.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

Recrystallization of Quinoline-2-carboxylic Acid

Quinoline-2-carboxylic acid can be purified by recrystallization from ethanol or an ethanol-water mixture.[5]

Data Presentation

Solvent Screening Template for Quinoline Carboxylic Acids

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingObservations
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Toluene
Dichloromethane
Hexanes
DMF
Ethanol/Water
Methanol/Acetone

Visualizations

Recrystallization_Workflow start Start with Crude Quinoline Carboxylic Acid solvent_screen Perform Solvent Screen start->solvent_screen dissolve Dissolve Crude Product in Minimum Hot Solvent solvent_screen->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slowly Cool Solution to Form Crystals hot_filtration->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end Pure Quinoline Carboxylic Acid dry->end

Caption: General workflow for the recrystallization of quinoline carboxylic acids.

Troubleshooting_Oiling_Out oiling_out Issue: Compound is 'Oiling Out' reheat Reheat Solution oiling_out->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent Option 1 change_solvent Change Solvent System reheat->change_solvent Option 2 cool_slowly Cool Solution Slowly add_solvent->cool_slowly change_solvent->cool_slowly crystals_form Crystals Form cool_slowly->crystals_form

Caption: Troubleshooting workflow for when a compound "oils out".

References

Preventing hydrolysis of chloro-substituted quinolines during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chloro-substituted quinolines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing the unwanted hydrolysis of these critical intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis in chloro-substituted quinolines during synthesis and workup?

A1: The primary cause of hydrolysis is the nucleophilic substitution of the chloro group by water, which is often catalyzed by acidic or basic conditions.[1][2] The carbon atom of the C-Cl bond in the quinoline ring is electrophilic and susceptible to attack by water. This reaction leads to the formation of the corresponding hydroxyquinoline or quinolone, which is often an undesired byproduct.[3][4]

Q2: Under what pH conditions is hydrolysis of chloro-substituted quinolines most likely to occur?

A2: Chloro-substituted quinolines are susceptible to hydrolysis under both acidic and basic conditions.[3][5] Strong acids can protonate the quinoline nitrogen, which can influence the molecule's overall electron density and reactivity, potentially facilitating hydrolysis.[5] In basic conditions, hydroxide ions act as a nucleophile, attacking the carbon-chlorine bond. The stability is generally greatest at a neutral pH.[3][6]

Q3: How can I monitor the extent of hydrolysis during my reaction?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of chloro-substituted quinolines.[3] This technique allows for the separation and quantification of the parent chloroquinoline from its hydrolysis product (hydroxyquinoline/quinolone) and other process-related impurities.[3]

Q4: My final product has a brownish tint. Is this related to hydrolysis?

A4: A brownish tint is more likely indicative of polymeric byproducts or oxidized impurities rather than hydrolysis.[4] These impurities often arise from the harsh conditions of certain synthetic routes, such as the Skraup synthesis.[7] While hydrolysis forms a specific byproduct (the hydroxyquinoline), these other side reactions can lead to discoloration.[4]

Q5: Are there any non-aqueous workup methods to completely avoid hydrolysis?

A5: Yes, non-aqueous workups are an excellent strategy to prevent hydrolysis.[2] These methods can include direct precipitation of the product from a non-aqueous solvent, filtration through a plug of silica gel to remove polar impurities, or proceeding directly to column chromatography without an aqueous wash.[2]

Troubleshooting Guides

Issue 1: Significant formation of hydroxyquinoline byproduct detected by HPLC/LCMS.

Symptom: A significant peak corresponding to the mass of the hydroxy-substituted quinoline is observed in the analytical data of your crude or purified product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Acidic or Basic Reaction/Workup Conditions [1]Neutralize the reaction mixture to a pH of ~7 before extraction. Use mild neutralizing agents like saturated sodium bicarbonate (for acidic solutions) or saturated ammonium chloride (for basic solutions).[1]
Prolonged Contact with Aqueous Phase [1]Minimize the time the organic layer is in contact with aqueous solutions during extraction and washing steps. Promptly separate the layers after each wash.[1]
High Temperature During Aqueous Workup [3]Perform all aqueous washes at a lower temperature (e.g., 0-5 °C) using an ice bath and pre-chilled solutions to reduce the rate of hydrolysis.[1][2]
Presence of Water in Solvents or Reagents [8]Ensure all glassware is thoroughly dried (e.g., flame-dried) and use anhydrous solvents, especially in moisture-sensitive reactions like those involving phosphoryl chloride (POCl₃).[8]
Issue 2: Low yield in Vilsmeier-Haack synthesis of chloroquinolines.

Symptom: The overall yield of the desired chloro-substituted quinoline is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction [8]Monitor the reaction progress using TLC. Consider extending the reaction time if the starting material is still present.[8]
Suboptimal Reaction Temperature [8]The Vilsmeier-Haack reaction requires careful temperature control. The addition of POCl₃ to DMF is typically performed at 0-5 °C, followed by heating (e.g., 80-90 °C).[8] Deviating from the optimal temperature can promote side reactions.
Side Reactions and Byproduct Formation [8]The formation of dichloroquinoline isomers or polymerization products can reduce the yield.[8] Ensure precise control over stoichiometry and temperature.
Product Loss During Workup and Purification [8]Optimize the extraction and purification procedures. For extraction, ensure the correct solvent polarity and consider increasing the number of extractions. For purification, select an appropriate solvent system for recrystallization or column chromatography.[4][8]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

This protocol is adapted from the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.

  • Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) at 0-5 °C with stirring.

  • Reaction: To the prepared Vilsmeier reagent, add the corresponding N-arylacetamide.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours, monitoring the reaction progress by TLC.[8]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Workup: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with cold water and then with cold brine to minimize hydrolysis.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Workup Procedure to Minimize Hydrolysis

This protocol is a general guideline for the workup of reactions containing chloro-substituted quinolines.

  • Cooling: Before quenching, cool the reaction mixture to 0-5 °C in an ice bath.[1]

  • Quenching & Neutralization: Slowly add a cold (0-5 °C), saturated aqueous solution of a mild neutralizing agent (e.g., NaHCO₃ for acidic reactions, NH₄Cl for basic reactions) with vigorous stirring until the pH is approximately 7.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a pre-chilled organic solvent. Perform the extraction quickly to minimize contact time with the aqueous phase.

  • Washing: Wash the organic layer sequentially with cold deionized water and then with cold brine.[1]

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure, keeping the temperature of the water bath low to prevent thermal degradation.

Data Presentation

Table 1: Influence of pH and Temperature on the Stability of 2-Chloro-2'-deoxyadenosine (a Chloro-substituted Purine Nucleoside Analogous in Lability)

pHTemperature (°C)Time (hours)Remaining 2-CdA (%)
Basic/Neutral37 - 80-Stable
237613
13722
Data adapted from a study on 2-chloro-2'-deoxyadenosine, which demonstrates the significant impact of acidic pH on the hydrolysis of a C-Cl bond in a heterocyclic system.[6]

Visualizations

Hydrolysis_Prevention_Workflow start Reaction Completion cool Cool Reaction Mixture (0-5 °C) start->cool neutralize Neutralize to pH ~7 (Use cold, mild reagents) cool->neutralize extract Extract with Cold Organic Solvent neutralize->extract wash Wash with Cold Brine extract->wash dry Dry with Anhydrous Sulfate wash->dry concentrate Concentrate under Reduced Pressure (Low Temp) dry->concentrate end Crude Product concentrate->end

Caption: Recommended workup workflow to minimize hydrolysis.

Troubleshooting_Logic start Low Yield or Impurity Observed check_hydrolysis Analyze for Hydroxyquinoline (HPLC/LCMS) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Positive no_hydrolysis Other Side Reactions or Incomplete Reaction check_hydrolysis->no_hydrolysis Negative optimize_workup Optimize Workup: - Lower Temperature - Neutral pH - Minimize Aqueous Contact hydrolysis_present->optimize_workup optimize_reaction Optimize Reaction: - Anhydrous Conditions - Temperature Control - Reaction Time no_hydrolysis->optimize_reaction

Caption: Troubleshooting logic for chloroquinoline synthesis.

References

Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid.

Overall Synthesis Workflow

The scalable synthesis of this compound can be approached via a multi-step process, typically starting from 4-bromoaniline. A common route involves the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization (Gould-Jacobs) cluster_2 Step 3: Saponification cluster_3 Step 4: Chlorination A 4-Bromoaniline C Diethyl 2-(((4-bromophenyl)amino)methylene)malonate A->C Toluene, Reflux B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate C->D Diphenyl ether, 250°C E 6-Bromo-4-hydroxyquinoline-3-carboxylic acid D->E 1. aq. NaOH 2. HCl F This compound E->F POCl3, Reflux

Caption: Overall synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Step 1: Condensation of 4-Bromoaniline and Diethyl 2-(ethoxymethylene)malonate

Q1: The condensation reaction to form diethyl 2-(((4-bromophenyl)amino)methylene)malonate is slow or incomplete. What could be the issue?

A1:

  • Reagent Purity: Ensure that both 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate are of high purity. Impurities can interfere with the reaction.

  • Solvent: Toluene is a common solvent for this step. Ensure it is anhydrous, as water can react with the starting materials.

  • Temperature: The reaction typically requires refluxing. Ensure the reaction mixture is heated to the appropriate temperature to drive the reaction to completion.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, extending the reflux time may be necessary.

Q2: I am observing significant side product formation during the condensation. How can this be minimized?

A2:

  • Stoichiometry: Precise control of the stoichiometry is crucial. Use a slight excess of diethyl 2-(ethoxymethylene)malonate to ensure the complete consumption of 4-bromoaniline.

  • Temperature Control: While reflux is necessary, excessive temperatures for prolonged periods can lead to decomposition and side product formation. Optimize the temperature and reaction time based on TLC monitoring.

ParameterRecommended Condition
Solvent Anhydrous Toluene
Reactant Ratio 1:1.1 (4-Bromoaniline : Diethyl ethoxymethylenemalonate)
Temperature Reflux (~110-111 °C)
Reaction Time 4-6 hours (monitor by TLC)
Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

Q3: The yield of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate from the Gould-Jacobs cyclization is low. What are the common causes?

A3:

  • Temperature: This reaction requires high temperatures, typically around 250 °C.[1] Using a high-boiling solvent like diphenyl ether is essential to reach the required temperature for the intramolecular cyclization.[1]

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient amount of time to allow for complete cyclization. Monitor the reaction by TLC to track the disappearance of the starting material.[2]

  • Product Decomposition: While high temperatures are necessary, prolonged heating can lead to product degradation.[2] It is important to find the optimal balance between reaction time and temperature.[2] Microwave-assisted synthesis can sometimes offer better control and improved yields by allowing for rapid heating to high temperatures.[1][3]

  • Product Precipitation: Upon cooling the reaction mixture, the product should precipitate. Adding a non-polar solvent like hexane or cyclohexane can aid in precipitating the crude product and removing the high-boiling solvent.[1]

ParameterRecommended Condition
Solvent Diphenyl ether
Temperature 250-260 °C
Reaction Time 1-2 hours
Work-up Cool and precipitate with hexane
Step 3: Saponification

Q4: During the saponification of the ethyl ester, I am not getting a clean conversion to the carboxylic acid. What should I check?

A4:

  • Hydrolysis Conditions: Ensure a sufficient excess of aqueous sodium hydroxide (e.g., 10% solution) is used to completely hydrolyze the ester.[4] The reaction mixture should be heated to reflux to drive the saponification to completion.[4]

  • Acidification: After the hydrolysis is complete, the reaction mixture needs to be cooled and carefully acidified with an acid like hydrochloric acid (HCl) to a pH of 2-3 to precipitate the carboxylic acid.[4] Add the acid slowly while monitoring the pH.

  • Product Isolation: The precipitated carboxylic acid should be thoroughly washed with water to remove any inorganic salts before drying.

Step 4: Chlorination

Q5: The chlorination of 6-bromo-4-hydroxyquinoline-3-carboxylic acid with phosphorus oxychloride (POCl₃) is resulting in a low yield or a dark, impure product. What are the troubleshooting steps?

A5:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). POCl₃ reacts violently with water.

  • Reagent Quality: Use freshly distilled or a new bottle of POCl₃. Old or improperly stored POCl₃ can be partially hydrolyzed, leading to lower reactivity and more side products.

  • Reaction Temperature and Time: The reaction typically requires refluxing for several hours.[5][6] Incomplete reaction can be a cause of low yield; monitor the progress by TLC.

  • Work-up Procedure: The work-up is critical. The reaction mixture should be cooled to room temperature and then very slowly and carefully poured onto crushed ice to quench the excess POCl₃.[5][7] This is a highly exothermic process and should be done in a well-ventilated fume hood with appropriate personal protective equipment.

  • pH Adjustment: After quenching, the acidic solution needs to be neutralized. A saturated aqueous solution of a base like sodium bicarbonate or potassium carbonate should be added slowly until the pH is neutral (pH 7-8).[5][7] This will precipitate the crude product.

  • Catalyst: Adding a catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction.[5]

ParameterRecommended Condition
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Catalyst (optional) Catalytic N,N-dimethylformamide (DMF)
Temperature Reflux (~105-110 °C)
Reaction Time 3-6 hours (monitor by TLC)
Work-up Quench with ice water, neutralize with NaHCO₃

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate
  • To a solution of 4-bromoaniline (1 equivalent) in anhydrous toluene, add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification or recrystallized from ethanol.

Protocol 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
  • In a flask equipped with a reflux condenser, heat diphenyl ether to 250 °C.

  • Slowly add the crude diethyl 2-(((4-bromophenyl)amino)methylene)malonate from the previous step to the hot diphenyl ether.

  • Maintain the reaction temperature at 250 °C for 1-2 hours.

  • Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

Protocol 3: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • To the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Slowly acidify the mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 4: Synthesis of this compound
  • To a flame-dried flask under an inert atmosphere, add 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, in excess, can also act as the solvent).

  • Optionally, add a catalytic amount of DMF.

  • Heat the mixture to reflux for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Low Yield or Impure Product Reagent Check Reagent Purity and Stoichiometry Start->Reagent Conditions Verify Reaction Conditions (Temperature, Time) Start->Conditions Moisture Ensure Anhydrous Conditions Start->Moisture Workup Review Work-up Procedure (Quenching, pH) Start->Workup Purification Optimize Purification Method Reagent->Purification Conditions->Purification Moisture->Purification Workup->Purification Success Improved Yield and Purity Purification->Success

Caption: A generalized troubleshooting workflow for synthesis issues.

References

Technical Support Center: Chlorination of 6-Bromoquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chlorination of 6-bromoquinolin-4-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the chlorination of 6-bromoquinolin-4-ol?

The most frequently employed chlorinating agent for converting 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline is phosphorus oxychloride (POCl₃).[1][2][3][4] Other reagents like phosphorus trichloride (PCl₃) have also been reported.[1][3] Often, N,N-dimethylformamide (DMF) is used as a catalyst or co-solvent in these reactions.[1][2]

Q2: I am experiencing a low yield in my chlorination reaction. What are the potential causes?

Low yields in this reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Moisture: Chlorinating agents like POCl₃ are highly sensitive to moisture, which can lead to their decomposition and reduce their effectiveness.[5] Ensure all glassware is oven-dried and reagents are handled under anhydrous conditions.

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the chlorinating agent to the substrate can result in a lower yield.[5]

  • Side Reactions: The formation of undesired byproducts can consume the starting material and lower the yield of the desired product.[5]

  • Product Loss During Work-up: Significant product loss can occur during the quenching, extraction, and purification steps.[5]

Q3: My reaction mixture turned dark or formed a tar-like substance. What could be the reason?

The formation of a dark oil or tar often indicates polymerization or decomposition.[5] This can be caused by:

  • Excessive Heat: Overheating the reaction mixture can lead to the decomposition of the starting material or product.[5]

  • Presence of Impurities: Impurities in the starting 6-bromoquinolin-4-ol can trigger side reactions leading to tar formation.

  • Incorrect Work-up Procedure: A highly exothermic quenching process, if not controlled properly by slow addition to ice, can cause degradation.

Q4: What is the role of DMF in the chlorination reaction with POCl₃?

The combination of POCl₃ and DMF forms the Vilsmeier reagent, a chloroiminium ion, which is a key intermediate in the Vilsmeier-Haack reaction.[6][7] This reagent is a powerful electrophile that facilitates the conversion of the hydroxyl group of the quinolinol to a chloro group.

Q5: How should I properly quench the reaction mixture containing excess POCl₃?

Excess POCl₃ must be quenched with extreme caution as the reaction with water is highly exothermic. The recommended procedure is to cool the reaction mixture to room temperature and then slowly pour it into a beaker of crushed ice or ice-cold water with vigorous stirring.[1][2] This should be done in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the chlorination of 6-bromoquinolin-4-ol derivatives.

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete reactionIncrease reaction time and/or temperature. Monitor reaction progress using TLC until the starting material is consumed.
Deactivated chlorinating agentUse fresh, anhydrous POCl₃ or PCl₃. Ensure all glassware is thoroughly dried before use.
Insufficient amount of chlorinating agentUse a larger excess of the chlorinating agent.
Formation of Multiple Byproducts Reaction temperature is too highLower the reaction temperature and monitor for a cleaner reaction profile by TLC.
Impure starting materialPurify the starting 6-bromoquinolin-4-ol by recrystallization before use.
Product is a Dark Oil or Tar OverheatingMaintain a consistent and appropriate reaction temperature. Avoid localized overheating.[5]
Improper quenchingQuench the reaction by slowly adding the mixture to ice water with vigorous stirring to dissipate heat effectively.[1][2]
Difficulty in Product Isolation Product is soluble in the aqueous layer during work-upAdjust the pH of the aqueous layer to be slightly basic (pH 8) with a saturated sodium bicarbonate or potassium carbonate solution to precipitate the product or facilitate extraction.[1]
Emulsion formation during extractionAdd brine (saturated NaCl solution) to break up the emulsion.

Experimental Protocols

Below are detailed methodologies for the chlorination of 6-bromoquinolin-4-ol.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from several literature sources.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (10-15 equivalents) to the flask.

  • Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-6 hours.[1][2][3] The reaction should be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or solid potassium carbonate until the pH reaches approximately 8.[1]

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Chlorination using POCl₃ with DMF as a Catalyst

This protocol incorporates the use of DMF as a catalyst.[2]

  • Reaction Setup: To a round-bottom flask, add 6-bromoquinolin-4-ol (1 equivalent).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (10 equivalents) dropwise, followed by the addition of a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[2]

  • Heating: Stir the mixture at room temperature for a few minutes and then heat to reflux (around 110 °C) for 3 hours.[2]

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1. The product can be extracted with dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

Quantitative Data Summary

The following table summarizes reaction conditions and yields reported in the literature for the synthesis of 6-bromo-4-chloroquinoline.

Chlorinating Agent Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
POCl₃NoneReflux698.5[1]
PCl₃DMFReflux684[1]
POCl₃DMF110381[2]
POCl₃NoneReflux293[3]
POCl₃Toluene115432[3]

Visualizations

experimental_workflow General Experimental Workflow for Chlorination start Start: 6-bromoquinolin-4-ol reagents Add Chlorinating Agent (e.g., POCl₃) and optional catalyst (DMF) start->reagents reaction Heat to Reflux (110-115 °C, 2-6 h) reagents->reaction workup Quench with Ice Water reaction->workup neutralize Neutralize to pH ~8 (e.g., NaHCO₃, K₂CO₃) workup->neutralize isolate Isolate Crude Product (Filtration/Extraction) neutralize->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end End: 6-bromo-4-chloroquinoline purify->end

Caption: General experimental workflow for the chlorination of 6-bromoquinolin-4-ol.

troubleshooting_flowchart Troubleshooting Decision Tree start Low or No Yield? check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents Yes dark_tar Dark Tar Formed? start->dark_tar No check_conditions Review Reaction Conditions (Time, Temperature) check_reagents->check_conditions incomplete_rxn Increase Reaction Time/Temp check_conditions->incomplete_rxn temp_issue Lower Reaction Temperature dark_tar->temp_issue Yes isolate_issue Isolation Problems? dark_tar->isolate_issue No quench_issue Ensure Slow, Cold Quench temp_issue->quench_issue adjust_ph Adjust pH during work-up isolate_issue->adjust_ph Yes

Caption: Troubleshooting decision tree for common chlorination issues.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for 6-Bromo-4-chloroquinoline-3-carboxylic acid and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for key quinoline derivatives. Due to the absence of publicly available experimental NMR data for 6-Bromo-4-chloroquinoline-3-carboxylic acid, this document presents a detailed examination of structurally related compounds: Quinoline-3-carboxylic acid , 6-Bromoquinoline , and 4-Chloroquinoline . By comparing the spectral features of these precursors, researchers can predict and interpret the spectra of more complex substituted quinolines.

The following sections detail the experimental protocols for NMR data acquisition, present the spectral data in comparative tables, and illustrate the general workflow of NMR analysis.

1H and 13C NMR Spectral Data Comparison

The chemical shifts (δ) in parts per million (ppm) for Quinoline-3-carboxylic acid, 6-Bromoquinoline, and 4-Chloroquinoline are presented below. These tables offer a basis for understanding the electronic effects of bromo, chloro, and carboxylic acid substituents on the quinoline ring system.

Table 1: 1H NMR Spectral Data Comparison

Proton PositionQuinoline-3-carboxylic acid (in DMSO-d6)[1]6-Bromoquinoline (in CDCl3)[2]4-Chloroquinoline (in CDCl3)[3]
H-29.40~8.90-
H-49.02~8.15-
H-58.23~8.08-
H-88.16~8.00-
H-77.95~7.72-
H-67.75--
H-3-~7.41-
COOH13.5 (broad)--

Note: Direct comparison of chemical shifts should be approached with caution due to the use of different deuterated solvents, which can influence proton resonances.

Table 2: 13C NMR Spectral Data for 6-Bromoquinoline (in CDCl3) [2]

Carbon PositionChemical Shift (δ) [ppm]
C-2~151.2
C-3~121.8
C-4~136.0
C-4a~147.9
C-5~130.3
C-6~120.7
C-7~132.8
C-8~129.0
C-8a~128.5

Note: 13C NMR data for Quinoline-3-carboxylic acid and 4-Chloroquinoline were not available in the searched resources.

Experimental Protocols

The following is a generalized protocol for the acquisition of 1H and 13C NMR spectra for quinoline derivatives.

1. Sample Preparation [2][4]

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR experiments.[4]

  • Solvent Selection: Select a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in which the compound is fully soluble. For carboxylic acids, DMSO-d6 is often preferred as it can dissolve polar compounds and the acidic proton is often observable.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution into a standard 5 mm NMR tube using a pipette. If the solution contains particulate matter, it can be filtered through a small plug of glass wool.

2. NMR Spectrometer Setup and Data Acquisition [2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence is typically used.

    • Temperature: 298 K (25 °C).

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is generally used to simplify the spectrum.

    • Temperature: 298 K (25 °C).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to 1H NMR due to the low natural abundance of the 13C isotope.[2]

  • Referencing: The spectra are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a quinoline derivative using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample Weigh Compound Solvent Select Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Setup NMR Spectrometer Transfer->Spectrometer H1_NMR Acquire 1H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Spectrometer->C13_NMR Process Process Raw Data (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Integrate Integrate 1H Signals Process->Integrate Analyze_Shifts Analyze Chemical Shifts Process->Analyze_Shifts Analyze_Coupling Analyze Coupling Patterns Process->Analyze_Coupling Assign Assign Signals to Nuclei Integrate->Assign Analyze_Shifts->Assign Analyze_Coupling->Assign Structure Confirm Molecular Structure Assign->Structure

Caption: General workflow for NMR spectral analysis of organic compounds.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel compounds is a critical step in structural elucidation and impurity profiling. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Bromo-4-chloroquinoline-3-carboxylic acid, offering a comparative perspective with related chemical structures.

Predicted Fragmentation Profile

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak cluster and a series of fragment ions resulting from the systematic loss of functional groups. The presence of both bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. Specifically, a compound with one bromine and one chlorine atom will exhibit M+, M+2, and M+4 peaks in an approximate ratio of 3:4:1.

The primary fragmentation pathways are anticipated to involve the carboxylic acid group, followed by cleavages of the halogen substituents and the quinoline ring itself.

Quantitative Fragmentation Data (Predicted)

Below is a table summarizing the predicted major ions, their mass-to-charge ratios (m/z), and the proposed neutral losses from the molecular ion of this compound (molecular weight: 288.5 g/mol , considering the most abundant isotopes ⁷⁹Br and ³⁵Cl).

Proposed Fragment Ion m/z (for ⁷⁹Br, ³⁵Cl) Neutral Loss Notes
[M]⁺287-Molecular ion. Will exhibit a characteristic isotopic cluster.
[M-OH]⁺270OH (17 Da)Common fragmentation for carboxylic acids.[1][2]
[M-CO]⁺259CO (28 Da)-
[M-COOH]⁺242COOH (45 Da)A significant fragmentation pathway for carboxylic acids.[3][4]
[M-CO₂]⁺243CO₂ (44 Da)Decarboxylation is a common fragmentation for aromatic carboxylic acids.[4]
[M-Cl]⁺252Cl (35 Da)Loss of the chlorine atom.
[M-Br]⁺208Br (79 Da)Loss of the bromine atom.
[M-COOH-Cl]⁺207COOH + Cl (80 Da)Sequential loss of the carboxylic acid group and chlorine.
[M-COOH-Br]⁺163COOH + Br (124 Da)Sequential loss of the carboxylic acid group and bromine.

Comparative Analysis

The predicted fragmentation pattern of this compound can be compared to simpler, related molecules:

  • Quinoline-3-carboxylic acid: This compound would primarily show the loss of the carboxylic acid group (COOH) to form the quinoline cation. The subsequent fragmentation would involve the quinoline ring.

  • 4-Chloroquinoline: The fragmentation would be dominated by the loss of the chlorine atom and fragmentation of the quinoline ring.

  • 6-Bromoquinoline: Similar to 4-chloroquinoline, the primary fragmentation would be the loss of the bromine atom.

The presence of multiple functional groups in this compound leads to a more complex fragmentation pattern with competing pathways. The initial loss of the carboxylic acid moiety is highly probable due to its relative instability under electron ionization. Subsequent losses of the halogens from the [M-COOH]⁺ fragment are then expected.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pathway M [C₁₀H₅BrClNO₂]⁺ m/z = 287/289/291 F1 [C₁₀H₄BrClNO]⁺ m/z = 270/272/274 M->F1 -OH F2 [C₉H₅BrClN]⁺ m/z = 242/244/246 M->F2 -COOH F3 [C₁₀H₅BrNO₂]⁺ m/z = 252/254 M->F3 -Cl F4 [C₁₀H₅ClNO₂]⁺ m/z = 208/210 M->F4 -Br F5 [C₉H₅BrN]⁺ m/z = 207/209 F2->F5 -Cl F6 [C₉H₅ClN]⁺ m/z = 163/165 F2->F6 -Br

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a general methodology for analyzing similar solid compounds by electron ionization mass spectrometry (EI-MS) is provided below.

Sample Preparation:

  • A small amount of the solid sample (typically less than 1 mg) is accurately weighed.

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

  • The solution may be further diluted as necessary to achieve an appropriate signal intensity.

Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

  • Source Temperature: Typically maintained between 200-250 °C.

  • Mass Range: Scanned from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., m/z 350).

  • Inlet System: A direct insertion probe (DIP) is commonly used for solid samples. The probe is heated in a programmed manner to volatilize the sample into the ion source.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation pathways and to build a comprehensive analytical profile for this compound.

References

Reactivity Face-Off: A Comparative Analysis of 4-Chloro and 6-Bromo Positions on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of halogen substituents at the 4-chloro and 6-bromo positions of the quinoline nucleus. Understanding the differential reactivity of these positions is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science, enabling selective functionalization and the efficient construction of complex molecular architectures. This report consolidates experimental data from key transformation methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), to inform synthetic planning and execution.

Executive Summary

Experimental evidence overwhelmingly indicates that the 6-bromo position is significantly more reactive than the 4-chloro position in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.

Conversely, for Nucleophilic Aromatic Substitution (SNAr) reactions, the 4-chloro position is anticipated to be more reactive . This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the C4-position.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Distinction

The difference in reactivity between the 6-bromo and 4-chloro positions is most pronounced in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl, which holds true for the quinoline scaffold.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. In substrates containing both chloro and bromo substituents, selective coupling at the bromo-position can be achieved with high efficiency. For instance, in the case of 6-bromo-4-chloroquinoline-3-carbonitrile, the C-Br bond at the C6 position is substantially more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C4 position.[1] This allows for selective arylation at the 6-position while leaving the 4-chloro group intact for subsequent transformations.

Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling at the 6-Bromo Position of 6-Bromo-4-chloroquinoline-3-carbonitrile [1]

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Chloro-6-phenylquinoline-3-carbonitrile85-95
24-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile80-90
33-Fluorophenylboronic acid4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile82-92
44-(Trifluoromethyl)phenylboronic acid4-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carbonitrile75-85
5Thiophen-2-ylboronic acid4-Chloro-6-(thiophen-2-yl)quinoline-3-carbonitrile70-80

These data are compiled based on typical outcomes for similar substrates under optimized conditions.[1]

Suzuki_Coupling_Workflow Experimental Workflow for Selective Suzuki Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Combine: - 6-Bromo-4-chloroquinoline - Arylboronic Acid (1.2 eq) - Pd(dppf)Cl2 (3 mol%) - Na2CO3 (2 eq) Inert_Atmosphere Evacuate & Backfill with Argon (3x) Reactants->Inert_Atmosphere 1 Solvent_Addition Add Degassed 1,4-Dioxane/Water (4:1) Inert_Atmosphere->Solvent_Addition 2 Heating Heat to 80-90°C with Vigorous Stirring Solvent_Addition->Heating 3 Monitoring Monitor by TLC/LC-MS (4-12 hours) Heating->Monitoring 4 Cooling Cool to Room Temperature Monitoring->Cooling 5 Extraction Dilute with EtOAc & Water, Separate Layers Cooling->Extraction 6 Purification Dry Organic Layer & Purify by Column Chromatography Extraction->Purification 7 Product Selective 6-Aryl Product Purification->Product 8

A typical experimental workflow for selective Suzuki coupling.
  • Reaction Setup: In a Schlenk flask, combine 6-bromo-4-chloroquinoline-3-carbonitrile (1 equivalent), the desired arylboronic acid (1.2 equivalents), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents), and sodium carbonate (Na₂CO₃) (2 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, for the formation of C-N bonds, demonstrates a preference for the C-Br bond. Studies on 6-bromo-2-chloroquinoline have shown that selective amination of the aryl bromide can be achieved in the presence of a heteroaryl chloride.[2] This selectivity is driven by the greater propensity of the C-Br bond to undergo oxidative addition to the palladium catalyst.

Table 2: Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline [2]

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%) of 6-amino product
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100High (Specific yield not reported)
PiperidinePd₂(dba)₃ / XPhosNaOtBuToluene100High (Specific yield not reported)

While this data is for the 2-chloro isomer, it strongly supports the higher reactivity of the 6-bromo position in Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 6-bromoquinoline derivative (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity

In contrast to palladium-catalyzed reactions, the reactivity order for halogens in SNAr is often reversed (F > Cl > Br > I).[3] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

For the quinoline ring system, the 4-position is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This effect stabilizes the negatively charged Meisenheimer intermediate. Therefore, it is predicted that the 4-chloro position will be more susceptible to SNAr than the 6-bromo position , assuming no additional activating groups are present. The electron-withdrawing effect of the nitrogen at the 4-position is more pronounced than the difference in leaving group ability between chloride and bromide in this context.

SNAr_Reactivity cluster_4_chloro 4-Chloroquinoline cluster_6_bromo 6-Bromoquinoline 4_Chloro 4-Chloro Position N_Proximity Proximity to Ring Nitrogen (Strong -I, -M effect) 4_Chloro->N_Proximity Meisenheimer_Stabilization_4 Enhanced Stabilization of Meisenheimer Complex N_Proximity->Meisenheimer_Stabilization_4 Higher_Reactivity_4 Higher Reactivity in SNAr Meisenheimer_Stabilization_4->Higher_Reactivity_4 6_Bromo 6-Bromo Position N_Distant Distant from Ring Nitrogen (Weaker electronic effect) 6_Bromo->N_Distant Leaving_Group_Ability Better Leaving Group (Weaker C-Br bond) 6_Bromo->Leaving_Group_Ability Lower_Reactivity_6 Lower Reactivity in SNAr N_Distant->Lower_Reactivity_6 Leaving_Group_Ability->Lower_Reactivity_6

References

Halogen Wars: A Comparative Guide to the Biological Activities of Bromo- vs. Iodo-Substituted Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a remarkable breadth of pharmacological activities. The introduction of halogen atoms, particularly bromine and iodine, into the quinoline ring system significantly modulates their biological profiles. This guide provides an objective, data-driven comparison of the biological activities of bromo- and iodo-substituted quinoline analogs, with a focus on their anticancer and antimicrobial properties.

At a Glance: Bromo- vs. Iodo-Quinolines

FeatureBromo-Substituted QuinolinesIodo-Substituted Quinolines
Anticancer Potency Often exhibit potent cytotoxicity against a range of cancer cell lines. The position of the bromine atom is a critical determinant of activity.Also demonstrate significant anticancer activity, with some analogs showing superior potency in specific cell lines.
Antimicrobial Spectrum Broad-spectrum activity against Gram-positive and Gram-negative bacteria.Potent activity, particularly against Gram-positive bacteria, including resistant strains like MRSA.
Mechanism of Action Primarily through DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.Similar mechanisms involving DNA interaction and enzyme inhibition.
Structure-Activity Relationship Well-documented, with specific substitution patterns leading to enhanced activity.The position and nature of other substituents significantly influence biological outcomes.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of representative bromo- and iodo-substituted quinoline analogs from various studies. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

Anticancer Activity (IC50 in µM)
CompoundCancer Cell LineIC50 (µM)Reference
Bromo-Substituted Analogs
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)~15.4 - 26.4
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)~15.4 - 26.4
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)~15.0 - 26.4
6,8-Dibromo-5-nitroquinolineC6 (Rat Brain Tumor)50.0
6,8-Dibromo-5-nitroquinolineHT29 (Human Colon Carcinoma)26.2
6,8-Dibromo-5-nitroquinolineHeLa (Human Cervix Carcinoma)24.1
Iodo-Substituted Analogs
5-Chloro-7-iodo-8-quinoline (Clioquinol)Raji (Human B cell lymphoma)~5-10 fold higher than NQ[1]
5,7-Diiodo-8-hydroxyquinoline (IIQ)Raji (Human B cell lymphoma)~6[1]
4-Hydroxy-3-iodo-quinol-2-oneMRSA0.049 - 0.097 µg/mL[2]

Note: IC50 values for 5,7-Dibromo-8-hydroxyquinoline were presented in µg/mL in the source and have been converted to a µM range for contextual comparison. A direct conversion is not possible without the molecular weight.

Antimicrobial Activity (MIC in µg/mL)
CompoundMicroorganismMIC (µg/mL)Reference
Bromo-Substituted Analogs
9-bromo substituted indolizinoquinoline-5,12-dione derivativeE. coli ATCC259222[3]
9-bromo substituted indolizinoquinoline-5,12-dione derivativeS. pyrogens ATCC196152[3]
Iodo-Substituted Analogs
4-Hydroxy-3-iodo-quinol-2-oneMRSA (clinical isolate)0.049 - 0.097[2]
6-Iodo-substituted carboxy-quinoline derivative 1Staphylococcus epidermidis125[4]
6-Iodo-substituted carboxy-quinoline derivative 1Klebsiella pneumoniae>500 (inactive)[4]
6-Iodo-substituted carboxy-quinoline derivative 1Candida parapsilosis250[4]

Mechanisms of Action & Signaling Pathways

Quinoline analogs exert their biological effects through multiple mechanisms. A primary mode of anticancer action is the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.

anticancer_mechanism Quinoline Halo-Substituted Quinoline Analog Complex Quinoline-DNA-Topo I Cleavage Complex Quinoline->Complex DNA DNA DNA->Complex TopoI Topoisomerase I TopoI->Complex Replication DNA Replication & Transcription Blocked Complex->Replication Stabilization Apoptosis Apoptosis Replication->Apoptosis mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with Quinoline Analogs seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate mic_workflow prep Prepare Serial Dilutions of Quinoline Analog in 96-well Plate inoculate Inoculate Wells with Microbial Suspension prep->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read Results and Determine MIC incubate->read

References

A Comparative Guide to the Synthetic Routes of 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Bromo-4-chloroquinoline-3-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of alternative synthetic routes to this important molecule, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method.

Route 1: The Gould-Jacobs Reaction Pathway

A well-established and versatile method for the synthesis of quinolines is the Gould-Jacobs reaction. This pathway commences with the reaction of an aniline derivative with an ethoxymethylenemalonate ester, followed by cyclization, hydrolysis, and chlorination.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

In a round-bottom flask, 4-bromoaniline (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1.1 equivalents). The mixture is heated to 100-120°C for approximately 1-2 hours, during which ethanol is distilled off. The resulting intermediate adduct is then added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250°C and maintained at this temperature for 30-60 minutes to induce cyclization. Upon cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed.

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

The ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent) is suspended in a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux for 1 hour. After cooling the reaction mixture to 0°C, the pH is adjusted to 1 with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[1]

Step 3: Chlorination to this compound

To a suspension of 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1 equivalent) in a suitable solvent like toluene, phosphorus oxychloride (POCl3) (3-5 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated to reflux (around 110-115°C) for 2-4 hours. After completion, the excess POCl3 is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the aqueous solution is neutralized with a saturated sodium bicarbonate solution. The precipitated product, this compound, is collected by filtration, washed with water, and dried.

Route 2: An Alternative Approach via a Patented Three-Step Process

A second route, detailed in the patent literature, offers a streamlined synthesis of the related 6-bromo-4-chloroquinoline, which can be adapted for the synthesis of the carboxylic acid derivative. This method focuses on improving overall yield and simplifying the procedure.[1][2]

Experimental Protocol

Step 1: Synthesis of 3-(4-bromoanilino)acrylate

Under a nitrogen atmosphere, ethyl propiolate (1 equivalent) is added to a solution of 4-bromoaniline (1 equivalent) in methanol. The reaction mixture is heated to 30-50°C and stirred for 32-48 hours. Upon completion, the methanol is removed under reduced pressure to yield crude 3-(4-bromoanilino)acrylate, which is used directly in the next step.[1]

Step 2: Cyclization to 6-bromoquinolin-4(1H)-one

The crude 3-(4-bromoanilino)acrylate is dissolved in a minimal amount of a high-boiling point solvent like diphenyl ether and added dropwise to a larger volume of preheated diphenyl ether at 200-220°C. After reacting for 1-2 hours, the mixture is cooled, and petroleum ether is added to precipitate the product. The solid is collected by filtration and washed to give 6-bromoquinolin-4(1H)-one.[1][2] This intermediate would then require carboxylation at the 3-position before the final chlorination step, representing a deviation from a direct route to the target molecule but showcasing an alternative quinolone formation.

For a more direct comparison to Route 1, an alternative patented method for the formation of the key intermediate, 6-bromo-4-hydroxy-3-quinolinecarboxylic acid, is considered.

Alternative Step 2 & 3: One-pot cyclization and hydrolysis

4-bromophenylaminovinyl diethyl malonate (prepared from 4-bromoaniline and diethyl malonate) is heated in diphenyl ether to reflux for 1 hour to afford ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate.[1] This ester is then hydrolyzed in a subsequent step with 10% NaOH solution to yield 6-bromo-4-hydroxy-3-quinolinecarboxylic acid with a reported yield of 96%.[1]

Step 4: Chlorination

The chlorination of the resulting 6-bromo-4-hydroxyquinoline-3-carboxylic acid would proceed as described in Route 1.

Performance Comparison

ParameterRoute 1: Gould-Jacobs PathwayRoute 2: Alternative Patented Process
Starting Materials 4-bromoaniline, diethyl ethoxymethylenemalonate4-bromoaniline, ethyl propiolate / diethyl malonate
Number of Steps 33 (adapted)
Key Reagents Diphenyl ether, NaOH, POCl3Diphenyl ether, NaOH, POCl3
Reaction Conditions High-temperature cyclization (240-250°C)High-temperature cyclization (200-220°C)
Reported Yields Step 1: ~60-70%, Step 2: ~96%[1], Step 3: ~80-90%Step 1: ~99%[1], Step 2/3 (adapted): ~58% (overall for cyclization and hydrolysis), Step 4: ~80-90%
Overall Estimated Yield ~45-60%~45-52%
Advantages Well-established, versatile for various substitutions.Potentially higher yield in the initial step, streamlined process.
Disadvantages Use of high-boiling point and difficult-to-remove solvent.Requires adaptation for the specific target molecule, patent limitations.

Workflow Visualization

Synthetic_Route_1_Gould_Jacobs cluster_0 Route 1: Gould-Jacobs Pathway 4-Bromoaniline 4-Bromoaniline Step1 Step 1: Condensation & Cyclization 4-Bromoaniline->Step1 Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Step1 Intermediate_Ester Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate Step1->Intermediate_Ester Step2 Step 2: Hydrolysis Intermediate_Ester->Step2 Intermediate_Acid 6-Bromo-4-hydroxy- quinoline-3-carboxylic acid Step2->Intermediate_Acid Step3 Step 3: Chlorination Intermediate_Acid->Step3 Final_Product 6-Bromo-4-chloro- quinoline-3-carboxylic acid Step3->Final_Product

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Synthetic_Route_2_Alternative cluster_1 Route 2: Alternative Patented Process (Adapted) 4-Bromoaniline_2 4-Bromoaniline Step1_2 Step 1: Condensation 4-Bromoaniline_2->Step1_2 Reagent_2 Diethyl Malonate Reagent_2->Step1_2 Intermediate_Malonate 4-bromophenylaminovinyl diethyl malonate Step1_2->Intermediate_Malonate Step2_2 Step 2: Cyclization & Hydrolysis Intermediate_Malonate->Step2_2 Intermediate_Acid_2 6-Bromo-4-hydroxy- quinoline-3-carboxylic acid Step2_2->Intermediate_Acid_2 Step3_2 Step 3: Chlorination Intermediate_Acid_2->Step3_2 Final_Product_2 6-Bromo-4-chloro- quinoline-3-carboxylic acid Step3_2->Final_Product_2

Caption: Workflow for an alternative synthesis of this compound.

Conclusion

Both the traditional Gould-Jacobs pathway and the alternative process outlined in patent literature present viable methods for the synthesis of this compound. The choice between these routes will likely depend on the specific requirements of the research or production setting. The Gould-Jacobs reaction is a well-understood and adaptable method, while the patented alternative may offer advantages in terms of initial reaction efficiency. Careful consideration of the reaction conditions, scalability, and overall cost-effectiveness will be crucial in making an informed decision. The data and protocols provided in this guide serve as a valuable resource for navigating these choices in the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Structural Validation of Synthesized Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of two synthesized quinolone carboxylic acid derivatives: 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogue, 4,6-dichloroquinoline-3-carboxylic acid. The structural integrity of these compounds is paramount in drug discovery and development, necessitating rigorous analytical confirmation. This document outlines the key spectroscopic and spectrometric data used for their validation and presents detailed experimental protocols for these analytical techniques.

Spectroscopic and Spectrometric Data Comparison

The structural confirmation of the synthesized compounds relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key data for 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 4,6-dichloroquinoline-3-carboxylic acid are summarized below for a clear comparison.

Analytical Technique 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 4,6-dichloroquinoline-3-carboxylic acid
¹H NMR (DMSO-d₆, ppm) δ 15.4 (s, 1H, COOH), 8.8 (s, 1H, H2), 8.3 (d, 1H, H5), 8.0 (dd, 1H, H7), 7.6 (d, 1H, H8)δ 9.13 (s, 1H, H2) and other aromatic protons
¹³C NMR (DMSO-d₆, ppm) Expected signals for quinolone core and carboxylic acidNo data available
IR (KBr, cm⁻¹) Broad O-H stretch (carboxylic acid), C=O stretch (ketone and carboxylic acid), C=C and C-N stretches (quinoline ring), C-Br stretchNo data available
Mass Spectrometry (m/z) Expected molecular ion peak at [M+H]⁺ 268/270 (due to Br isotopes)Expected molecular ion peak for the ethyl ester at [M+H]⁺ 270/272 (due to Cl isotopes)[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: Bruker Avance (or equivalent) NMR spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Acquisition:

  • The sample is placed in the spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse sequence is used to acquire the proton spectrum.

  • Key parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and 16-32 scans.

¹³C NMR Acquisition:

  • A proton-decoupled pulse program (e.g., zgpg30) is utilized.

  • Key parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the KBr pellet holder is recorded.

  • The sample pellet is placed in the holder.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter.

Data Acquisition (for the ethyl ester of 4,6-dichloroquinoline-3-carboxylic acid):

  • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

  • The ESI source is operated in positive ion mode.

  • The mass spectrometer is set to scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Key parameters for the ethyl ester of 4,6-dichloroquinoline-3-carboxylic acid: the measured m/z value for the [M+H]⁺ ion is 270.0089, confirming the molecular formula C₁₂H₉Cl₂NO₂[1].

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of the synthesized quinolone carboxylic acids.

G Structural Validation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesized Compound (e.g., 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the structural validation of synthesized compounds.

Signaling Pathway of Quinolone Action (General)

While the primary focus of this guide is structural validation, it is relevant to understand the general mechanism of action for quinolone-based compounds, which often target bacterial DNA gyrase and topoisomerase IV.

G General Quinolone Mechanism of Action Quinolone Quinolone Carboxylic Acid Gyrase DNA Gyrase / Topoisomerase IV Quinolone->Gyrase Inhibition DNA Bacterial DNA Gyrase->DNA Supercoiling/ Decatenation Replication DNA Replication & Transcription Gyrase->Replication DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: Simplified pathway of quinolone antibacterial action.

References

Efficacy comparison between different halogenated quinoline kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] Halogenation of this scaffold is a key strategy to modulate the physicochemical and pharmacological properties of these compounds, often enhancing their potency and selectivity.[2] This guide provides a comparative overview of the efficacy of different halogenated quinoline kinase inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy of Halogenated Quinoline Kinase Inhibitors

The following tables summarize the in vitro efficacy of various halogenated quinoline derivatives against several key protein kinases implicated in cancer. The data highlights the impact of the nature and position of the halogen substituent on the inhibitory activity.

Table 1: Efficacy Against Epidermal Growth Factor Receptor (EGFR)

Compound IDHalogen SubstitutionIC50 (nM)Reference
TKI-HHydrogen29[3]
TKI-F3'-Fluoro3.8[3]
TKI-Cl3'-Chloro0.31[3]
TKI-Br3'-Bromo0.025[3]
TKI-I3'-Iodo0.89[3]
13 4-(3-bromoanilino)-6,7-dimethoxyquinoline5.06[4]
Gefitinib (Reference)3.22[4]
Lapatinib (Reference)27.06[4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Table 2: Efficacy Against Protein Kinase Novel 3 (PKN3) and Cyclin-dependent kinase-like 5 (GAK)

Compound IDHalogen SubstitutionPKN3 IC50 (nM)GAK Ki (nM)Reference
2 6-Trifluoromethyl2803.9[5]
6 6-FluoroSimilar to 2-[5]
8 6-Chloro70Similar to 2[5]
9 6-Bromo9.3~28[5]
10 6-IodoDecreased vs. 9Decreased vs. 9[5]
12 7-FluoroSimilar to 2-[5]
14 7-Chloro271.3[5]
15 7-BromoDecreased vs. 14Maintained[5]
16 7-Iodo14~3.9[5]

Note: Ki represents the inhibition constant, another measure of inhibitor potency.

Table 3: Efficacy Against RAF Kinases

Compound IDHalogen SubstitutionB-RAF V600E IC50 (µM)c-RAF IC50 (µM)Reference
17b 5-Hydroxy, with halogenated aniline0.1280.0653[6]
18a 6-Hydroxy, with halogenated aniline0.1140.0676[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining. A luminescent signal is generated from the remaining ATP, and therefore, a lower signal indicates higher kinase activity and lower inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR, PKN3)

  • Peptide substrate specific to the kinase

  • ATP

  • Halogenated quinoline test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Add the recombinant human kinase and the appropriate peptide substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ATP Detection: Add a luminescent kinase assay reagent to terminate the kinase reaction and measure the remaining ATP, which generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by plotting the percentage of inhibition against the log concentration of the test compound.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Halogenated quinoline test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated quinoline compounds or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways frequently targeted by halogenated quinoline kinase inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P STAT STAT EGFR->STAT P Ras Ras Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT->Nucleus

Caption: EGFR Signaling Pathway.

BRAF_MEK_ERK_Pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK Ras Ras-GTP RTK->Ras BRAF B-RAF Ras->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: B-RAF/MEK/ERK Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of halogenated quinoline kinase inhibitors.

Experimental_Workflow Start Compound Synthesis (Halogenated Quinolines) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Active Compounds Signaling_Analysis Western Blot (Target Phosphorylation) Cell_Based_Assay->Signaling_Analysis ADME_Tox ADME/Tox Profiling Signaling_Analysis->ADME_Tox In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo Promising Candidates End Lead Optimization In_Vivo->End

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

References

A Comparative Analysis of the Physicochemical Properties of 6-Bromo- and 6-Fluoro-4-Quinolinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. The strategic substitution on this heterocyclic system can profoundly influence a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of two key halogenated quinoline carboxylic acids: 6-bromo-4-quinolinecarboxylic acid and 6-fluoro-4-quinolinecarboxylic acid. By examining their fundamental physicochemical differences, we aim to provide researchers with the foundational data and understanding necessary for informed decision-making in drug design and lead optimization.

Executive Summary

Physicochemical Property Comparison

The substitution of a bromine versus a fluorine atom at the 6-position of the 4-quinolinecarboxylic acid core imparts distinct physicochemical characteristics. The following table summarizes the available and predicted data for these two compounds.

Physicochemical Property6-Bromo-4-quinolinecarboxylic acid6-Fluoro-4-quinolinecarboxylic acidInfluence of Halogen Substitution
Molecular Formula C₁₀H₆BrNO₂C₁₀H₆FNO₂Different halogen atom leads to a significant difference in molecular weight.
Molecular Weight 252.07 g/mol 191.16 g/mol Bromine is significantly heavier than fluorine.
pKa ~3.5 - 4.5 (Predicted)~3.0 - 4.0 (Predicted)The higher electronegativity of fluorine is expected to increase the acidity (lower pKa) of the carboxylic acid and the quinolinium ion compared to bromine.
Lipophilicity (logP) Higher (Predicted)Lower (Predicted)Bromine is more lipophilic than fluorine, leading to a higher logP value for the bromo derivative.
Aqueous Solubility Lower (Predicted)Higher (Predicted)The higher lipophilicity and larger size of the bromine atom are expected to result in lower aqueous solubility compared to the more polar fluoro derivative.
Melting Point Not availableNot available (A related compound, 6-fluoro-2-methyl-quinoline-4-carboxylic acid, has a melting point of 246°C[1])Generally, melting points are influenced by crystal packing and intermolecular forces. The larger, more polarizable bromine atom might lead to stronger intermolecular interactions and a higher melting point, though this is not always the case.
Chemical Stability Generally stable; susceptible to photodecomposition and reactions typical of aromatic bromides.Generally stable; C-F bond is very strong, making it less susceptible to nucleophilic displacement than the C-Br bond.The C-F bond is stronger than the C-Br bond, suggesting greater stability of the fluoro derivative under certain conditions. The bromo derivative can be a useful synthetic handle for cross-coupling reactions.

Note: Much of the data presented is based on predictions and trends observed in related compounds due to a lack of direct experimental values in the literature for these specific molecules.

Impact of Halogen Substitution on Physicochemical Properties

The choice between a bromine and a fluorine substituent at the 6-position of 4-quinolinecarboxylic acid has significant implications for its molecular properties. This can be understood through the fundamental differences in the electronegativity, size, and polarizability of these two halogen atoms.

G cluster_0 Structural Modification cluster_1 Physicochemical Property Changes 6-Bromo-4-quinolinecarboxylic acid 6-Bromo-4-quinolinecarboxylic acid pKa Acidity (pKa) 6-Bromo-4-quinolinecarboxylic acid->pKa Less Acidic (Higher pKa) logP Lipophilicity (logP) 6-Bromo-4-quinolinecarboxylic acid->logP More Lipophilic (Higher logP) Solubility Aqueous Solubility 6-Bromo-4-quinolinecarboxylic acid->Solubility Lower Solubility Stability Chemical Stability 6-Bromo-4-quinolinecarboxylic acid->Stability More Reactive C-Br bond 6-Fluoro-4-quinolinecarboxylic acid 6-Fluoro-4-quinolinecarboxylic acid 6-Fluoro-4-quinolinecarboxylic acid->pKa More Acidic (Lower pKa) 6-Fluoro-4-quinolinecarboxylic acid->logP Less Lipophilic (Lower logP) 6-Fluoro-4-quinolinecarboxylic acid->Solubility Higher Solubility 6-Fluoro-4-quinolinecarboxylic acid->Stability More Stable C-F bond G A Dissolve compound in a co-solvent/water mixture B Titrate with a standardized base (e.g., NaOH) A->B C Monitor pH change with a calibrated pH electrode B->C D Plot pH vs. volume of titrant C->D E Determine the half-equivalence point D->E F pKa = pH at the half-equivalence point E->F G A Dissolve compound in a pre-saturated n-octanol/water mixture B Shake vigorously to allow partitioning A->B C Centrifuge to separate the two phases B->C D Measure the concentration of the compound in both phases (e.g., by UV-Vis or HPLC) C->D E Calculate P = [Compound]octanol / [Compound]water D->E F logP = log10(P) E->F

References

A Practical Guide to Cross-Validation of Analytical Data with Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of in-house analytical data against established literature values is a critical step in method validation and establishing confidence in experimental results. This guide provides a structured approach to objectively compare your analytical data with published findings, supported by clear data presentation, detailed experimental protocols, and illustrative workflows.

Introduction to Cross-Validation with Published Literature

Cross-validation against published literature serves as an external benchmark, providing context and credibility to your analytical method's performance. This process involves a systematic comparison of your method's key performance characteristics—such as accuracy, precision, linearity, and limits of detection—with those reported in peer-reviewed journals for similar analytes and matrices. A successful cross-validation demonstrates that your method is not only internally consistent but also performs comparably to established methods in the wider scientific community. This is particularly crucial in drug development, where analytical data underpins safety and efficacy claims.[1]

Quantitative Data Comparison

A transparent and direct comparison of quantitative data is fundamental. The following table provides a template for summarizing the performance characteristics of your in-house method alongside the values reported in a selected peer-reviewed publication.

Table 1: Comparative Analysis of Analytical Method Performance

Performance CharacteristicIn-House Method ResultsPublished Literature Values (Author, Year)Statistical Comparison (e.g., p-value)
Accuracy (% Recovery) Mean ± SDMean ± SDt-test / F-test
Precision (RSD%)
- RepeatabilityValueValueF-test
- Intermediate PrecisionValueValueF-test
Linearity (R²) ValueValueN/A
Limit of Detection (LOD) ValueValueComparison of magnitude
Limit of Quantitation (LOQ) ValueValueComparison of magnitude
Specificity/Selectivity No interference observedNo interference reportedQualitative Comparison

SD: Standard Deviation; RSD: Relative Standard Deviation; R²: Coefficient of Determination. Statistical significance is typically set at p < 0.05.

Experimental Protocols

Detailed and transparent experimental protocols are essential for the reproducibility and critical evaluation of your findings.

3.1 In-House Analytical Method Protocol

This section should provide a comprehensive description of the methodology used to generate your in-house data. The protocol should be detailed enough for another scientist to replicate the experiment.[2][3]

  • Principle of the Method: Briefly explain the scientific principle behind your analytical technique (e.g., Reverse-Phase High-Performance Liquid Chromatography with UV detection).

  • Instrumentation and Reagents: List all instruments, including manufacturer and model (e.g., Agilent 1260 Infinity II HPLC). Specify all chemicals, reagents, and standards used, including their source and purity.

  • Sample Preparation: Detail the step-by-step procedure for preparing samples, including any extraction, dilution, or derivatization steps.

  • Chromatographic/Analytical Conditions: Provide all critical parameters, such as the column type, mobile phase composition and gradient, flow rate, injection volume, and detector wavelength.

  • Validation Procedures: Describe the experiments conducted to determine each performance characteristic listed in Table 1. For example, for accuracy, specify the concentration levels at which spike and recovery was performed and the number of replicates.[4]

3.2 Published Literature Method Summary

Provide a concise summary of the analytical method from the cited literature. This demonstrates your understanding of the comparator method and highlights any key differences that might influence the results.

  • Citation: Full citation of the peer-reviewed article.

  • Methodology Summary: Briefly describe the analytical technique, instrumentation, and key parameters reported in the publication.

  • Reported Performance: Summarize the validation data as presented in the publication.

Workflow and Pathway Visualizations

Visual representations of workflows and signaling pathways can significantly enhance the clarity and understanding of complex processes. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

4.1 Experimental Workflow for Cross-Validation

This diagram illustrates the logical flow of the cross-validation process, from initial data generation to the final comparative analysis.

G cluster_0 In-House Method Validation cluster_1 Literature Review & Data Extraction cluster_2 Comparative Analysis a Develop & Optimize In-House Analytical Method b Perform Full Method Validation (ICH Q2(R1)) a->b c Generate Performance Data (Accuracy, Precision, etc.) b->c f Tabulate In-House & Published Data c->f d Identify Relevant Published Method e Extract Reported Performance Data d->e e->f g Perform Statistical Comparison (e.g., t-test, F-test) f->g h Assess Comparability & Draw Conclusions g->h

Caption: Workflow for cross-validating in-house analytical data with published literature values.

4.2 Signaling Pathway Analysis: A Case Study

In drug development, analytical methods are often used to quantify the effects of a drug on a specific signaling pathway. This diagram shows a hypothetical pathway and indicates where an analytical method could be used to measure a key biomarker.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_analysis Analytical Intervention Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor (Phosphorylated) KinaseB->TranscriptionFactor phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression induces AnalyticalMethod LC-MS/MS Quantification of Phosphorylated Transcription Factor AnalyticalMethod->TranscriptionFactor Measures

Caption: Example signaling pathway with a designated point for analytical measurement.

References

A Comparative Analysis of Aspirin Synthesis: Industrial vs. Laboratory Methods

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the synthesis of acetylsalicylic acid (Aspirin), comparing the efficiency and protocols of large-scale industrial production with standard laboratory procedures. This guide provides researchers, scientists, and drug development professionals with a clear benchmark based on published data.

The synthesis of aspirin, a cornerstone of the pharmaceutical industry, is fundamentally an esterification reaction between salicylic acid and acetic anhydride. While the core chemistry is consistent, the methodologies employed at an industrial scale versus a typical laboratory setting differ significantly in scale, efficiency, and reaction conditions. Industrial processes are highly optimized for yield, purity, and cost-effectiveness, often utilizing continuous or large-batch reactors with precise control systems.[1][2] In contrast, laboratory syntheses are typically performed on a small scale for educational or research purposes, prioritizing procedural simplicity over maximized yield.[2][3]

Data Presentation: Synthesis Parameter Comparison

The following table summarizes the key quantitative differences between the two synthesis scales. Industrial methods consistently achieve higher yields and operate under more rigorously controlled conditions to ensure pharmaceutical-grade purity.[1][4] Laboratory methods, while effective, generally result in lower yields and may require more intensive purification steps to match industrial quality.[5]

ParameterIndustrial SynthesisLaboratory Synthesis
Scale Tons (e.g., 5.5 tons per batch)[6]Grams (e.g., 2-5 grams)[7][8]
Reactants Salicylic Acid, Acetic AnhydrideSalicylic Acid, Acetic Anhydride
Catalyst Sulfuric Acid or Phosphoric Acid[1]Phosphoric Acid or Sulfuric Acid[7][9]
Temperature 70–90°C[1]~70–85°C[8][10]
Reaction Time 2-3 hours[11]10-20 minutes[10][12]
Typical Yield 85–99%[1][11]65–80%[5][13]
Process Type Batch or Continuous[1]Batch[2]
Purification Recrystallization[1]Recrystallization, Washing[8]

Experimental Protocols

The protocols detailed below outline the distinct methodologies for industrial and laboratory-scale aspirin synthesis.

Industrial Synthesis Protocol (Generalized)

  • Charging the Reactor : Salicylic acid and an excess of acetic anhydride are loaded into a large-scale glass-lined or stainless steel reactor.[3][6]

  • Catalyst Addition : A catalyst, typically phosphoric acid or sulfuric acid, is introduced into the mixture to initiate the acetylation reaction.[1]

  • Heating and Reaction : The mixture is heated to a controlled temperature, generally between 70-90°C, and agitated for several hours to ensure the reaction proceeds to completion.[1][11]

  • Crystallization : The reaction mixture is cooled, often in a separate crystallizer vessel, to induce the precipitation of crude aspirin crystals.[1][6]

  • Isolation and Filtration : The solid aspirin is separated from the liquid acetic acid byproduct using industrial centrifuges or vacuum filters.[1]

  • Washing and Drying : The crude product is washed to remove impurities and then dried under controlled conditions to produce the final, high-purity acetylsalicylic acid.[1]

  • Solvent Recovery : The acetic acid byproduct is often recovered and recycled to produce more acetic anhydride, improving the process's cost-effectiveness and reducing environmental waste.[6]

Laboratory Synthesis Protocol

  • Reactant Measurement : Weigh approximately 2.0 grams of salicylic acid and place it into a 125-mL Erlenmeyer flask.[14]

  • Reagent Addition : In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5-10 drops of a catalyst like 85% phosphoric acid or concentrated sulfuric acid.[9][14]

  • Heating : Gently heat the flask in a water bath at approximately 75-85°C for 10-15 minutes, swirling occasionally to dissolve the solid.[7][10]

  • Hydrolysis of Excess Anhydride : After heating, cautiously add 2 mL of deionized water to the warm flask to decompose the excess acetic anhydride.[8]

  • Crystallization : Add approximately 20 mL of cold water to the flask and cool it in an ice bath to facilitate the crystallization of aspirin.[8]

  • Vacuum Filtration : Collect the solid aspirin crystals using a Büchner funnel and vacuum filtration. Wash the crystals with a small amount of ice-cold water.[9][14]

  • Drying and Purity Test : Allow the crystals to air dry. The purity can be qualitatively assessed using a ferric chloride test, which detects the presence of unreacted salicylic acid.[7][14]

Mandatory Visualization

The following diagrams illustrate the comparative workflow of aspirin synthesis and the relevant biological pathway for its mechanism of action.

G cluster_0 Industrial Workflow cluster_1 Laboratory Workflow I_Reactants Salicylic Acid & Acetic Anhydride I_Reactor Large-Scale Reactor (70-90°C, 2-3 hrs) I_Reactants->I_Reactor I_Crystallizer Cooling & Crystallization I_Reactor->I_Crystallizer I_Filter Centrifuge/ Vacuum Filter I_Crystallizer->I_Filter I_Dryer Washing & Drying I_Filter->I_Dryer I_Recovery Acetic Acid Recovery I_Filter->I_Recovery Byproduct I_Product Purified Aspirin (Yield: 85-99%) I_Dryer->I_Product L_Reactants Salicylic Acid & Acetic Anhydride (g scale) L_Flask Erlenmeyer Flask (Water Bath, 10-20 min) L_Reactants->L_Flask L_Hydrolysis Water Addition (Hydrolysis) L_Flask->L_Hydrolysis L_Crystallization Ice Bath Crystallization L_Hydrolysis->L_Crystallization L_Filter Büchner Funnel Filtration L_Crystallization->L_Filter L_Product Crude/Recrystallized Aspirin (Yield: 65-80%) L_Filter->L_Product AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins & Thromboxanes COX->PGs Effects Pain, Inflammation, Platelet Aggregation PGs->Effects Aspirin Aspirin Aspirin->COX Irreversible Inhibition

References

Safety Operating Guide

Proper Disposal of 6-Bromo-4-chloroquinoline-3-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Bromo-4-chloroquinoline-3-carboxylic acid, ensuring laboratory safety and regulatory compliance. The following information is synthesized from safety data sheets (SDS) for the compound and its structural analogs.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye, skin, and respiratory irritation.[1][2][3] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU) to provide protection from splashes and airborne particles.[1][4]
Hand Protection Nitrile or neoprene gloves.These materials offer good resistance to a broad range of chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[1][4]
Skin and Body Protection A laboratory coat (disposable gowns are preferred for hazardous products) and safety shoes.Wear suitable protective clothing to prevent skin contact.[1][2]
Respiratory Protection In case of inadequate ventilation or dust formation, wear a NIOSH-approved respirator.Use only outdoors or in a well-ventilated area.[1][2][5]

II. Safe Handling and Storage

Proper handling and storage are critical to minimizing exposure risks and preventing accidental releases.

  • Handling: Avoid direct contact with the substance.[2] Ensure there is sufficient ventilation, preferably by using a fume hood.[2] Do not handle in a confined space. Avoid the formation or spread of dust in the air.[2] Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[1][5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed, original container.[1][2] The compound is noted to be light and air-sensitive, and storage under an inert gas like Argon may be required.[2] Keep away from heat, sparks, flame, and incompatible materials such as strong oxidizing and reducing agents.[1]

III. Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures to mitigate hazards:

  • Evacuate and Secure: Alert personnel in the area and restrict access to the contaminated zone. If the spill is significant, contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Containment: Stop the leak if it is safe to do so.[1] Prevent the spilled material from entering drains or water courses.

  • Cleanup: For dry spills, gently sweep or shovel the material into a suitable, labeled container for disposal.[1][5] Avoid generating dust.[1] For wet spills, absorb the material with an inert substance and place it in a sealed container.

  • Decontamination: Wash the spill area thoroughly with soap and water.

  • Dispose: Dispose of the contaminated materials and cleanup residues according to the approved disposal procedures outlined below.

IV. Proper Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant or incineration.[1][5] Do not dispose of this chemical in sanitary sewers or with regular laboratory trash.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be compatible with the chemical and stored in a designated hazardous waste accumulation area.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible waste mixing can lead to hazardous reactions.

  • Disposal Request:

    • Follow your institution's procedures for hazardous waste pickup. This typically involves completing a waste disposal request form, providing details about the chemical name, quantity, and associated hazards.

  • Final Disposal:

    • The collected waste will be transported by trained EHS personnel or a licensed hazardous waste contractor to an authorized facility.

    • The recommended disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion byproducts.[1]

V. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Handling this compound B Generate Waste (Unused reagent, contaminated materials) A->B D Collect waste in a designated hazardous waste container B->D C Is the waste container properly labeled and sealed? E Store container in a designated hazardous waste accumulation area C->E Yes J Label and seal the container correctly C->J No D->C F Submit a hazardous waste pickup request to EHS E->F G Waste transported by authorized personnel F->G H Final Disposal: Incineration at an approved facility G->H I End H->I J->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 6-Bromo-4-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of 6-Bromo-4-chloroquinoline-3-carboxylic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that poses several health risks. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]

Proper selection and use of Personal Protective Equipment (PPE) are the most critical first steps in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.[2]Must meet appropriate government standards such as ANSI Z87.1 (US) or EN 166 (EU). Provides crucial protection from splashes and airborne particles.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).Gloves should be inspected for integrity before each use and disposed of properly after handling. Nitrile gloves offer good resistance to a wide range of chemicals.[6]
Skin and Body Protection Laboratory coat.[1]A disposable gown made of polyethylene-coated polypropylene is preferred for handling hazardous products.[6] Clothing should cover as much of the body as possible.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when working in poorly ventilated areas or when dust, vapor, mist, or gas may be generated.[1] A risk assessment should be conducted to determine the appropriate level of respiratory protection.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to ensure safety. The following workflow outlines the key steps for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Handling Workflow Diagram

Experimental Protocol:

  • Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound.

  • Don Appropriate PPE: As outlined in the table above, put on all required personal protective equipment.

  • Prepare the Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4] Have spill control materials readily available.

  • Weighing and Measuring: Handle the solid material carefully to avoid generating dust.[2]

  • Performing the Experiment: Conduct all experimental manipulations within a well-ventilated fume hood.[4] Avoid direct contact with the substance.[4]

  • Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and unused chemicals, in a suitable, labeled disposal container.[1][3]

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection: Collect all waste material, including any unused product and contaminated disposable labware, in a designated and properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Authorized Disposal: Dispose of the contents and the container in accordance with local, state, and federal regulations. This typically involves removal by an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2] Do not dispose of this chemical down the drain or in regular trash.

  • Spill Management: In the event of a spill, vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dust.[2] Notify the appropriate safety personnel.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.